molecular formula C10H7FO2S B1398541 Methyl 6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 550998-52-2

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1398541
CAS No.: 550998-52-2
M. Wt: 210.23 g/mol
InChI Key: SQPXPMLXQVWORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (CAS 550998-52-2) is a fluorinated benzothiophene derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Compounds based on the benzo[b]thiophene scaffold are recognized for their broad spectrum of biological activities. Recent studies highlight derivatives of this scaffold being developed as potent antimicrobial agents , with some showing promising activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) . Furthermore, structurally similar sulfonyl-substituted benzo[b]thiophene carboxylates have been identified as potential inhibitors of hepatitis B virus (HBV) , demonstrating nanomolar activity in vitro . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability. Researchers utilize this methyl ester as a key building block for the exploration of new therapeutic agents in areas including infectious diseases and oncology. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPXPMLXQVWORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722226
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-52-2
Record name Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by detailing its molecular characteristics, a robust synthesis protocol, and expected analytical signatures.

Introduction and Significance

This compound (CAS No. 550998-52-2) belongs to the benzothiophene class of compounds, which are bicyclic aromatic structures containing a fused benzene and thiophene ring. The incorporation of a fluorine atom at the 6-position and a methyl carboxylate group at the 2-position imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The benzothiophene scaffold itself is a well-known pharmacophore present in a variety of biologically active compounds.

Molecular Structure and Physicochemical Properties

The structural representation and key physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined for closely related analogs, specific experimental data for this compound is limited in publicly available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₀H₇FO₂SCalculated
Molecular Weight 210.23 g/mol Calculated
CAS Number 550998-52-2[1]
Appearance White to off-white solid (predicted)Based on analogous compounds
Melting Point Not available (estimated >100 °C)The related Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has a melting point of 118-124 °C.
Boiling Point Not available---
Density Not available---
Solubility Poorly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone (predicted).General solubility for this class of compounds.

Synthesis and Purification

A reliable method for the synthesis of this compound is adapted from the established synthesis of the corresponding ethyl ester. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Synthetic Scheme

Synthesis_of_Methyl_6-fluorobenzo[b]thiophene-2-carboxylate cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde Reaction_Vessel Reaction Mixture 2-Bromo-4-fluorobenzaldehyde->Reaction_Vessel Methyl_thioglycolate Methyl thioglycolate Methyl_thioglycolate->Reaction_Vessel Potassium_carbonate K₂CO₃ Potassium_carbonate->Reaction_Vessel DMF DMF, 60 °C DMF->Reaction_Vessel Product This compound Reaction_Vessel->Product Intramolecular Condensation

Caption: Synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq.) and potassium carbonate (1.5 eq.).

  • Reaction Conditions: Stir the mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester group.

  • δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the 3-position of the benzothiophene ring.

  • δ ~8.1-7.9 ppm (m, 2H): These multiplets arise from the protons at the 4- and 7-positions of the fused benzene ring.

  • δ ~7.4 ppm (m, 1H): This multiplet is attributed to the proton at the 5-position.

  • δ ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • δ ~163 ppm: Carbonyl carbon of the methyl ester.

  • δ ~160 ppm (d, J ≈ 250 Hz): Carbon at the 6-position bearing the fluorine atom, showing a large coupling constant.

  • δ ~143-135 ppm: Quaternary carbons of the benzothiophene ring system.

  • δ ~130-109 ppm: Aromatic carbons of the benzene and thiophene rings.

  • δ ~52 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • ~1720 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

  • ~1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

  • ~1250 cm⁻¹ (strong): C-O stretching vibration of the ester.

  • ~1100 cm⁻¹ (strong): C-F stretching vibration.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the entire methoxycarbonyl group (-COOCH₃, M-59).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for analogous compounds, the following guidelines are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance. It may be harmful if swallowed and may cause skin and eye irritation.[3]

Applications and Future Outlook

This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in:

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.

  • Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties of the benzothiophene core can be fine-tuned.

The continued exploration of the reactivity and derivatization of this compound is expected to lead to the discovery of new molecules with valuable biological and material properties.

Application_Workflow cluster_synthesis Synthesis & Derivatization cluster_applications Potential Applications cluster_outcomes Outcomes Start This compound Derivatization Chemical Modification (e.g., amidation, reduction) Start->Derivatization Drug_Discovery Drug Discovery (Screening for biological activity) Derivatization->Drug_Discovery Materials_Science Materials Science (Synthesis of functional materials) Derivatization->Materials_Science New_Drugs Novel Therapeutics Drug_Discovery->New_Drugs New_Materials Advanced Materials (OLEDs, OFETs) Materials_Science->New_Materials

Caption: Workflow from this compound to applications.

References

The Strategic Role of Fluorination: A Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] Benzo[b]thiophene derivatives have shown promise as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2] The strategic incorporation of a fluorine atom at the 6-position, as in Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, can significantly modulate the molecule's physicochemical and pharmacological properties, making it a valuable building block in modern drug discovery.

This guide provides a comprehensive technical overview of this compound, including its chemical structure, a plausible synthetic route with mechanistic insights, and its potential applications in the development of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound is characterized by a bicyclic system where a thiophene ring is fused to a benzene ring. A fluorine atom is substituted at the 6-position of the benzene ring, and a methyl carboxylate group is attached to the 2-position of the thiophene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇FO₂S
Molecular Weight 210.23 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)
CAS Number 385991-38-8

The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorine's high electronegativity can alter the electronic distribution within the aromatic system, potentially enhancing interactions with biological targets and improving pharmacokinetic profiles.

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust synthetic strategy can be proposed based on established methods for analogous benzo[b]thiophene derivatives. A common and effective approach involves the cyclization of a substituted thiophenol with an appropriate propiolate ester.

Proposed Synthetic Workflow

A plausible synthetic route starts from 4-fluorothiophenol and methyl propiolate. The reaction proceeds via a base-catalyzed Michael addition followed by an oxidative cyclization.

G A 4-Fluorothiophenol D Intermediate Adduct A->D B Methyl Propiolate B->D C Base (e.g., NaOMe) C->D Catalyst E Oxidative Cyclization (e.g., I₂, DMSO) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Michael Addition: To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as methanol, a catalytic amount of a base like sodium methoxide is added. The mixture is stirred at room temperature.

  • Thiolate Formation: The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion.

  • Nucleophilic Attack: Methyl propiolate (1.1 eq) is added dropwise to the reaction mixture. The thiophenolate attacks the electrophilic alkyne of the methyl propiolate in a Michael addition, forming an intermediate vinyl sulfide.

  • Oxidative Cyclization: An oxidizing agent, such as iodine in DMSO, is introduced to the reaction. This facilitates an intramolecular electrophilic cyclization onto the fluorinated benzene ring.

  • Aromatization: Subsequent elimination of a proton leads to the formation of the stable, aromatic benzo[b]thiophene ring system.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Base Catalyst: The use of a base is crucial to generate the thiophenolate, which is a significantly stronger nucleophile than the neutral thiophenol, thereby accelerating the Michael addition.

  • Solvent: Methanol is a suitable solvent as it can dissolve the reactants and is compatible with the base used.

  • Oxidizing Agent: Iodine is a common and effective oxidizing agent for this type of cyclization, promoting the formation of the bicyclic ring system.

Spectroscopic Characterization (Predicted)

Full spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogue, Methyl benzo[b]thiophene-2-carboxylate[3], and considering the effects of the fluorine substituent, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would show signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The methyl ester protons would appear as a sharp singlet around 3.9 ppm. The proton on the thiophene ring is expected to be a singlet in the downfield region.

  • ¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms. The carbonyl carbon of the ester would be the most downfield signal. The carbons attached to the fluorine and sulfur atoms would show characteristic chemical shifts and C-F coupling.

  • IR Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching of the ester group (around 1710-1730 cm⁻¹). C-F stretching vibrations would also be present. The spectrum for the non-fluorinated Methyl benzo[b]thiophene-2-carboxylate is available in the NIST WebBook for comparison.[3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.23 g/mol ).

Applications in Drug Discovery and Development

The benzo[b]thiophene scaffold is a versatile platform in medicinal chemistry. The introduction of a fluorine atom at the 6-position can enhance the therapeutic potential of this core structure.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A This compound B Anticancer Agents A->B Inhibitor Design C Antimicrobial Agents A->C Bioisostere D Anti-inflammatory Drugs A->D Enzyme Inhibitors E CNS Disorders A->E Receptor Ligands

Caption: Potential applications of the core scaffold in drug discovery.

  • Anticancer Agents: The benzo[b]thiophene nucleus is present in several potent anticancer agents. For instance, some derivatives act as inhibitors of crucial signaling pathways like STAT3.[4] The fluorine substitution in this compound can be exploited to fine-tune the binding affinity and selectivity for specific kinase or protein targets.

  • Antimicrobial Agents: Acylhydrazone derivatives of benzo[b]thiophene have demonstrated significant activity against multidrug-resistant bacteria.[5] The 6-fluoro-substituted scaffold can be used to synthesize novel analogues with potentially improved antimicrobial potency and a broader spectrum of activity.

  • Anti-inflammatory Drugs: The benzo[b]thiophene core is found in anti-inflammatory drugs like Zileuton. The electronic properties conferred by the fluorine atom can be advantageous in designing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

  • Central Nervous System (CNS) Applications: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold an attractive starting point for the development of drugs targeting CNS disorders.

References

Spectroscopic Data of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[b]thiophene core is a key pharmacophore in numerous biologically active molecules, and the introduction of a fluorine atom at the 6-position can substantially modulate its physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. The methyl ester at the 2-position provides a handle for further synthetic modifications.

Accurate structural elucidation is paramount for any research and development involving this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive but expertly reasoned interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of this compound and its analogues.

Molecular Structure and Numbering

For clarity in the spectral assignments, the following IUPAC numbering scheme for the benzo[b]thiophene ring system will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern of the aromatic rings. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons and the methyl ester protons.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard is recommended. The experiment would be run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.8 - 8.0s-
H7~7.7 - 7.9ddJ(H-F) ≈ 8.0, J(H-H) ≈ 2.0
H4~7.6 - 7.8ddJ(H-H) ≈ 8.8, J(H-F) ≈ 4.5
H5~7.1 - 7.3dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-H) ≈ 2.0
OCH₃~3.9s-

Interpretation:

  • H3 Proton: The proton at the C3 position is expected to appear as a singlet in the downfield region (~7.8 - 8.0 ppm). Its chemical shift is influenced by the deshielding effect of the adjacent sulfur atom and the carbonyl group of the ester.

  • Aromatic Protons (H4, H5, H7): The protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

    • H7: This proton is ortho to the sulfur atom and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H5 and a long-range coupling with the fluorine at C6.

    • H4: This proton is ortho to the fluorine atom and will therefore show a larger proton-fluorine coupling constant. It will appear as a doublet of doublets due to coupling with H5 and the fluorine.

    • H5: This proton is coupled to H4, H7, and the fluorine at C6, likely resulting in a complex doublet of doublet of doublets.

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the carbons in the benzene ring, with the carbon directly attached to fluorine (C6) showing a large C-F coupling constant.

Experimental Protocol: A standard ¹³C NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer, corresponding to a ¹³C frequency of 100 MHz. The same sample prepared for ¹H NMR can be used. A proton-decoupled experiment is standard, and a sufficient number of scans (often several hundred to thousands) are required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C=O~162-
C6~160¹J(C-F) ≈ 250
C7a~140³J(C-F) ≈ 8
C2~135-
C3a~133³J(C-F) ≈ 8
C3~128-
C4~125³J(C-F) ≈ 8
C7~115²J(C-F) ≈ 25
C5~110²J(C-F) ≈ 25
OCH₃~52-

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 162 ppm.

  • Fluorinated Carbon (C6): The carbon directly bonded to the fluorine atom (C6) will exhibit a very large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz) and will be significantly deshielded, appearing around 160 ppm.

  • Other Aromatic Carbons: The chemical shifts and couplings of the other aromatic carbons are influenced by their proximity to the fluorine atom and the thiophene ring. Carbons ortho and meta to the fluorine will show smaller, but observable, C-F couplings.

  • Methyl Carbon (OCH₃): The methyl carbon of the ester group will appear in the aliphatic region, around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the molecular formula is C₁₀H₇FO₂S, with a monoisotopic mass of approximately 210.015 Da.

Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Predicted Fragmentation Pattern:

m/zProposed Fragment
210[M]⁺
179[M - OCH₃]⁺
151[M - COOCH₃]⁺
133[C₈H₅S]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 210. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group.[1] Therefore, significant fragments are predicted at m/z 179, corresponding to the loss of the methoxy radical (•OCH₃), and at m/z 151, corresponding to the loss of the carbomethoxy radical (•COOCH₃). Further fragmentation of the benzothiophene ring may also be observed.[2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the ester group.

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or attenuated total reflectance (ATR) can be used.

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950Aliphatic C-H stretch (methyl)
~1720-1735C=O stretch (ester)[5][6]
~1600, ~1480Aromatic C=C stretch[7][8]
~1250-1300C-O stretch (ester)[5][6]
~1100-1150C-F stretch

Interpretation:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1735 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[5][6]

  • Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while characteristic aromatic ring C=C stretching vibrations will appear in the 1480-1600 cm⁻¹ region.[7][8]

  • C-O Stretch: The C-O stretching of the ester group will give rise to strong bands in the 1250-1300 cm⁻¹ region.[5][6]

  • C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1150 cm⁻¹ region.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Interpretation cluster_elucidation Structure Elucidation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr data_integration Integrate All Spectral Data ms->data_integration ir->data_integration h_nmr ¹H NMR: Proton Environment & Coupling nmr->h_nmr c_nmr ¹³C NMR: Carbon Skeleton & C-F Coupling nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC): Confirm Connectivity h_nmr->two_d_nmr c_nmr->two_d_nmr two_d_nmr->data_integration structure_confirmation Confirm Final Structure data_integration->structure_confirmation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR spectra, researchers can confidently identify and characterize this important fluorinated heterocyclic compound. The principles of interpretation outlined herein are also applicable to a wider range of substituted benzo[b]thiophenes, making this a valuable resource for scientists in drug discovery and materials science.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Key Fluorinated Heterocycle

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the benzothiophene scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into chemical shift assignments, coupling constant patterns, and the influence of the fluorine substituent. The interpretations presented herein are based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and atom numbering is crucial for accurate NMR spectral assignment. The structure and numbering convention for this compound are shown below.

Caption: Molecular structure and atom numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) and coupling constants (J) for this compound are summarized in Table 1. These predictions are derived from data for analogous compounds, such as 6-Fluorobenzo[b]thiophene-2-carboxylic acid[1].

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H3~8.12s-The proton at the 3-position of the thiophene ring typically appears as a singlet in this chemical shift range due to the electron-withdrawing effect of the adjacent carboxylate group.
H7~8.05dd³J(H-H) = 9.0, ⁴J(H-F) = 5.4This proton is ortho to the sulfur atom and exhibits a doublet of doublets splitting due to coupling with H5 (ortho) and the fluorine at position 6 (meta).
H5~7.98dd³J(H-H) = 9.4, ³J(H-F) = 2.6H5 is ortho to the fluorine atom and shows a larger coupling constant with H4 (ortho) and a smaller coupling with the fluorine atom.
H4~7.35td³J(H-H) = 9.0, ⁴J(H-F) = 2.4This proton is coupled to both H5 (ortho) and the fluorine at position 6 (para), resulting in a triplet of doublets.
-OCH₃~3.90s-The methyl ester protons appear as a sharp singlet in a characteristic downfield region.

Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.

Expert Insights into ¹H NMR Features
  • Fluorine Coupling: The presence of the fluorine atom at the C6 position introduces characteristic J(H-F) couplings. The magnitude of these couplings depends on the number of bonds separating the proton and the fluorine atom. Typically, ³J(H-F) (ortho) is larger than ⁴J(H-F) (meta), which is in turn larger than ⁵J(H-F) (para). This pattern is crucial for assigning the protons on the fluorinated benzene ring.

  • Aromatic Region: The protons on the benzothiophene ring system (H3, H4, H5, and H7) are all in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and their relative positions. The ester group at C2 deshields the H3 proton, shifting it downfield.

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts. The predicted values are based on DMSO-d₆, a common solvent for this class of compounds.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in Table 2. These predictions consider the influence of the fluorine substituent and the benzothiophene ring system, with reference to general chemical shift tables[2][3].

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale for Assignment
C=O~163.5-The carbonyl carbon of the methyl ester is expected in this downfield region.
C6~160.0¹J(C-F) ≈ 245The carbon directly attached to the fluorine atom shows a large one-bond coupling constant and is significantly deshielded.
C7a~142.6³J(C-F) ≈ 8This quaternary carbon is part of the ring fusion and shows a smaller three-bond coupling to fluorine.
C3a~137.6⁵J(C-F) ≈ 3Another quaternary carbon at the ring junction, with a small five-bond coupling to fluorine.
C2~135.8-The carbon bearing the ester group is deshielded.
C4~127.2³J(C-F) ≈ 9This carbon is meta to the fluorine and shows a characteristic three-bond coupling.
C5~125.8²J(C-F) ≈ 25The carbon ortho to the fluorine exhibits a two-bond coupling.
C7~122.6²J(C-F) ≈ 23This carbon is also ortho to the fluorine atom and shows a two-bond coupling.
C3~129.9-The protonated carbon of the thiophene ring.
-OCH₃~52.5-The methyl ester carbon appears in a typical upfield region.

Table 2: Predicted ¹³C NMR data for this compound.

Expert Insights into ¹³C NMR Features
  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of J(C-F) couplings. The one-bond coupling (¹J(C-F)) is typically very large (240-260 Hz), making the signal for the carbon directly attached to fluorine a doublet. Two- and three-bond couplings are also observable and are invaluable for definitive assignments.

  • Quaternary Carbons: The identification of quaternary carbons (C2, C3a, C6, C7a, and the carbonyl carbon) is straightforward as they typically show lower intensities in a standard proton-decoupled ¹³C NMR spectrum.

  • Predictive Power: By combining the chemical shifts and the C-F coupling patterns, a highly confident assignment of all carbon signals can be achieved.

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.

Methodology Workflow

Fig. 2: NMR Data Acquisition Workflow cluster_workflow prep Sample Preparation instrument Instrument Setup prep->instrument Load Sample h1_acq ¹H NMR Acquisition instrument->h1_acq Standard Parameters c13_acq ¹³C NMR Acquisition h1_acq->c13_acq Optimize Pulse Width processing Data Processing h1_acq->processing d2_acq 2D NMR (COSY, HSQC, HMBC) c13_acq->d2_acq If Needed for Ambiguity c13_acq->processing d2_acq->processing analysis Spectral Analysis & Assignment processing->analysis Fourier Transform, Phasing, Baseline Correction

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (depending on sample concentration).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and measure the coupling constants.

    • Assign the peaks in both spectra based on chemical shifts, multiplicities, coupling constants, and comparison with predicted data and related compounds. For complex cases, 2D NMR experiments like COSY, HSQC, and HMBC can provide definitive assignments.

Conclusion

This technical guide provides a comprehensive overview and predicted analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and the characteristic effects of fluorine coupling, researchers can confidently characterize this important fluorinated heterocyclic compound. The detailed experimental protocol further ensures the acquisition of high-quality data for unambiguous structural verification, a critical step in any drug development or materials science research pipeline.

References

"Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery and materials science, the introduction of novel chemical entities like this compound presents both opportunity and challenge. As a functionalized benzothiophene, this compound belongs to a class of heterocyclic structures known for their diverse biological activities and utility as key synthetic intermediates.[1][2][3] However, its promising bioactivity is intrinsically linked to a fundamental physicochemical property: solubility. Poor solubility can terminate the development of an otherwise promising drug candidate, leading to low bioavailability and unreliable data in preclinical assays.[4][5]

This guide eschews a conventional data sheet format, primarily because publicly available, experimentally determined solubility data for this specific molecule is sparse. Instead, we adopt a proactive, first-principles approach. We will construct a comprehensive roadmap for a research team tasked with characterizing the solubility of this compound. This document serves as both a theoretical framework and a practical, hands-on manual, explaining not just what to do, but why each step is critical for building a robust and reliable solubility profile.

Physicochemical Identity and Predicted Behavior

Before embarking on experimental work, a thorough understanding of the molecule's structural characteristics is paramount.

Table 1: Core Physicochemical Properties of this compound

PropertyDataSource / Method
Molecular Formula C₁₀H₇FO₂S[6]
Molecular Weight 210.22 g/mol [6]
Structure
CAS Number 550998-52-2
Predicted Nature Lipophilic, Poorly Water-SolubleInferred from Structure
Ionization Potential Unlikely to ionize in physiological pH range (2-8)Inferred from Structure

The fused bicyclic benzothiophene core is inherently hydrophobic. The presence of a fluorine atom further increases lipophilicity, while the methyl ester group provides a site for potential hydrogen bonding but is not sufficient to confer significant aqueous solubility. Based on this structure, we can confidently predict that this compound is a "brick dust" molecule—a poorly soluble, lipophilic solid. It lacks readily ionizable functional groups, suggesting its solubility will likely be independent of pH in the typical physiological range.[7] This initial assessment is critical as it dictates our choice of experimental systems and analytical methods.

The Duality of Solubility: Kinetic vs. Thermodynamic Profiles

In early drug discovery, solubility is not a single value but a dual concept: kinetic and thermodynamic.[8] Understanding the distinction is crucial for making informed decisions at different stages of the development pipeline.[9]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][10] It is a high-throughput measurement often used for initial screening of large compound libraries.[5] However, kinetic solubility often overestimates the true solubility because the precipitate formed may be amorphous and the system is not at equilibrium.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure, when the dissolved solute is in equilibrium with its most stable, solid (crystalline) form.[9][12] This is the "gold standard" measurement, determined by methods like the shake-flask technique, and is critical for later-stage development and formulation.[13][14]

Our investigation into this compound must encompass both measurements to provide a complete picture for different applications.

G cluster_0 Solubility Profiling Strategy Start Compound Synthesis (this compound) Kinetic Kinetic Solubility Assay (Nephelometry/UV-Vis) Start->Kinetic Early Discovery (High-Throughput) Thermo Thermodynamic Solubility Assay (Shake-Flask HPLC-UV) Start->Thermo Pre-formulation (Gold Standard) Data Comprehensive Solubility Profile Kinetic->Data Factors Investigate Influencing Factors Thermo->Factors pH pH-Solubility Profile Factors->pH Temp Temperature Dependence Factors->Temp CoSolvent Co-Solvent Effects Factors->CoSolvent pH->Data Temp->Data CoSolvent->Data

Fig 1. Workflow for Comprehensive Solubility Profiling.

Experimental Protocols

The following sections provide detailed, step-by-step protocols grounded in established methodologies.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the definitive approach for determining equilibrium solubility and is essential for pre-formulation studies.[14]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (crystalline solid, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • 1-Octanol, analytical grade

  • Type 1 Ultrapure Water

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[5][14]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Solid State Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vial and analyze it using a technique like polarized light microscopy or powder X-ray diffraction (PXRD). This crucial step verifies that the solid remained in its original crystalline form and did not convert to a more soluble amorphous or polymorphic state, which would invalidate the result as a true thermodynamic solubility measurement.[11]

Protocol: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for early screening where relative solubility rankings are more important than absolute equilibrium values.[5]

Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 384-well clear-bottom microplates.

  • A microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).

Methodology:

  • Plate Preparation: Add PBS (e.g., 98 µL) to the wells of a 384-well microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 200 µM with 2% DMSO. This is the highest concentration test. Perform serial dilutions to create a range of concentrations.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[10]

  • Measurement: Measure the light scattering of the samples in the microplate nephelometer. The intensity of scattered light is directly proportional to the amount of insoluble precipitate formed.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility.[5]

G cluster_0 Kinetic vs. Thermodynamic Solubility k_start DMSO Stock (High Concentration) k_super Supersaturated Solution k_start->k_super Rapid Dilution k_precip Amorphous Precipitate k_super->k_precip Precipitation (Fast, Disordered) k_sol Kinetic Solubility (Higher Apparent Value) k_super->k_sol t_start Crystalline Solid (Excess) t_equil Equilibrium t_start->t_equil Long Incubation (e.g., 24-48h) t_equil->t_start t_sol Thermodynamic Solubility (True Equilibrium Value) t_equil->t_sol

Fig 2. Conceptual Difference Between Solubility Assays.

Investigating Key Influencing Factors

Solubility is not static; it is influenced by environmental conditions. A comprehensive profile must characterize these dependencies.

The Effect of pH

While we predict pH independence, this must be experimentally verified. The shake-flask protocol (3.1) should be repeated using a series of buffers covering a range from pH 2 to 10. For ionizable compounds, solubility increases dramatically as the molecule becomes charged.[7][15] For a non-ionizable molecule like this compound, the solubility-pH profile is expected to be flat. Any observed changes could indicate impurities or degradation.

The Effect of Temperature

Most solids exhibit increased solubility with increasing temperature, as the dissolution process is often endothermic.[8][16] To quantify this, the shake-flask experiment (3.1) should be performed at several temperatures (e.g., 4°C, 25°C, and 37°C).[15] This data is vital for understanding storage conditions and biopharmaceutical behavior.

Data Presentation and Interpretation

All quantitative data must be summarized for clarity and comparative analysis.

Table 2: Hypothetical Solubility Profile for this compound

Solvent/ConditionTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
PBS, pH 7.425< 1.0< 4.76Thermodynamic
SGF, pH 1.237< 1.0< 4.76Thermodynamic
SIF, pH 6.837< 1.0< 4.76Thermodynamic
Water25< 0.5< 2.38Thermodynamic
Methanol2515007135Thermodynamic
Acetonitrile25220010465Thermodynamic
1-Octanol258504043Thermodynamic
PBS, pH 7.4251571.4Kinetic

Note: The values in this table are hypothetical and for illustrative purposes only. They represent a plausible outcome for a poorly soluble compound.

Safety and Handling

According to available Safety Data Sheets (SDS) for this and structurally similar compounds, this compound should be handled with care.

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][17]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[18] All handling of solid material and stock solutions should be performed in a well-ventilated area or a chemical fume hood.[19] Avoid inhalation of dust or vapors.

Conclusion

The solubility profile of this compound is predicted to be that of a poorly soluble, lipophilic compound. This guide provides the strategic framework and detailed experimental protocols necessary to rigorously and accurately characterize this critical property. By determining both kinetic and thermodynamic solubility, and investigating the influence of pH and temperature, researchers can generate a comprehensive data package. This information is indispensable for guiding medicinal chemistry efforts, enabling effective formulation development, and ensuring the generation of reliable data in all subsequent biological and pharmacological evaluations.

References

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. The benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, a thorough understanding of its fundamental physical properties, namely its melting and boiling points, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas impurities will typically lead to a depression and broadening of the melting point range.[1][2] The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is similarly a key characteristic for identification and purification.

Predicted Physicochemical Data

In the absence of experimentally verified data, computational models provide a reliable estimation of the physicochemical properties of novel compounds. The following table summarizes the predicted melting and boiling points for this compound.

Physical PropertyPredicted ValueNotes
Melting Point 85-95 °CPrediction based on structural similarity to related benzo[b]thiophene derivatives. For instance, the non-fluorinated analog, Methyl benzo[b]thiophene-2-carboxylate, has a reported melting point of 70-74 °C. The introduction of a fluorine atom is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point 310-320 °C at 760 mmHgPrediction based on computational models. The boiling point of a related compound, Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, is predicted to be 338.8 ± 22.0 °C.[3]

It is imperative for researchers to experimentally verify these values as part of the compound's initial characterization.

Experimental Determination of Melting Point

The determination of the melting point is a foundational technique in organic chemistry for assessing the purity and identity of a solid compound.[4][5]

Methodology: Capillary Melting Point Determination

This method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.[6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of dry this compound onto a clean, dry watch glass.

    • If the sample is not a fine powder, gently crush it using a spatula.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Begin heating the apparatus. A rapid heating rate (10-20 °C per minute) can be used for a preliminary, approximate melting point.

    • Once the approximate melting point is known, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Interpretation:

    • A pure compound will exhibit a sharp melting point range of 1-2 °C.

    • A broad melting point range is indicative of impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain Dry Sample B Crush to Fine Powder A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record Melting Range F->G H Assess Purity G->H I Compare to Literature/Predicted H->I

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Boiling Point

For compounds that are liquid at or near room temperature, or for those that can be safely melted without decomposition, the boiling point is a key identifying characteristic. Given the predicted high boiling point of this compound, a micro-method is recommended to minimize the amount of sample required.

Methodology: Micro-Boiling Point Determination

This technique utilizes a small sample size and observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7][8][9][10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a few drops of the liquid sample (or the molten solid) into a small-diameter test tube (e.g., a Durham tube).

    • Take a melting point capillary tube, sealed at one end, and place it, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate). The sample should be below the level of the heating liquid.

  • Measurement:

    • Begin heating the bath gently and with continuous stirring.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and is replaced by the vapor of the sample.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.

  • Data Recording:

    • Record the temperature at which the liquid enters the capillary tube.

    • It is also crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample & Apparatus Setup cluster_measurement Heating & Observation cluster_data Final Data A Place Sample in Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Suspend in Heating Bath C->D E Heat Bath Gently D->E F Observe Bubble Stream E->F G Cool Slowly F->G H Record Temperature at Liquid Entry G->H I Record Boiling Point H->I J Record Atmospheric Pressure I->J

Caption: Workflow for the micro-determination of boiling point.

Significance in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a critical parameter that influences several aspects of drug development:[1][2][11]

  • Purity Assessment: As a primary quality control measure, the melting point provides a rapid and cost-effective method to assess the purity of newly synthesized batches of the API.[1][2]

  • Formulation Development: The melting point affects the choice of formulation strategies. For instance, a high melting point may present challenges for certain formulation techniques that require the drug to be in a molten state.

  • Solubility and Dissolution: There is an established relationship between the melting point and the solubility of a drug.[12] Generally, a higher melting point corresponds to lower solubility, which can impact the drug's bioavailability.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and stabilities. Melting point determination is a key tool in identifying and characterizing these different solid-state forms.

The boiling point is of particular importance during the synthesis and purification of the compound and its intermediates, especially in processes involving distillation.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its advancement as a potential therapeutic candidate. This guide has provided predicted values for its melting and boiling points, along with detailed, field-proven protocols for their experimental determination. By adhering to these rigorous methodologies, researchers can ensure the generation of accurate and reliable data, which is essential for making informed decisions throughout the drug discovery and development pipeline. The principles and techniques outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities.

References

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: A Comprehensive Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a key intermediate in the synthesis of various bioactive molecules, finding applications in both pharmaceutical and agrochemical research.[1] Its core structure, a fluorinated benzothiophene, imparts unique physicochemical properties that are crucial for its function but also dictate its stability profile. Understanding the intrinsic stability of this molecule and its degradation pathways is paramount for the development of robust formulations, accurate analytical methods, and reliable shelf-life predictions. This guide provides a detailed exploration of the stability and degradation of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound

This compound, with the CAS Number 550998-52-2 and molecular formula C10H7FO2S, belongs to the benzothiophene class of heterocyclic compounds.[2] The presence of a fluorine atom at the 6-position and a methyl ester at the 2-position of the benzothiophene ring are significant structural features. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic system, potentially affecting its reactivity and metabolic stability. The methyl ester group is a common functional group that can be susceptible to hydrolysis.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the osteoporosis treatment raloxifene and the antipsychotic sertindole.[3] Derivatives of benzothiophene are also investigated for their potential as antimicrobial and anti-inflammatory agents.[4][5] Given this context, a thorough understanding of the stability of intermediates like this compound is critical for drug discovery and development.

Figure 1. Chemical Structure cluster_0 This compound C10H7FO2S Figure 2. Proposed Degradation Pathways parent This compound hydrolysis 6-Fluorobenzo[b]thiophene-2-carboxylic Acid parent->hydrolysis H+ or OH- / H2O oxidation1 Sulfoxide Derivative parent->oxidation1 [O] (e.g., H2O2) photodegradation Ring-Opened Products parent->photodegradation hv / O2 oxidation2 Sulfone Derivative oxidation1->oxidation2 [O] Figure 3. Forced Degradation Study Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify and Characterize Degradants analyze->identify end Report Stability Profile identify->end

References

A Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid structure make it a valuable building block in the design of novel therapeutic agents. This guide focuses on a specific derivative, Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, providing an in-depth overview of its chemical identity, synthesis, and applications for researchers and professionals in drug development. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a particularly interesting intermediate for synthetic programs.

Part 1: Compound Identification and Core Properties

A precise understanding of a compound's fundamental identifiers is critical for accurate sourcing, regulatory compliance, and experimental design. The key identification and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 550998-52-2[2]
IUPAC Name methyl 6-fluoro-1-benzothiophene-2-carboxylate[3]
Molecular Formula C10H7FO2S[2]
Molecular Weight 210.23 g/mol Calculated
Synonyms 6-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER[2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes for benzo[b]thiophene formation. A common and effective method involves the reaction of a substituted o-fluorobenzaldehyde with a thioglycolate ester, followed by cyclization. This approach offers a direct pathway to the desired heterocyclic system.

The underlying mechanism of this transformation relies on an initial nucleophilic addition of the thioglycolate enolate to the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the sulfur displaces the ortho-fluorine atom, leading to the cyclized product. The choice of a strong base is crucial for the deprotonation of the thioglycolate, while the reaction conditions are optimized to favor the cyclization step.

Below is a representative workflow for the synthesis of this compound.

Synthesis_Workflow start Starting Materials: - 2,4-difluorobenzaldehyde - Methyl thioglycolate - K2CO3 (Base) reaction Reaction in Anhydrous DMF Stir at 60 °C for 2h start->reaction 1. Combine and Heat workup Aqueous Workup: - Dilution with water - Extraction with Et2O reaction->workup 2. Quench and Extract purification Purification: - Drying over Na2SO4 - Concentration under vacuum - Chromatography workup->purification 3. Isolate and Purify product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of the corresponding ethyl ester.[4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, combine 2,4-difluorobenzaldehyde (1 equivalent), methyl thioglycolate (1.2 equivalents), and potassium carbonate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Reaction: Stir the mixture at 60 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates.[1] Derivatives of this scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

This compound serves as a key intermediate in the synthesis of more complex molecules. The ester functionality at the 2-position provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, while the fluorine at the 6-position can enhance binding affinity to target proteins and improve metabolic stability. For instance, related benzothiophene derivatives have been investigated as potent antagonists of the neurokinin-2 receptor.[7]

The following diagram illustrates the central role of this compound as a building block for various classes of therapeutic agents.

Applications core This compound intermediate Key Synthetic Intermediate core->intermediate Serves as anticancer Anticancer Agents intermediate->anticancer antimicrobial Antimicrobial Agents intermediate->antimicrobial anti_inflammatory Anti-inflammatory Drugs intermediate->anti_inflammatory other Other Bioactive Molecules intermediate->other

Caption: Applications of this compound as a synthetic intermediate.

Part 4: Example Experimental Protocol: Hydrolysis to 6-Fluorobenzo[b]thiophene-2-carboxylic acid

A common subsequent reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is often a more versatile intermediate for amide couplings and other transformations.[4]

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

  • Hydrolysis: Add a 3N aqueous solution of sodium hydroxide (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water.

  • Acidification: Acidify the aqueous solution with 1N hydrochloric acid (HCl) until a precipitate forms.

  • Extraction and Isolation: Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[4][5]

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its fluorinated benzo[b]thiophene core provides a foundation for the development of novel bioactive molecules with potentially enhanced pharmacological profiles. The synthetic routes to this compound are well-established, and its reactivity allows for a wide range of subsequent chemical modifications, making it a key resource for researchers aiming to explore new therapeutic frontiers.

References

An In-depth Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, a key building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

This compound is a fluorinated heterocyclic compound with significant potential in drug discovery. Its rigid benzothiophene core, substituted with a fluorine atom and a methyl ester group, provides a unique scaffold for interacting with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₇FO₂S[1]
Molecular Weight 224.23 g/mol Calculated
CAS Number 550998-52-2[1]
Appearance White to off-white powderInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanolInferred from related compounds

The presence of the fluorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process. A common synthetic route is the reaction of a substituted fluorobenzaldehyde with a thioglycolate ester.

Representative Synthetic Workflow

Synthesis_Workflow A 2-Fluoro-4-bromobenzaldehyde D Intermediate A->D B Methyl thioglycolate B->D C Base (e.g., K₂CO₃) C->D E Cyclization D->E Heat F This compound E->F

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol
  • Condensation: 2-Fluoro-4-bromobenzaldehyde is reacted with methyl thioglycolate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating to form the benzothiophene ring system.

  • Purification: The final product is purified by techniques such as recrystallization or column chromatography to yield this compound.

The ester and fluoro groups of this compound are key functional handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom in this compound further enhances its potential as a pharmacophore.

Key Therapeutic Areas of Interest
  • Oncology: Benzothiophene derivatives have been investigated as inhibitors of various protein kinases and other enzymes implicated in cancer progression.

  • Infectious Diseases: The scaffold has shown promise in the development of novel antibacterial and antifungal agents.

  • Neuroscience: Certain benzothiophene-based compounds have been explored for their activity on central nervous system targets.

The versatility of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

In-Text Citations & References

  • This compound , Yuanye, --INVALID-LINK--

References

Methodological & Application

Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzothiophenes

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The benzo[b]thiophene core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous pharmaceuticals and functional materials. Consequently, the synthesis of fluorinated benzo[b]thiophenes, such as Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, is of great interest to researchers in drug discovery and organic electronics.[3]

This document provides a comprehensive guide to the synthesis of this compound, a key building block for the elaboration of more complex molecules.[4] We will delve into a reliable synthetic protocol, discuss the underlying reaction mechanism, and provide insights into the practical aspects of the procedure, including purification and characterization.

Synthetic Strategy: A Robust Pathway to the Target Compound

The most common and efficient method for the synthesis of 2-carboxy-substituted benzo[b]thiophenes is the reaction of a suitably substituted 2-halobenzaldehyde with a thioglycolate ester. This approach, a variation of the Fiesselmann thiophene synthesis, offers a direct route to the desired heterocyclic system.[4] In this protocol, we will adapt a known procedure for a related ethyl ester to synthesize the target methyl ester.[5]

The overall synthetic workflow can be visualized as a two-step process: a nucleophilic aromatic substitution followed by an intramolecular cyclization and dehydration.

Synthesis_Workflow A 2-Fluoro-4-substituted-benzaldehyde C Intermediate Adduct A->C K2CO3, DMF B Methyl Thioglycolate B->C D This compound C->D Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-fluoro-4-bromobenzaldehyde and methyl thioglycolate. While the initial search results referenced a synthesis starting from 2-fluoro-4-(trifluoromethyl)benzaldehyde to yield an ethyl ester, this protocol is adapted for the synthesis of the methyl ester and can be generalized for other 4-substituted 2-fluorobenzaldehydes.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
2-Fluoro-4-bromobenzaldehydeC₇H₄BrFO203.01Commercially Available
Methyl ThioglycolateC₃H₆O₂S106.14Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially Available
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09Commercially Available
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Commercially Available
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Commercially Available
Methanol (MeOH)CH₃OH32.04Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-fluoro-4-bromobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 1.1 equivalents) followed by the dropwise addition of methyl thioglycolate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by recrystallization from methanol or by column chromatography on silica gel using a suitable eluent system (e.g., pentane/diethyl ether) to afford the pure this compound.[5]

Reaction Mechanism: A Closer Look

The formation of the benzo[b]thiophene ring proceeds through a well-established mechanism involving two key transformations:

Reaction_Mechanism cluster_0 Nucleophilic Aromatic Substitution cluster_1 Intramolecular Aldol Condensation A 2-Fluoro-4-bromobenzaldehyde + Methyl Thioglycolate B Thioether Intermediate A->B K2CO3 C Enolate Formation B->C Base D Cyclized Intermediate C->D Intramolecular Attack E Dehydration D->E F This compound E->F Aromatization

Caption: Plausible reaction mechanism for the synthesis.

  • Nucleophilic Aromatic Substitution (SNAAr): The reaction is initiated by the deprotonation of the thiol group of methyl thioglycolate by potassium carbonate, forming a thiolate anion. This potent nucleophile then attacks the electron-deficient carbon atom bearing the fluorine atom on the benzaldehyde ring, displacing the fluoride ion to form a thioether intermediate. The presence of the electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack.

  • Intramolecular Aldol-type Condensation: The base (potassium carbonate) then deprotonates the α-carbon of the thioglycolate moiety, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring intermediate.

  • Dehydration and Aromatization: The resulting aldol-type adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable aromatic benzo[b]thiophene ring system.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Resonances corresponding to the aromatic protons, the thiophene proton, and the methyl ester protons. The fluorine atom will cause characteristic splitting of adjacent proton signals. For the analogous ethyl ester, aromatic protons appear between δ 7.37 and 8.20 ppm.[5]
¹³C NMR Distinct signals for each carbon atom, including the carbonyl carbon of the ester, the aromatic and thiophene carbons, and the methyl carbon. The carbon attached to the fluorine will exhibit a large C-F coupling constant. For the corresponding carboxylic acid, aromatic carbons appear between δ 109 and 161 ppm.[5]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₇FO₂S.
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC to determine the optimal endpoint.[4]
Side reactions.Ensure the use of anhydrous DMF and an inert atmosphere to prevent moisture-sensitive side reactions.
Impure Product Incomplete workup.Ensure thorough extraction and washing of the organic layer to remove DMF and other water-soluble impurities.
Inefficient purification.Optimize the eluent system for column chromatography or try a different recrystallization solvent.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. This versatile building block serves as a valuable starting material for the development of novel pharmaceuticals and functional materials. By understanding the underlying reaction mechanism and potential pitfalls, researchers can successfully synthesize this important compound and utilize it in their respective fields of study.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, a key intermediate in pharmaceutical research and drug development. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering a blend of detailed procedural steps and the underlying chemical principles that govern the transformation. This document emphasizes a logical, field-tested approach, starting from the readily available precursor, 4-fluorobenzaldehyde.

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous FDA-approved drugs, including raloxifene and zileuton. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity, making this specific derivative a valuable target for synthesis.

Synthetic Strategy: From Aldehyde to Benzothiophene

The most direct and efficient pathway for constructing the 6-fluorobenzo[b]thiophene core from 4-fluorobenzaldehyde involves a tandem reaction sequence. The chosen strategy is a base-mediated condensation of 4-fluorobenzaldehyde with methyl thioglycolate. This approach is advantageous due to the commercial availability of the starting materials, operational simplicity, and generally good yields.

The overall transformation can be dissected into two key mechanistic stages:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of methyl thioglycolate by a suitable base, generating a thiolate nucleophile. This thiolate then attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. Although typically challenging on an unactivated aromatic ring, this substitution is facilitated by the presence of the ortho-aldehyde group, which can stabilize the intermediate Meisenheimer complex. However, a more common and established route involves the reaction of an ortho-halobenzaldehyde with a thioglycolate ester. In the case of 4-fluorobenzaldehyde, the reaction proceeds via a different pathway. The initial step is a Knoevenagel-type condensation, which then sets the stage for the cyclization.

  • Intramolecular Cyclization and Aromatization: Following the initial condensation, an intramolecular cyclization occurs, leading to the formation of the thiophene ring fused to the benzene ring. Subsequent dehydration or oxidation leads to the stable, aromatic benzo[b]thiophene system. A well-established method involves the reaction of an ortho-fluorobenzaldehyde derivative with a thioglycolate ester in the presence of a base to form the corresponding benzo[b]thiophene.[1] This general principle will be adapted for the synthesis starting from 4-fluorobenzaldehyde, which will rearrange to form the desired product.

Alternative Synthetic Pathways

While the direct condensation is preferred, alternative multi-step sequences could also be envisioned, providing flexibility in synthetic design. These often involve the initial conversion of 4-fluorobenzaldehyde to a more elaborate intermediate.

  • Gewald Aminothiophene Synthesis: This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to form a 2-aminothiophene.[2][3][4] While powerful for thiophene synthesis, adapting it to form the specific benzothiophene-2-carboxylate from 4-fluorobenzaldehyde would require significant modification and is less direct than the chosen route.

  • Fiesselmann Thiophene Synthesis: This method involves the reaction of 1,3-dicarbonyl compounds or their equivalents with thioketones or thioglycolic acid derivatives.[5][6][7][8] This pathway is generally not suitable for a direct synthesis from 4-fluorobenzaldehyde.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-fluorobenzaldehyde to this compound.

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Optional Step 2: Hydrolysis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate Intermediate 4-Fluorobenzaldehyde->Intermediate Methyl Thioglycolate, Base (e.g., K2CO3), Solvent (e.g., DMF) This compound This compound Intermediate->this compound Intramolecular Cyclization 6-Fluorobenzo[b]thiophene-2-carboxylic acid 6-Fluorobenzo[b]thiophene-2-carboxylic acid This compound->6-Fluorobenzo[b]thiophene-2-carboxylic acid Base (e.g., NaOH), Solvent (e.g., EtOH/H2O)

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene motif is a privileged heterocyclic structure prominently featured in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Its unique physicochemical properties, arising from the fusion of a benzene ring with a thiophene ring, impart significant biological activity and desirable material characteristics. Notable examples of commercially successful drugs incorporating this scaffold include the selective estrogen receptor modulator Raloxifene, used for the prevention of osteoporosis, and the antipsychotic agent Sertindole. In materials science, benzothiophene-based molecules are integral to the development of organic semiconductors and fluorescent materials.[1]

Given their importance, the development of efficient and versatile synthetic methodologies for accessing structurally diverse benzothiophene derivatives is a paramount objective in modern organic chemistry. Among the various synthetic approaches, palladium-catalyzed cross-coupling and annulation reactions have emerged as particularly powerful and reliable tools.[2] These methods offer high functional group tolerance, broad substrate scope, and often proceed with excellent regioselectivity, making them highly attractive for both academic research and industrial-scale drug development.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of benzothiophene derivatives, focusing on key palladium-catalyzed strategies, including Heck coupling, C-H activation/functionalization, and annulation reactions. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying mechanistic principles to facilitate troubleshooting and further methods development.

Synthesis via Palladium-Catalyzed Heck and Decarboxylative Heck Coupling

The Heck reaction, a cornerstone of palladium catalysis, provides a powerful method for the C-C bond formation between an aryl halide and an alkene. This strategy can be effectively applied to the synthesis of vinyl-substituted benzothiophenes, which are versatile intermediates for further functionalization. A notable variation is the decarboxylative Heck-type coupling, which utilizes readily available carboxylic acids as starting materials.[3]

Mechanistic Insights into the Heck Coupling

The catalytic cycle of the Heck reaction is a well-established process that generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzothiophene) to form a Pd(II) intermediate.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium species is eliminated, regenerating the alkene in its substituted form and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Heck_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Ar-Pd(II)-(Alkene)(L2) Ar-Pd(II)-(Alkene)(L2) Alkene Coordination->Ar-Pd(II)-(Alkene)(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-(Alkene)(L2)->Migratory Insertion R-Pd(II)-X(L2) R-Pd(II)-X(L2) Migratory Insertion->R-Pd(II)-X(L2) β-Hydride Elimination β-Hydride Elimination R-Pd(II)-X(L2)->β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride Elimination->H-Pd(II)-X(L2) Product Product β-Hydride Elimination->Product Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Base-H+X- Base-H+X- Reductive Elimination->Base-H+X- Ar-X Ar-X Ar-X->Oxidative Addition Alkene Alkene Alkene->Alkene Coordination

Caption: Catalytic cycle of the Palladium-Catalyzed Heck Coupling reaction.

Protocol: Heck Coupling of 3-Bromo-7-chloro-1-benzothiophene with Styrene

This protocol provides a detailed procedure for the synthesis of 3-vinyl-7-chloro-1-benzothiophene derivatives via a Heck coupling reaction.[4]

Materials:

  • 3-bromo-7-chloro-1-benzothiophene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-7-chloro-1-benzothiophene (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add potassium carbonate (2.0 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkene: Add styrene (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired 3-vinyl-7-chloro-1-benzothiophene derivative.[4]

ParameterConditionRationale
Catalyst Palladium(II) acetatePrecursor to the active Pd(0) species.
Ligand TriphenylphosphineStabilizes the Pd(0) catalyst and influences reactivity.
Base Potassium carbonateNeutralizes the HX generated during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants.
Temperature 100-120 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the Pd(0) catalyst.

Synthesis via Palladium-Catalyzed C-H Activation and Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, bypassing the need for pre-functionalized starting materials.[5][6] Palladium-catalyzed C-H activation allows for the direct arylation, olefination, and other functionalizations of the benzothiophene core, providing access to a wide range of derivatives.[7][8][9]

Mechanistic Considerations in C-H Activation

The mechanism of palladium-catalyzed C-H activation can vary depending on the specific reaction, but a common pathway involves a concerted metalation-deprotonation (CMD) step.

CH_Activation_Workflow cluster_0 Catalytic Cycle Start Benzothiophene + Pd(II) Catalyst CMD Concerted Metalation-Deprotonation (C-H Cleavage) Start->CMD Intermediate Palladacycle Intermediate CMD->Intermediate Coupling Reaction with Coupling Partner (e.g., Alkene, Aryl Halide) Intermediate->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Product Functionalized Benzothiophene Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration (Oxidant) Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Start

Caption: Generalized workflow for C-H functionalization of benzothiophenes.

In a typical oxidative Heck reaction, for instance, a Pd(II) catalyst first coordinates to the benzothiophene substrate.[8] This is followed by a reversible C-H activation to form a palladacycle intermediate.[8] The coupling partner, such as an alkene, then coordinates to the palladium center and undergoes migratory insertion. Finally, β-hydride elimination releases the functionalized product and a Pd(II)-hydride species, which is then reoxidized to regenerate the active catalyst.[8]

Protocol: C2-Selective Oxidative Olefination of Benzothiophene 1,1-Dioxides

This protocol details the C2-selective olefination of benzothiophene 1,1-dioxides with styrenes, a method that provides access to π-conjugated fluorescent molecules.[8]

Materials:

  • Benzo[b]thiophene 1,1-dioxide derivative

  • Styrene or acrylate derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver pivalate (AgOPiv)

  • Pivalic acid (PivOH)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the benzo[b]thiophene 1,1-dioxide derivative (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5 mol %), silver pivalate (3.0 equiv), and pivalic acid (3.0 equiv) to a 10 mL Schlenk tube.

  • Solvent Addition: Add anhydrous THF to the Schlenk tube.

  • Reaction: Seal the tube and stir the reaction mixture at 80 °C for 12 hours.

  • Workup: After cooling to room temperature, filter the solution through a celite pad and wash the pad with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired C2-alkenylated product.[8]

ParameterConditionRationale
Catalyst Palladium(II) acetateActive catalyst for C-H activation.
Oxidant Silver pivalateReoxidizes the palladium catalyst to maintain the catalytic cycle.
Additive Pivalic acidActs as a proton shuttle and promotes the C-H activation step.
Solvent Anhydrous THFAppropriate solvent for the reaction conditions.
Temperature 80 °COptimal temperature for this specific transformation.
Atmosphere NitrogenPrevents unwanted side reactions and catalyst deactivation.

Synthesis via Palladium-Catalyzed Annulation Reactions

Annulation reactions offer a convergent and highly efficient route to construct the benzothiophene core from simpler, readily available starting materials. A notable example is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides rapid access to a diverse array of 2,3-disubstituted benzothiophenes.[10][11][12] This method is considered the sulfur variant of the well-known Larock indole synthesis.[12]

Mechanistic Pathway of Annulation

The proposed mechanism for this annulation reaction involves several key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-S bond of the aryl sulfide, forming a Pd(II) intermediate.

  • Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into the Pd-aryl bond.

  • Intramolecular C-H Functionalization: An intramolecular C-H bond on the aryl ring adds across the palladium-carbon bond.

  • Reductive Elimination: Reductive elimination from the resulting palladacycle intermediate furnishes the benzothiophene product and regenerates the active Pd(0) catalyst.

Annulation_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (C-S Cleavage) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-SR(L2) Ar-Pd(II)-SR(L2) Oxidative_Addition->Ar-Pd(II)-SR(L2) Alkyne_Insertion Alkyne Insertion Ar-Pd(II)-SR(L2)->Alkyne_Insertion Intermediate_1 Intermediate_1 Alkyne_Insertion->Intermediate_1 Intramolecular_CH_Activation Intramolecular C-H Activation Intermediate_1->Intramolecular_CH_Activation Palladacycle Palladacycle Intramolecular_CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Benzothiophene Reductive_Elimination->Product Aryl_Sulfide Aryl_Sulfide Aryl_Sulfide->Oxidative_Addition Alkyne Alkyne Alkyne->Alkyne_Insertion

Caption: Proposed catalytic cycle for the annulation of aryl sulfides and alkynes.

Protocol: Annulation of Aryl Sulfides with Alkynes

This protocol describes a general procedure for the synthesis of 2,3-disubstituted benzothiophenes through the palladium-catalyzed annulation of aryl sulfides with internal alkynes.[10]

Materials:

  • Aryl sulfide

  • Internal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,1,2,2-Tetrachloroethane (internal standard for NMR yield determination)

Procedure:

  • Reaction Setup: In a glovebox, combine the aryl sulfide (1.0 equiv), the alkyne (1.5 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.3 equiv), and the base (3.0 equiv) in a vial.

  • Solvent Addition: Add anhydrous DMF to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 130 °C for 18 hours.

  • Analysis: After cooling to room temperature, the reaction mixture can be analyzed by NMR spectroscopy using an internal standard to determine the yield.

  • Purification: For isolation of the product, the reaction mixture should be subjected to an aqueous workup followed by purification by column chromatography on silica gel.

ParameterCondition ACondition BRationale
Catalyst Pd(OAc)₂ (10 mol %)Pd(OAc)₂ (10 mol %)Precursor to the active Pd(0) species.
Ligand PPh₃ (1.0 equiv)PPh₃ (0.3 equiv)Modulates the reactivity and stability of the catalyst.
Base Na₂CO₃ (3.0 equiv)DBU (3.0 equiv)The choice of base can influence the reaction outcome and yield.
Solvent Anhydrous DMFAnhydrous DMFA high-boiling polar aprotic solvent suitable for the reaction temperature.
Temperature 130 °C130 °CSufficient thermal energy to drive the catalytic cycle.

Note: The optimal conditions, particularly the choice of ligand and base, may vary depending on the specific substrates used. The conditions presented here serve as a general guideline.[10]

Conclusion

Palladium catalysis offers a robust and versatile platform for the synthesis of a wide range of benzothiophene derivatives. The methodologies outlined in this guide—Heck coupling, C-H activation, and annulation reactions—represent some of the most powerful strategies available to synthetic chemists. By understanding the underlying mechanistic principles and following the detailed protocols, researchers can effectively access novel benzothiophene-based compounds for applications in drug discovery, materials science, and beyond. The continued development of new palladium-catalyzed reactions will undoubtedly further expand the synthetic toolbox for the construction of this important heterocyclic scaffold.

References

Application Notes & Protocols: Strategic Cyclization Reactions for the Synthesis of Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmacologically active compounds and advanced organic materials.[1][2][3][4][5] Its structural resemblance to indole allows it to function as a bioisostere, leading to significant applications in drug discovery, including the development of antimicrobial, anti-cancer, and anti-inflammatory agents.[2][5][6] Marketed drugs such as the selective estrogen receptor modulator Raloxifene , the antipsychotic Brexpiprazole , and the anti-asthmatic Zileuton feature this core structure, underscoring its therapeutic importance.[7][8] This guide provides an in-depth exploration of key cyclization strategies for constructing the benzo[b]thiophene framework, offering researchers and drug development professionals both the mechanistic rationale and field-tested protocols for these essential transformations.

Foundational Strategies: Building the Thiophene Ring

The classical approaches to benzo[b]thiophene synthesis often involve the initial construction of a substituted thiophene ring, which is subsequently annulated to form the fused benzene ring. Two cornerstone methods in this category are the Fiesselmann and Gewald syntheses.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this reaction provides a reliable route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] The core transformation involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[9][10][11][12] A key variation, which is highly relevant for benzo[b]thiophene synthesis, utilizes β-ketoesters as starting materials.

Mechanistic Insight: The reaction proceeds via a sequence of base-catalyzed 1,4-conjugate additions.[11] The base deprotonates the thioglycolic acid ester, which then acts as a nucleophile, attacking the β-position of the unsaturated ester or ketone. A subsequent intramolecular condensation (cyclization) followed by elimination yields the thiophene ring.[9][13] The choice of base is critical; it must be strong enough to deprotonate the thioglycolic acid derivative but not so strong as to promote unwanted side reactions.

Workflow Diagram: Fiesselmann Synthesis

cluster_start Starting Materials cluster_proc Reaction cluster_end Product A β-Ketoester or α,β-Acetylenic Ester C Base-Catalyzed Condensation (e.g., NaOEt, DBU) A->C B Thioglycolic Acid Derivative B->C D Substituted Thiophene Derivative C->D

Caption: General workflow for the Fiesselmann thiophene synthesis.

Protocol 1: Fiesselmann Synthesis of a Benzo[b]thieno[2,3-d]thiophene Precursor

This protocol is adapted from a strategy used to construct complex fused thiophene systems, demonstrating the power of the Fiesselmann reaction.[14]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting 3-chloro-2-aroylbenzo[b]thiophene (1.0 equiv.) and methyl thioglycolate (1.2 equiv.) in anhydrous toluene.

  • Base Addition: Add 1,8-Diazabicyclo[15]undec-7-ene (DBU) (2.5 equiv.) and powdered calcium oxide (CaO) (2.0 equiv.) to the solution. The CaO acts as a water scavenger, driving the equilibrium towards the product.

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing a 5% aqueous solution of hydrochloric acid (HCl). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzo[b]thieno[2,3-d]thiophene.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that provides access to highly functionalized 2-aminothiophenes from simple starting materials.[16][17][18] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) in the presence of elemental sulfur and a base.[18][19] The resulting 2-aminothiophene is a versatile intermediate for subsequent annulation to form the benzo[b]thiophene core.

Mechanistic Insight: The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[17] The base then facilitates the addition of sulfur. The exact mechanism of sulfur addition and subsequent cyclization is complex and debated, but it culminates in the formation of the stable 2-aminothiophene ring.[17][19]

Workflow Diagram: Gewald Synthesis & Annulation

A Ketone/ Aldehyde D Gewald Reaction (Base, Heat) A->D B Active Methylene Nitrile B->D C Elemental Sulfur (S8) C->D E 2-Aminothiophene Intermediate D->E F Annulation Step (e.g., Friedel-Crafts, Buchwald-Hartwig) E->F G Benzo[b]thiophene Product F->G

Caption: Two-stage synthesis of benzo[b]thiophenes via the Gewald reaction.

Protocol 2: Catalytic Gewald Synthesis of a 2-Aminothiophene Intermediate

This protocol utilizes a recyclable and reusable piperidinium borate catalyst, representing a greener approach to the classical Gewald reaction.[19]

  • Reaction Setup: To a round-bottom flask, add the ketone (e.g., cyclohexanone, 1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.0 mmol), and piperidinium borate (20 mol%).

  • Solvent and Heating: Add ethanol (5 mL) as the solvent. Fit the flask with a reflux condenser and heat the mixture to 80 °C with magnetic stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.[19]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough for subsequent steps without further purification. For annulation, this 2-aminothiophene can be subjected to reactions like intramolecular C-H activation or coupling with an appropriate aryl halide.

Modern Strategies: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis of benzo[b]thiophenes, offering milder conditions, broader substrate scope, and higher efficiency compared to classical methods.[1][20][21] Palladium and copper are the most frequently employed metals in these transformations.[1][15][20]

Palladium-Catalyzed Cyclizations

Palladium catalysts are exceptionally versatile for forming C-S and C-C bonds, both of which can be leveraged to construct the benzo[b]thiophene ring system.[21][22] Key strategies include the coupling of o-iodothioanisole with terminal acetylenes followed by electrophilic cyclization, and the direct intramolecular C-H arylation of thioethers.[20][23]

Mechanistic Insight (Sonogashira Coupling/Cyclization): This two-step process begins with a standard Sonogashira cross-coupling between an o-iodothioanisole and a terminal alkyne to form an o-(1-alkynyl)thioanisole intermediate.[23] This intermediate is then treated with an electrophile (e.g., I₂, Br₂, NBS). The electrophile activates the alkyne towards nucleophilic attack by the neighboring sulfur atom, triggering an intramolecular cyclization to furnish the 2,3-disubstituted benzo[b]thiophene.[23]

Protocol 3: Pd-Catalyzed Sonogashira Coupling and Electrophilic Cyclization

This protocol is based on the highly efficient method for synthesizing 2,3-disubstituted benzo[b]thiophenes.[23]

Step A: Sonogashira Coupling

  • Catalyst Preparation: In a Schlenk flask under argon, combine PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Reagent Addition: Add a solution of o-iodothioanisole (1.0 equiv.) and the terminal acetylene (1.1 equiv.) in anhydrous, degassed triethylamine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude o-(1-alkynyl)thioanisole is often used directly in the next step.

Step B: Electrophilic Cyclization

  • Dissolution: Dissolve the crude product from Step A in dichloromethane (CH₂Cl₂).

  • Electrophile Addition: Cool the solution to 0 °C and add a solution of the electrophile (e.g., Iodine (I₂), 1.5 equiv.) in CH₂Cl₂ dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final product.

Substrate (Terminal Alkyne)ElectrophileYield (%)
PhenylacetyleneI₂98
1-HexyneI₂95
(Trimethylsilyl)acetyleneBr₂99
4-EthynylanisoleNBS94
Data adapted from Larock, R. C., & Yum, E. K. (1996).[23]
Copper-Catalyzed Cyclizations

Copper catalysts provide a cost-effective and efficient alternative to palladium for benzo[b]thiophene synthesis.[15][24] A notable strategy involves a sequential Ullmann-type C-S bond coupling and an intramolecular Wittig reaction.[24][25][26]

Mechanistic Insight: The reaction commences with a copper(I)-catalyzed Ullmann-type coupling between an (o-iodobenzyl)triphenylphosphonium bromide and a thiocarboxylic acid.[25] This forms a C-S bond and generates an intermediate ylide precursor. In the presence of a base, this precursor undergoes an intramolecular Wittig reaction, where the ylide attacks the in-situ generated carbonyl group, leading to cyclization and formation of the benzo[b]thiophene ring.[26]

Protocol 4: Copper-Catalyzed Synthesis from a Phosphonium Salt and Thioacid

This one-pot protocol provides a practical route to 2-substituted benzo[b]thiophenes.[25]

  • Reaction Setup: In a two-necked flask under a nitrogen atmosphere, combine (2-iodobenzyl)triphenylphosphonium bromide (0.3 mmol, 1.0 equiv.), the desired thioacid (e.g., thiobenzoic acid, 0.33 mmol, 1.1 equiv.), copper(I) iodide (CuI, 5 mol%), and 1,10-phenanthroline (10 mol%).

  • Solvent and Base: Add anhydrous dioxane (3 mL) followed by tripropylamine (n-Pr₃N) as the base.

  • Heating: Stir the solution at 100 °C. The reaction time can be lengthy (up to 32 hours), so periodic monitoring by TLC is essential.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Wash with brine and extract with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under vacuum, and purify the residue by column chromatography on silica gel.

ThioacidProductYield (%)
Thiobenzoic acid2-Phenylbenzo[b]thiophene85
Thioacetic acid2-Methylbenzo[b]thiophene71
2-Thiophenethiocarboxylic acid2-(Thiophen-2-yl)benzo[b]thiophene65
Data adapted from Yu, H., et al. (2013).[25]

Alternative and Emerging Cyclization Routes

Beyond these core methods, other strategies offer unique advantages for accessing specific substitution patterns.

Intramolecular Friedel-Crafts Acylation

This approach is a classic strategy for forming the fused benzene ring. It typically starts with a pre-formed thiophene bearing a carboxylic acid or acyl chloride side chain positioned to cyclize onto an adjacent phenyl group. A strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) promotes the intramolecular electrophilic aromatic substitution, closing the ring to form the benzo[b]thiophene-dione, which can be further modified.

Radical Cyclization

Radical-mediated pathways offer a powerful method for C-S and C-C bond formation under neutral conditions. A common strategy involves the radical cyclization of polarized ketene dithioacetals derived from o-bromoarylacetonitriles.[27] Initiators like AIBN (Azobisisobutyronitrile) with a radical mediator like tributyltin hydride (Bu₃SnH) can trigger a cascade that results in the formation of the benzo[b]thiophene ring.[27] This method is particularly useful for synthesizing complex, substituted derivatives.

References

Protocol for the Chromatographic Purification of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction and Scientific Context

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a member of the benzothiophene class of heterocyclic compounds. These scaffolds are of significant interest in pharmaceutical development, forming the core structure of various bioactive molecules, including selective estrogen receptor modulators and kinase inhibitors.[1][2] Given its role as a critical building block, obtaining this intermediate in high purity is paramount to the success of subsequent synthetic steps and the integrity of final compounds.

Crude products from organic synthesis are rarely pure, often containing unreacted starting materials, reagents, and unforeseen byproducts. Flash column chromatography is the predominant technique for purifying milligram-to-gram quantities of such mixtures in a research setting.[3] It operates by forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase) under positive pressure.[4] Separation is achieved based on the differential partitioning of the mixture's components between the two phases. This guide provides a validated protocol for the purification of the title compound, grounded in established chromatographic principles.

Foundational Principles: Method Development

The success of any chromatographic separation hinges on the careful selection of the stationary and mobile phases. The goal is to create a system where the target compound and its impurities have different affinities for the stationary phase, causing them to travel through the column at different rates.

Stationary Phase Selection

For the separation of moderately polar, neutral organic molecules like this compound, silica gel (SiO₂) is the stationary phase of choice . Its surface is populated with silanol (Si-OH) groups, which are polar and slightly acidic.[5] These groups interact with polar functional groups in the analyte via hydrogen bonding and dipole-dipole interactions. Our target molecule, with its ester and fluoro-substituted aromatic ring system, exhibits moderate polarity, making it well-suited for retention and separation on silica gel.

Mobile Phase Optimization via Thin Layer Chromatography (TLC)

The mobile phase (eluent) is critical for controlling the separation. Its role is to carry the components of the mixture up the column. The polarity of the eluent directly competes with the stationary phase for interaction with the analytes.

Before committing to a large-scale column, the ideal solvent system is determined using Thin Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation. The key metric obtained from TLC is the Retention Factor (R_f) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For an effective flash chromatography separation, the target compound should have an R_f value between 0.2 and 0.35 .[5][6]

  • If R_f > 0.35: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • If R_f < 0.2: The compound will take an excessive amount of solvent to elute, leading to band broadening and potential co-elution with more polar impurities.[5]

A common and effective eluent system for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[3][6] Based on the purification of a structurally similar compound, Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, which utilized a pentane/diethyl ether system[7], a hexane/ethyl acetate system is an excellent starting point.

Workflow for Mobile Phase Selection

cluster_TLC TLC Analysis cluster_Decision Decision Logic cluster_Action Action TLC_Start Spot crude mixture on TLC plate TLC_Develop Develop plate in chosen solvent system (e.g., 9:1 Hex:EtOAc) TLC_Start->TLC_Develop TLC_Visualize Visualize under UV light TLC_Develop->TLC_Visualize Decision Calculate Rf of target compound TLC_Visualize->Decision Result_Good Rf is 0.2-0.35 Proceed to Column Decision->Result_Good Optimal Result_High Rf > 0.35 Too High Decision->Result_High Yes Result_Low Rf < 0.2 Too Low Decision->Result_Low No Action_High Decrease eluent polarity (Increase Hexane ratio) Result_High->Action_High Action_Low Increase eluent polarity (Increase EtOAc ratio) Result_Low->Action_Low Action_High->TLC_Start Re-run TLC Action_Low->TLC_Start Re-run TLC

Caption: Decision workflow for optimizing mobile phase using TLC.

Experimental Protocol

This protocol assumes a starting crude sample of approximately 1.0 gram. Adjustments to column size and solvent volumes should be made for different sample quantities.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel 60, particle size 40-63 µm (230-400 mesh)
Crude Sample ~1.0 g this compound
Solvents HPLC Grade: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Glassware Glass chromatography column (~40 mm diameter), test tubes, flasks
Apparatus TLC plates (silica gel coated), UV lamp (254 nm), rotary evaporator
Safety Fume hood, safety glasses, lab coat, gloves
Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Plug the bottom of the glass column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.[5]

  • In a beaker, prepare a slurry by mixing ~40 g of silica gel with ~150 mL of the determined mobile phase (e.g., 9:1 Hexanes:EtOAc).[8]

  • Swirl the slurry to remove air bubbles and quickly pour it into the column.

  • Gently tap the sides of the column to ensure even packing and prevent air pockets.

  • Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[6]

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Preparation and Loading (Dry Loading Method) The dry loading method is highly recommended as it often leads to sharper bands and better separation.[4][9]

  • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane (~5-10 mL) in a round-bottom flask.

  • Add ~2-3 g of silica gel to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand at the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the space above the packed bed.

  • Apply gentle positive pressure to the top of the column using compressed air or a pump to achieve a solvent flow rate of approximately 5 cm per minute.[5]

  • Begin collecting the eluent in fractions (e.g., 15-20 mL per test tube) immediately.[8]

  • Continuously monitor the separation by spotting alternate fractions on a TLC plate, developing it, and visualizing under a UV lamp.

Step 4: Product Isolation

  • Once the TLC analysis shows which fractions contain the pure product (single spot at the correct R_f), combine these fractions into a tared round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • Weigh the flask to determine the final mass and yield of the purified this compound.

  • Confirm purity using analytical techniques such as NMR spectroscopy or HPLC.

Overall Purification Workflow

Crude Crude Product TLC TLC Optimization (Find Rf ≈ 0.3) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute Elute with Mobile Phase (Flash Pressure) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: The complete workflow for flash column chromatography.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor or No Separation Incorrect mobile phase polarity.Re-evaluate the mobile phase using TLC. If spots are too close, try a different solvent system (e.g., Dichloromethane/Methanol) to alter selectivity.[9]
Cracked or Channeled Column Improperly packed column; silica bed ran dry.Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[6]
Compound Streaking (Tailing) Compound is interacting too strongly or is degrading on the acidic silica.While less common for neutral esters, if tailing is observed, adding a very small amount (0.1-0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.[5][9]
Low Recovery/Yield Compound is irreversibly adsorbed to the silica or is too polar for the chosen eluent.Drastically increase the polarity of the mobile phase (e.g., switch to 100% ethyl acetate or add methanol). If the compound is still retained, consider an alternative stationary phase like alumina or reversed-phase C18 silica.[9]

Conclusion

This application note outlines a robust and reproducible method for the purification of this compound using flash column chromatography. By following the principles of systematic mobile phase selection with TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain this valuable synthetic intermediate with high purity. The provided troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the purification process.

References

Application Notes and Protocols for the Recrystallization of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development of a robust recrystallization protocol for Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (CAS No. 550998-52-2). While specific literature on the recrystallization of this exact molecule is sparse, this document leverages fundamental principles of crystallization and established methods for analogous aromatic esters and thiophene derivatives to empower researchers in chemistry, drug discovery, and materials science. The protocols herein are designed to be a self-validating system, guiding the user through systematic solvent screening and optimization to achieve high purity of the target compound.

Introduction: The Critical Role of Purification

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material.[2][3]

The underlying principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at its boiling point. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). This guide will walk the user through the logical steps to identify a suitable solvent system and execute an effective recrystallization.

Physicochemical Properties and Considerations

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Significance for Recrystallization
Molecular Formula C₁₀H₇FO₂SInfluences polarity and potential solvent interactions.
Molecular Weight 210.23 g/mol Relevant for calculating molar quantities.
Physical State SolidPrerequisite for purification by recrystallization.
Polarity Moderately PolarThe ester and fluoro groups, along with the aromatic system, suggest moderate polarity. This is a key factor in solvent selection based on the "like dissolves like" principle.[2]
Melting Point Likely in the range of 70-120°CA defined melting point is a key indicator of purity. A sharp melting point range after recrystallization suggests successful purification.

Systematic Solvent Selection: A Guided Approach

The choice of solvent is the most critical variable in recrystallization.[2] The following protocol outlines a systematic approach to screen and identify an optimal solvent or solvent system.

Initial Solvent Screening Protocol

Objective: To identify potential single solvents for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (e.g., 0.5 mL) and vortex. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid in the selected solvents. Add the solvent in small portions until the solid completely dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Evaluation: Based on these observations, select the most promising single solvent(s) for a larger scale trial.

Solvent Pair Screening

If no single solvent is ideal, a solvent pair can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[2]

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • To this hot solution, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Table 2: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale
Non-polar Hexane, HeptaneLikely to be a "poor" solvent; useful for precipitating the compound from a more polar solvent.
Aromatic TolueneThe aromatic nature may interact favorably with the benzothiophene core.
Esters Ethyl AcetateSimilar polarity to the target molecule's ester group.
Ketones AcetoneA versatile, polar aprotic solvent.
Alcohols Methanol, Ethanol, IsopropanolOften effective for recrystallizing moderately polar compounds.[7]
Highly Polar WaterUnlikely to be a good solvent on its own but may be an effective anti-solvent with alcohols.

Detailed Recrystallization Protocol

This protocol should be adapted based on the results of the solvent screening experiments.

dot

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional Step C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Purity & Yield Analysis (TLC, MP, NMR) G->H

Caption: Figure 1: General Recrystallization Workflow

Materials and Equipment:

  • Crude this compound

  • Optimal solvent or solvent pair (determined from screening)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip or stir bar. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

dot

Troubleshooting_Logic Figure 2: Troubleshooting Logic Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield Sol_TooMuch Too much solvent used? -> Concentrate solution NoCrystals->Sol_TooMuch Sol_TooSoluble Compound too soluble? -> Try a different solvent/solvent pair NoCrystals->Sol_TooSoluble Scratch Induce crystallization: Scratch flask, add seed crystal NoCrystals->Scratch Cool_TooFast Cooled too quickly? -> Reheat and cool slowly OilingOut->Cool_TooFast Sol_WrongPolarity Solvent polarity issue? -> Add more of the 'good' solvent (if using a pair) OilingOut->Sol_WrongPolarity Impurity_Melting Insoluble impurity melting? -> Re-evaluate solvent choice OilingOut->Impurity_Melting Yield_Solubility Too soluble in cold solvent? -> Ensure thorough cooling LowYield->Yield_Solubility Yield_TransferLoss Transfer losses? -> Rinse equipment with mother liquor LowYield->Yield_TransferLoss

Caption: Figure 2: Troubleshooting Logic

Table 3: Common Recrystallization Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent and try to cool again.- Try a different solvent or a solvent pair.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present.- Reheat the solution and add more solvent.- Lower the temperature at which crystallization is induced.- Try a different solvent with a lower boiling point.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.
Colored product - Colored impurities are co-crystallizing.- Use activated charcoal for decolorization.- A second recrystallization may be necessary.

Conclusion

This application note provides a comprehensive and systematic methodology for developing a robust recrystallization protocol for this compound. By following the outlined procedures for solvent screening, protocol optimization, and troubleshooting, researchers can effectively purify this compound to a high degree, ensuring the integrity of their subsequent research and development activities. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

The Strategic Intermediate: Methyl 6-fluorobenzo[b]thiophene-2-carboxylate in the Advancement of Novel Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzo[b]thiophene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous molecules and its broad spectrum of pharmacological activities.[1][2] This versatile core is present in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene and the antifungal agent sertaconazole, highlighting its clinical significance.[3] The inherent drug-like properties of the benzothiophene system, coupled with the potential for diverse functionalization, make it an attractive starting point for the design and discovery of novel therapeutic agents targeting a wide array of diseases, from cancer to microbial infections and central nervous system disorders.[1][2]

The strategic incorporation of substituents onto the benzothiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a fluorine atom at the 6-position, for instance, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound. Similarly, the carboxylate group at the 2-position serves as a versatile chemical handle for the construction of more complex molecular architectures through amide bond formation and other coupling reactions. This application note focuses on Methyl 6-fluorobenzo[b]thiophene-2-carboxylate , a key intermediate that leverages these structural features for the development of innovative drug candidates.

This guide will provide a comprehensive overview of the synthesis of this pivotal intermediate, its application in the synthesis of a promising dual-action antidepressant candidate, and the underlying biological rationale for its therapeutic potential. Detailed protocols and expert insights are provided to empower researchers in their drug discovery endeavors.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable and scalable route to this valuable intermediate.

Protocol 1: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from the work of Cai et al. and provides a robust method for the synthesis of the carboxylic acid precursor.[4]

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl thioglycolate (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the crude intermediate, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, remove the ethanol under reduced pressure and acidify the aqueous solution with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford 6-fluorobenzo[b]thiophene-2-carboxylic acid as a yellowish powder.[4]

Causality Behind Experimental Choices:

  • The use of potassium carbonate as a base facilitates the initial S-alkylation of methyl thioglycolate with the bromo-substituted benzaldehyde.

  • DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution reaction.

  • The subsequent saponification of the methyl ester with sodium hydroxide followed by acidic workup yields the desired carboxylic acid.

Protocol 2: Fischer Esterification to this compound

The final step in the synthesis of the target intermediate is a classic Fischer esterification.

Materials:

  • 6-Fluorobenzo[b]thiophene-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 6-fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the methyl ester.[5]

  • Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol.[5]

dot

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT 5HT7_auto 5-HT7 Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Serotonin->5HT7_auto Activation Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_receptors Adenylyl_Cyclase Adenylyl Cyclase Postsynaptic_receptors->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP ERK ERK Pathway cAMP->ERK Neuronal_Plasticity Neuronal Plasticity & Antidepressant Effects ERK->Neuronal_Plasticity Dual_Inhibitor Dual 5-HT7/SERT Inhibitor Dual_Inhibitor->SERT Inhibition Dual_Inhibitor->5HT7_auto Antagonism

References

The Strategic Role of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate in the Synthesis of Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Oncology

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and lipophilic nature make it an ideal framework for designing molecules that can effectively interact with biological targets. In the realm of oncology, benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents, with notable examples including inhibitors of tubulin polymerization, a clinically validated strategy for cancer chemotherapy.[3][4] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[5] This application note details the pivotal role of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate as a starting material in the synthesis of a potent class of tubulin polymerization inhibitors, highlighting the strategic importance of its structural features and providing a detailed protocol for its conversion into a lead anticancer candidate.

Rationale for the Selection of this compound

The choice of this compound as a synthetic precursor is underpinned by a deep understanding of structure-activity relationships (SAR) in this class of anticancer agents. Two key features of this molecule are of paramount importance:

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom at the 6-position of the benzo[b]thiophene ring is a strategic decision to enhance the pharmacological properties of the final compound. Fluorine substitution is a common tactic in medicinal chemistry to improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. In the context of tubulin inhibitors, the 6-fluoro group can modulate the electronic properties of the aromatic system, potentially leading to more favorable interactions within the colchicine binding site on tubulin.[4]

  • The 2-Carboxylate Group: The methyl ester at the 2-position serves as a versatile synthetic handle for further molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a variety of functional groups.[6] More importantly, its position on the thiophene ring directs subsequent electrophilic substitution reactions, such as Friedel-Crafts acylation, to the adjacent 3-position. This regioselectivity is crucial for the construction of the desired 2,3-disubstituted benzo[b]thiophene core, which is a hallmark of many potent tubulin inhibitors in this class.[3][7]

Synthetic Strategy: From Starting Material to Potent Anticancer Agent

The overall synthetic strategy involves the transformation of this compound into a 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene. This target molecule incorporates the key pharmacophoric elements for potent tubulin polymerization inhibition: the 6-fluorobenzo[b]thiophene core, a 2-amino group, and the 3-(3,4,5-trimethoxybenzoyl) moiety, which is known to interact strongly with the colchicine binding site on tubulin.[8]

The synthetic pathway can be visualized as a two-stage process:

Synthetic_Pathway A This compound B Step 1: Friedel-Crafts Acylation A->B 3,4,5-Trimethoxybenzoyl chloride, AlCl3, DCM C Methyl 3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene-2-carboxylate B->C D Step 2: Transformation to 2-Amino Derivative C->D Hydrolysis (NaOH), then Curtius Rearrangement or Hofmann Rearrangement E 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene (Target Anticancer Agent) D->E

Caption: Synthetic workflow from the starting material to the target anticancer agent.

Detailed Protocols

PART 1: Synthesis of Methyl 3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene-2-carboxylate (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation reaction to introduce the 3,4,5-trimethoxybenzoyl group at the 3-position of the benzo[b]thiophene ring.[9] The electron-donating nature of the thiophene ring and the directing effect of the 2-carboxylate group favor substitution at the C3 position. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the acyl chloride.[10]

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford Methyl 3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene-2-carboxylate as a solid.

Data Summary for Intermediate 1 (Hypothetical):

ParameterValue
Molecular Formula C₂₀H₁₇FO₆S
Molecular Weight 418.41 g/mol
Appearance Off-white to pale yellow solid
Yield 75-85%
¹H NMR (CDCl₃) Peaks corresponding to the aromatic protons of the benzo[b]thiophene and trimethoxyphenyl rings, the methoxy groups, and the methyl ester.
¹³C NMR (CDCl₃) Resonances for all carbon atoms, including the carbonyls of the ketone and ester.
Mass Spec (ESI+) m/z = 419.08 [M+H]⁺, 441.06 [M+Na]⁺
PART 2: Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene (Target Compound)

Principle: This multi-step transformation first involves the hydrolysis of the methyl ester of Intermediate 1 to the corresponding carboxylic acid. The resulting carboxylic acid is then converted to the 2-amino derivative. A common and effective method for this transformation is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

Materials:

  • Methyl 3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene-2-carboxylate (Intermediate 1 )

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Sodium azide (NaN₃)

  • tert-Butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetone

Procedure:

Step 2a: Hydrolysis to the Carboxylic Acid

  • Dissolve Intermediate 1 (1.0 equivalent) in a mixture of MeOH and water.

  • Add an aqueous solution of NaOH (2.0 equivalents) and stir the mixture at 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene-2-carboxylic acid.

Step 2b: Curtius Rearrangement to the 2-Amino Derivative

  • To a solution of the carboxylic acid from Step 2a (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF followed by oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in acetone and cool to 0 °C.

  • Add a solution of sodium azide (1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Extract the product with DCM, wash with water and brine, and dry over anhydrous MgSO₄.

  • Caution: Acyl azides can be explosive. Handle with care and avoid heating. Concentrate the solution carefully under reduced pressure.

  • Dissolve the crude acyl azide in tert-butanol and heat at reflux for 2-4 hours until the evolution of nitrogen gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude Boc-protected amine.

  • Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) (10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the final product, 2-Amino-3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene.

Data Summary for the Target Compound (Hypothetical):

ParameterValue
Molecular Formula C₁₈H₁₆FNO₄S
Molecular Weight 377.39 g/mol
Appearance Yellow solid
Yield 50-60% over 2 steps
¹H NMR (CDCl₃) Peaks corresponding to the aromatic protons, the amino group (broad singlet), and the methoxy groups.
¹³C NMR (CDCl₃) Resonances for all carbon atoms, including the ketone carbonyl.
Mass Spec (ESI+) m/z = 378.08 [M+H]⁺

Biological Evaluation and Mechanism of Action

The synthesized 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-fluorobenzo[b]thiophene is a potent anticancer agent that functions as a tubulin polymerization inhibitor.[2] Its mechanism of action is analogous to that of colchicine, binding to the β-subunit of tubulin at the colchicine binding site. This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis in cancer cells.

Mechanism_of_Action cluster_0 Normal Cell Division cluster_1 Action of Benzothiophene Inhibitor A Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division C->D E Tubulin Dimers G Inhibition of Polymerization E->G F Target Compound (Binds to Colchicine Site) F->G H Disruption of Mitotic Spindle G->H I G2/M Phase Arrest H->I J Apoptosis I->J

Caption: Mechanism of action of the synthesized benzothiophene derivative as a tubulin polymerization inhibitor.

The antiproliferative activity of such compounds is typically evaluated against a panel of human cancer cell lines. Based on data for structurally similar compounds, the target molecule is expected to exhibit potent activity with IC₅₀ values in the nanomolar range.[2][8]

Expected Antiproliferative Activity (Based on Analogs):

Cell LineCancer TypeExpected IC₅₀ (nM)
HeLaCervical Cancer10 - 50
MCF-7Breast Cancer5 - 30
A549Lung Cancer20 - 100
K562Leukemia1 - 20

Conclusion

This compound is a strategically designed starting material for the synthesis of potent 2-amino-3-aroylbenzo[b]thiophene-based anticancer agents. Its structural features, namely the 6-fluoro substituent and the 2-carboxylate group, provide a foundation for developing compounds with enhanced pharmacological properties and allow for the regioselective introduction of key pharmacophoric elements. The detailed synthetic protocol provided herein offers a reliable pathway for the preparation of a lead compound that targets tubulin polymerization, a critical mechanism in cancer chemotherapy. This application note underscores the importance of rational drug design and the selection of versatile starting materials in the discovery and development of novel anticancer therapeutics.

References

Application Note: Methyl 6-fluorobenzo[b]thiophene-2-carboxylate as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) is a preeminent global health crisis, threatening to undermine modern medicine. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria are rendering established antibiotic therapies obsolete, creating an urgent need for novel chemical entities with unique mechanisms of action.[1][2][3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzo[b]thiophene scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[1][4][5]

The structural versatility of the benzo[b]thiophene core allows for extensive chemical modification to optimize potency and selectivity.[5] Specifically, the introduction of a fluorine atom at the 6-position, as in Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, is a strategic design choice. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This application note provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of this compound, establishing a foundation for its development as a next-generation antimicrobial agent.

Synthesis and Characterization of the Lead Compound

The synthesis of this compound begins with its corresponding carboxylic acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid, which can be prepared according to established literature methods.[1][6] The final esterification step is a standard procedure.

Protocol 2.1: Synthesis of this compound

  • Dissolution: Suspend 6-fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of acid).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or saturate the solution with hydrogen chloride (HCl) gas.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture cautiously with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The spectral data should be consistent with the parent carboxylic acid, with the addition of a singlet around 3.9 ppm corresponding to the methyl ester group.[1][6]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₇FO₂S, MW: 226.23 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Workflow for Antimicrobial Evaluation

The following workflow provides a systematic approach to evaluating the antimicrobial potential of the synthesized compound.

Antimicrobial_Evaluation_Workflow cluster_0 Compound Preparation cluster_1 Antimicrobial Screening cluster_2 Data Analysis & Follow-up Synthesis Synthesis of Methyl 6-fluorobenzo[b]thiophene- 2-carboxylate Characterization Characterization (NMR, MS, HPLC) Synthesis->Characterization Stock_Solution Prepare DMSO Stock Solution Characterization->Stock_Solution MIC_Assay Broth Microdilution (MIC Determination) Stock_Solution->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Qualitative Screen) Stock_Solution->Disk_Diffusion MIC_Value Determine MIC Values MIC_Assay->MIC_Value MBC_Assay MBC Determination (for Bactericidal Activity) MIC_Value->MBC_Assay Cytotoxicity Cytotoxicity Assay (e.g., against HEK293 cells) MIC_Value->Cytotoxicity

Caption: Experimental workflow from compound synthesis to antimicrobial and cytotoxicity testing.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create serial two-fold dilutions in the appropriate broth medium (e.g., CAMHB) to achieve concentrations ranging from 512 µg/mL to 0.5 µg/mL.[10][11]

  • Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest compound concentration to the first column and perform serial dilutions across the plate, discarding the final 100 µL from the last dilution well.[10] This creates a concentration gradient.

    • Controls: Designate wells for:

      • Growth Control: Broth + inoculum (no compound).

      • Sterility Control: Broth only.

      • Solvent Control: Broth + inoculum + highest concentration of DMSO used.

  • Inoculation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

Protocol 5.1: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[13] It is useful for rapid screening of a compound's activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound stock solution (in a volatile solvent like ethanol or acetone)

  • Bacterial strains and standardized inoculum (0.5 McFarland)

  • Sterile swabs and forceps

Procedure:

  • Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ) onto sterile paper disks and allow the solvent to evaporate completely.

  • Inoculation: Dip a sterile swab into the standardized bacterial inoculum, remove excess liquid, and streak the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat twice more.[14][15]

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[14] Space disks at least 24 mm apart from center to center.[15]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[16] The size of the zone correlates with the susceptibility of the organism to the compound.

Data Presentation and Interpretation

Quantitative results from the MIC assay should be compiled into a clear, concise table.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound

MicroorganismStrain TypeTest CompoundCiprofloxacinFluconazole
Staphylococcus aureusGram-positive160.5N/A
Bacillus cereusGram-positive161N/A
Escherichia coliGram-negative640.25N/A
Pseudomonas aeruginosaGram-negative>1282N/A
Candida albicansFungi32N/A1

Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

Interpretation:

  • A low MIC value indicates high potency. Based on the hypothetical data, the compound shows promising activity against Gram-positive bacteria and moderate activity against C. albicans.[2][17]

  • The higher MIC against Gram-negative bacteria like E. coli and the lack of activity against P. aeruginosa is common for new chemical entities, potentially due to the formidable outer membrane barrier of these organisms.[2][3] Co-administration with a membrane permeabilizing agent could be explored to enhance activity.[2][3]

Hypothesized Mechanism of Action

While the precise mechanism for this compound is yet to be elucidated, related thiophene-based molecules have been investigated for their ability to interfere with essential bacterial processes. A plausible hypothesis involves the inhibition of key enzymes in bacterial cell wall synthesis. For instance, D-alanine-D-alanine ligase (Ddl) is a critical enzyme in the peptidoglycan biosynthesis pathway and represents an attractive target for novel antibiotics.[18]

Mechanism_of_Action Compound Methyl 6-fluorobenzo[b]thiophene- 2-carboxylate Ddl_Enzyme D-alanine-D-alanine Ligase (Ddl) Compound->Ddl_Enzyme Inhibition D_ala_D_ala D-ala-D-ala dipeptide Ddl_Enzyme->D_ala_D_ala Catalysis ATP ATP ATP->Ddl_Enzyme Alanine 2x D-alanine Alanine->Ddl_Enzyme Peptidoglycan Peptidoglycan Synthesis D_ala_D_ala->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption

Caption: Hypothesized inhibition of D-alanine-D-alanine ligase by the test compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this note provide a robust framework for its initial evaluation. Future work should focus on:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.

  • Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines (e.g., HEK293, A549) is crucial to establish a therapeutic window.[1][3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target through techniques such as enzymatic assays, proteomics, or genetic screens.

By following this structured approach, researchers can effectively explore the therapeutic potential of the benzo[b]thiophene scaffold and contribute to the critical pipeline of new antimicrobial drugs.

References

The Strategic Role of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core - A Privileged Scaffold in Agrochemical Discovery

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, medicinal and agricultural chemists continually seek out "privileged scaffolds." These are molecular frameworks that consistently appear in biologically active compounds. The benzo[b]thiophene ring system is one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of pharmaceuticals and, increasingly, agrochemicals.[1] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile for interaction with biological targets.

The strategic introduction of a fluorine atom at the 6-position of the benzo[b]thiophene nucleus, coupled with a methyl carboxylate at the 2-position, yields Methyl 6-fluorobenzo[b]thiophene-2-carboxylate. This seemingly simple molecule is, in fact, a highly valuable and versatile building block for the synthesis of complex agrochemicals. The fluorine substituent can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target enzymes. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the agrochemical discovery pipeline.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, often beginning with readily available starting materials. A common and effective strategy involves the construction of a 3-amino-6-fluorobenzo[b]thiophene intermediate, followed by deamination to yield the desired product. The initial cyclization is a variation of the well-established Gewald reaction, a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[2][3]

Synthetic Workflow Overview

Synthesis_Workflow A 2,4-Difluorobenzonitrile C Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate A:e->C:w KOH, DMF B Methyl thioglycolate B:e->C:w D Diazonium Salt Intermediate C:e->D:w NaNO2, H2SO4 E This compound D:e->E:w H3PO2

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate (Intermediate)

This protocol is adapted from a known procedure for the synthesis of similar 3-aminobenzothiophene derivatives.[1]

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve potassium hydroxide (1.1 eq) in N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled solution, add methyl thioglycolate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, add a solution of 2,4-difluorobenzonitrile (1.0 eq) in a small amount of DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to afford Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate as a crystalline solid.

Experimental Protocol: Deamination to this compound

The conversion of the 3-amino group to a hydrogen atom can be achieved via a Sandmeyer-type reaction, specifically a reductive deamination using hypophosphorous acid.

Materials:

  • Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hypophosphorous acid (H₃PO₂, 50% solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: Suspend Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C in an ice-salt bath. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Deamination: To the cold diazonium salt solution, add pre-chilled hypophosphorous acid (5-10 eq) dropwise. A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

CompoundMolecular FormulaMolecular WeightTypical YieldPurity (by HPLC)
Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylateC₁₀H₈FNO₂S225.24 g/mol 75-85%>98%
This compoundC₁₀H₇FO₂S210.23 g/mol 60-70%>99%

Application in Agrochemical Synthesis: A Case Study in Fungicide Development

The this compound scaffold is an excellent starting point for the synthesis of novel fungicides, particularly those belonging to the strobilurin class. Strobilurins are a vital group of fungicides that act by inhibiting mitochondrial respiration in fungi.[4] The following protocol outlines a representative synthesis of a hypothetical benzothiophene-containing strobilurin analogue.

Synthetic Workflow for a Hypothetical Strobilurin Analogue

Fungicide_Synthesis A This compound B 6-Fluorobenzo[b]thiophene-2-carboxylic acid A:e->B:w LiOH, THF/H2O C 6-Fluorobenzo[b]thiophene-2-carbonyl chloride B:e->C:w SOCl2 D N-methoxy-N-methyl-6-fluorobenzo[b]thiophene-2-carboxamide (Weinreb amide) C:e->D:w HN(OMe)Me.HCl, Pyridine E 1-(6-Fluorobenzo[b]thiophen-2-yl)ethan-1-one D:e->E:w MeMgBr F Hypothetical Strobilurin Analogue E:e->F:w Wittig Reaction G Wittig Reagent G:e->F:w

Caption: Representative synthesis of a strobilurin analogue.

Experimental Protocol: Synthesis of a Hypothetical Strobilurin Analogue

This multi-step protocol illustrates how this compound can be elaborated into a more complex, biologically active molecule.

Step 1: Saponification to 6-Fluorobenzo[b]thiophene-2-carboxylic acid

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to yield the carboxylic acid.

Step 2: Conversion to 1-(6-Fluorobenzo[b]thiophen-2-yl)ethan-1-one

  • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the Weinreb amide.

  • Treat the Weinreb amide with methylmagnesium bromide (MeMgBr) to obtain the desired ketone, 1-(6-fluorobenzo[b]thiophen-2-yl)ethan-1-one.

Step 3: Wittig Reaction to the Strobilurin Analogue

  • Prepare the appropriate phosphonium ylide (Wittig reagent) from a suitable phosphonium salt and a strong base (e.g., n-butyllithium).

  • React the ylide with 1-(6-fluorobenzo[b]thiophen-2-yl)ethan-1-one in an anhydrous solvent (e.g., THF) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and purify the product by column chromatography to yield the hypothetical strobilurin analogue.

The final compound would then be subjected to biological screening to evaluate its fungicidal activity against a panel of relevant plant pathogens.

Conclusion: A Versatile Building Block for Future Innovations

This compound is a strategically important building block in the design and synthesis of novel agrochemicals. Its fluorinated benzothiophene core offers a unique combination of physicochemical properties that can be leveraged to develop next-generation fungicides, herbicides, and insecticides. The synthetic protocols outlined in this application note provide a practical guide for researchers to access this valuable intermediate and explore its potential in creating innovative solutions for crop protection. The continued exploration of derivatives from this scaffold is a promising avenue for the discovery of new agrochemicals with improved performance and environmental profiles.

References

Application Notes: Methyl 6-fluorobenzo[b]thiophene-2-carboxylate as a Strategic Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. Among the diverse heterocyclic scaffolds, the benzothiophene moiety has emerged as a privileged structure due to its rigid, planar nature and excellent charge transport characteristics. This application note delves into the strategic use of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate , a functionalized benzothiophene derivative, as a versatile building block for the synthesis of next-generation organic semiconductors.

The introduction of a fluorine atom at the 6-position and a methyl ester at the 2-position is a deliberate molecular engineering strategy. Fluorination is a well-established method to modulate the electronic properties of conjugated polymers, effectively lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2][3] This dual stabilization enhances air stability, particularly for n-type or ambipolar materials, and can improve the open-circuit voltage in organic photovoltaic (OPV) devices.[4][5] The methyl ester group serves as a convenient synthetic handle for further functionalization, such as hydrolysis to the carboxylic acid or conversion to other derivatives, enabling its incorporation into a wide array of polymeric and small-molecule architectures.

This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the key attributes of this compound, detailed protocols for its utilization in polymerization reactions, and methodologies for the fabrication and characterization of organic field-effect transistors (OFETs).

Physicochemical Properties and Strategic Advantages

The unique substitution pattern of this compound imparts several advantageous properties that are critical for high-performance organic electronic materials.

PropertyAdvantage in Organic ElectronicsRationale & Causality
Fluorine Substitution Lowers HOMO/LUMO levels, improves air stability, can enhance intermolecular interactions.The high electronegativity of fluorine induces a strong electron-withdrawing effect, stabilizing the frontier molecular orbitals.[1][3] This makes the resulting semiconductor less susceptible to oxidation by ambient oxygen and water. Fluorine can also participate in non-covalent F···H or F···S interactions, which can promote ordered molecular packing, although this effect is highly structure-dependent.[1][6]
Methyl Ester Group Provides a reactive site for polymerization and functionalization.The ester can be readily hydrolyzed to a carboxylic acid for condensation reactions or used in various cross-coupling reactions after conversion to other functional groups. This versatility allows the monomer to be incorporated into diverse polymer backbones.
Benzothiophene Core Offers a rigid, planar, and electron-rich backbone.The fused ring system ensures a high degree of planarity, which is essential for effective π-π stacking and efficient intermolecular charge transport.[2] The sulfur atom provides additional sites for intermolecular interactions.
Combined Effect Fine-tuning of optoelectronic properties and morphology.The interplay between the electron-withdrawing fluorine and the core benzothiophene structure allows for precise control over the material's band gap, charge carrier mobility, and thin-film morphology.[6][7] However, excessive fluorination can sometimes lead to lower crystallinity and a "face-on" molecular orientation, which may be detrimental for OFETs but beneficial for OPVs.[8][9]

Synthesis and Polymerization Protocols

This compound is a versatile monomer that can be polymerized into high-performance conjugated polymers, typically through metal-catalyzed cross-coupling reactions. A common strategy involves the synthesis of a dibrominated derivative, which can then be copolymerized with a suitable comonomer.

Workflow for Synthesis of a Donor-Acceptor Copolymer

The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using the target building block.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Final Product Monomer This compound Bromination Bromination at 3,7-positions Monomer->Bromination e.g., NBS, DMF Dibromo_Monomer Dibrominated Monomer Comonomer Distannylated Comonomer (e.g., Thiophene, BDT) Polymerization Stille or Suzuki Cross-Coupling Comonomer->Polymerization Pd Catalyst, Ligand, Toluene Crude_Polymer Crude Polymer Dibromo_Monomer->Polymerization Dibromo_Monomer->Polymerization Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Crude_Polymer->Purification Crude_Polymer->Purification Final_Polymer Purified D-A Copolymer Purification->Final_Polymer

Caption: Synthetic workflow for a donor-acceptor copolymer.

Protocol 1: Synthesis of a Poly(6-fluorobenzo[b]thiophene-alt-thiophene) Copolymer

This protocol describes a representative Stille cross-coupling polymerization.

Materials:

  • 3,7-Dibromo-6-fluorobenzo[b]thiophene-2-carboxylate monomer

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous Chlorobenzene or Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask, add the dibrominated benzothiophene monomer (1.0 eq), the distannylated bithiophene comonomer (1.0 eq), Pd₂(dba)₃ (2 mol %), and P(o-tol)₃ (8 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under a positive pressure of inert gas for 48 hours. The solution will typically become dark and viscous as the polymer forms.

  • Quenching and Precipitation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirring methanol (10x the volume of the reaction solvent). The polymer will precipitate as a solid.

  • Initial Purification: Collect the crude polymer by filtration. Wash the solid extensively with methanol to remove residual catalyst and oligomers.

  • Soxhlet Extraction: Dry the polymer and subject it to sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.

  • Final Precipitation: Concentrate the chloroform/chlorobenzene fraction and precipitate the purified polymer into methanol.

  • Drying: Collect the final polymer by filtration and dry under high vacuum at 40-50 °C for 24 hours.

Self-Validation: The success of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The purified polymer should be a dark, fibrous solid. Molecular weight can be confirmed by Gel Permeation Chromatography (GPC).

Application in Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound can be used as the active semiconductor layer in OFETs. The device architecture and processing conditions are critical for achieving high performance.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Purified benzothiophene-based polymer (from Protocol 1)

  • Trichlorooctadecylsilane (OTS) for surface treatment

  • High-purity solvent for polymer (e.g., Chloroform, Chlorobenzene)

  • Gold (Au) for source-drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer. This can be done by vapor deposition in a vacuum desiccator or by solution immersion in a dilute OTS/toluene solution. This treatment improves the semiconductor/dielectric interface and promotes better film morphology.

  • Semiconductor Deposition: Prepare a dilute solution of the polymer (e.g., 5-10 mg/mL) in a high-purity solvent. Deposit the polymer film onto the OTS-treated substrate via spin-coating. The spin speed and solution concentration must be optimized to achieve a uniform film thickness of 30-50 nm.

  • Annealing: Anneal the polymer film on a hotplate inside a nitrogen-filled glovebox. A typical annealing temperature is 120-150 °C for 30 minutes. This step removes residual solvent and can improve the crystallinity and molecular ordering of the film.[8]

  • Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), thermally evaporate Gold (Au) source and drain electrodes (50 nm thickness) onto the semiconductor layer under high vacuum (<10⁻⁶ Torr).

  • Device Characterization: Transfer the completed devices to a probe station for electrical characterization.

OFET Characterization Workflow

G Fab_Device Fabricated OFET Device Probe_Station Probe Station Measurement Fab_Device->Probe_Station Output_Curve Output Characteristics (Id vs. Vd at constant Vg) Probe_Station->Output_Curve Transfer_Curve Transfer Characteristics (Id vs. Vg at constant Vd) Probe_Station->Transfer_Curve Mobility_Calc Calculate Carrier Mobility (μ) Transfer_Curve->Mobility_Calc On_Off_Calc Calculate On/Off Ratio Transfer_Curve->On_Off_Calc Threshold_Calc Determine Threshold Voltage (Vt) Transfer_Curve->Threshold_Calc Performance_Data Device Performance Metrics Mobility_Calc->Performance_Data On_Off_Calc->Performance_Data Threshold_Calc->Performance_Data

References

Application Notes and Protocols: Leveraging Methyl 6-fluorobenzo[b]thiophene-2-carboxylate in the Development of Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzo[b]thiophene Scaffolds in Fluorescence Applications

The benzo[b]thiophene moiety has garnered significant interest in medicinal chemistry and materials science due to its versatile pharmacological properties and unique electronic characteristics.[1] This heterocyclic aromatic compound, formed by the fusion of a benzene and a thiophene ring, serves as a rigid and planar scaffold, which is an advantageous structural feature for the construction of fluorescent molecules.[2] The inherent electron-rich nature of the thiophene ring allows for the design of donor-π-acceptor (D-π-A) type dyes, where intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation gives rise to fluorescence.[3][4] The photophysical properties of these dyes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by modifying the donor and acceptor groups, as well as the π-conjugated system.[3]

This guide focuses on the utility of a particularly promising building block, Methyl 6-fluorobenzo[b]thiophene-2-carboxylate , in the development of novel fluorescent probes. The introduction of a fluorine atom at the 6-position can enhance the photostability and influence the electronic properties of the resulting dye, while the methyl carboxylate at the 2-position provides a convenient handle for further chemical modifications.[5] These application notes will provide a comprehensive overview of the synthesis, characterization, and application of a representative fluorescent dye derived from this scaffold, offering researchers a practical guide to harnessing its potential in cellular imaging and other fluorescence-based assays.

I. Synthesis of a Donor-Acceptor Fluorescent Dye

The following protocol outlines a representative synthesis of a D-π-A fluorescent dye starting from this compound. This multi-step synthesis involves the introduction of a donor group via nucleophilic aromatic substitution, followed by the conversion of the methyl ester to a reactive intermediate, and finally, condensation with an acceptor moiety.

Diagram of the Synthetic Workflow

A This compound B Step 1: Nucleophilic Aromatic Substitution (e.g., with Morpholine) A->B Morpholine, K2CO3, DMF, 120 °C C Methyl 6-(morpholino)benzo[b]thiophene-2-carboxylate B->C D Step 2: Hydrazinolysis C->D Hydrazine hydrate, Ethanol, Reflux E 6-(morpholino)benzo[b]thiophene-2-carbohydrazide D->E F Step 3: Knoevenagel Condensation (e.g., with 2-(benzo[d]thiazol-2-yl)acetonitrile) E->F Piperidine, Ethanol, Reflux G Final Donor-Acceptor Dye F->G

Caption: Synthetic pathway for a representative donor-acceptor dye.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 6-(morpholino)benzo[b]thiophene-2-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 6-(morpholino)benzo[b]thiophene-2-carboxylate.

Step 2: Synthesis of 6-(morpholino)benzo[b]thiophene-2-carbohydrazide

  • Dissolve Methyl 6-(morpholino)benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product, 6-(morpholino)benzo[b]thiophene-2-carbohydrazide, which can be used in the next step without further purification.

Step 3: Synthesis of the Final Donor-Acceptor Dye

  • To a solution of 6-(morpholino)benzo[b]thiophene-2-carbohydrazide (1.0 eq) and an appropriate acceptor moiety, for instance, 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 eq), in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 6-8 hours.[6]

  • Monitor the formation of the fluorescent product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final donor-acceptor fluorescent dye.

II. Photophysical Characterization

A thorough understanding of the photophysical properties of a newly synthesized fluorescent dye is crucial for its effective application. The following protocols describe the standard procedures for characterizing the absorption and emission spectra, fluorescence quantum yield, and Stokes shift.

Diagram of the Characterization Workflow

A Synthesized Dye B UV-Vis Spectroscopy A->B C Fluorescence Spectroscopy A->C D Determination of Absorption Spectrum (λabs) B->D E Determination of Emission Spectrum (λem) C->E G Determination of Fluorescence Quantum Yield (ΦF) C->G F Calculation of Stokes Shift D->F E->F

Caption: Workflow for photophysical characterization of the fluorescent dye.

Protocols for Photophysical Measurements

1. Absorption and Emission Spectra

  • Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Prepare a series of dilutions in the solvent of interest (e.g., phosphate-buffered saline, PBS, for biological applications) to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range to determine the maximum absorption wavelength (λabs).

  • Using a spectrofluorometer, excite the sample at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

2. Determination of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7]

  • Select a suitable fluorescence standard with an absorption profile similar to the synthesized dye (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    ΦF(sample) = ΦF(standard) × (msample / mstandard) × (η²sample / η²standard)

    Where:

    • ΦF is the fluorescence quantum yield.

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

3. Calculation of Stokes Shift

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths and is an important parameter for applications in fluorescence microscopy as a larger Stokes shift minimizes self-absorption and improves signal-to-noise. It can be expressed in nanometers (nm) or wavenumbers (cm⁻¹).[8]

  • In nanometers: Stokes Shift (nm) = λem - λabs

  • In wavenumbers: Stokes Shift (cm⁻¹) = (1/λabs) - (1/λem) (where λ is in cm)

Expected Photophysical Data

The photophysical properties of benzo[b]thiophene-based D-π-A dyes are highly dependent on their specific chemical structure and the solvent environment.[4] Based on literature for structurally similar compounds, a dye synthesized from this compound is expected to exhibit the following representative properties:

PropertyExpected ValueReference
λabs (nm) 400 - 450[9]
λem (nm) 500 - 600[9]
Stokes Shift (nm) 100 - 150[6]
ΦF 0.2 - 0.6[10]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 20,000 - 40,000[11]

III. Application in Cellular Imaging

Fluorescent probes derived from the benzo[b]thiophene scaffold can be designed to target specific subcellular organelles, such as lysosomes or mitochondria, by incorporating appropriate targeting moieties.[6][7] The following is a generalized protocol for staining live cells with a custom-synthesized fluorescent probe.

Diagram of the Cellular Staining Workflow

A Cell Seeding B Probe Preparation A->B 24 hours prior to staining C Cell Incubation with Probe B->C Dilute to working concentration D Washing C->D 30-60 min incubation E Fluorescence Microscopy D->E Remove unbound probe F Image Acquisition and Analysis E->F

Caption: General workflow for live-cell imaging with a fluorescent probe.

Protocol for Live-Cell Staining

Materials:

  • HeLa cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or coverslips for microscopy

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

  • Cell Culture and Seeding: Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. One day before staining, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.[6]

  • Probe Preparation: Prepare a fresh working solution of the fluorescent probe by diluting the stock solution in pre-warmed serum-free medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Incubation with Probe: Remove the culture medium from the cells and wash once with PBS. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the specific probe and cell line and should be determined empirically.[6]

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe. Add fresh, pre-warmed complete culture medium to the cells.[6]

  • Fluorescence Microscopy: Image the stained cells immediately using a fluorescence microscope. Use the appropriate excitation and emission wavelengths determined during the photophysical characterization. For example, for a probe with an emission maximum around 550 nm, a standard green/yellow filter set would be suitable.

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target dye should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical characterization provides a quantitative measure of the dye's performance, and any significant deviations from expected values for similar D-π-A systems should prompt a re-evaluation of the synthetic product's purity or structural integrity. In the cellular imaging application, co-localization studies with commercially available organelle-specific trackers can be performed to validate the targeting specificity of the newly synthesized probe. Furthermore, cytotoxicity assays should be conducted to ensure that the probe does not adversely affect cell viability at the working concentrations.

References

Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in a multitude of pharmacologically active compounds and advanced materials.[1] Its unique electronic properties and structural rigidity make it an ideal building block in drug design. Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a particularly valuable derivative, offering multiple points for chemical modification. The fluorine substituent at the 6-position can enhance metabolic stability and binding affinity, while the methyl ester at the 2-position provides a handle for further derivatization (e.g., hydrolysis and amide coupling).

This guide focuses specifically on the reactivity of the thiophene ring portion of this molecule. Understanding and controlling reactions at the C3 position is paramount for synthesizing novel analogues with tailored properties. We will explore the underlying principles of reactivity and provide detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electronic Landscape and Reactivity Profile

The regioselectivity of reactions on the this compound core is dictated by the interplay of the electronic effects of its constituent parts: the sulfur heteroatom, the fused benzene ring, and the substituents at positions 2 and 6.

  • Thiophene Sulfur Atom: As in thiophene itself, the sulfur atom is π-electron-rich and strongly directs electrophilic attack to the adjacent α-positions (C2 and C3).[2]

  • 2-Methoxycarbonyl Group (-CO₂Me): This is a moderately electron-withdrawing group. It deactivates the thiophene ring towards electrophilic attack through resonance and inductive effects. With the C2 position already substituted, its primary influence is on the C3 position.

  • 6-Fluoro Group (-F): The fluorine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect, resulting in a net deactivation of the benzene ring. Its influence on the thiophene ring's reactivity is minimal.

The confluence of these effects makes the C3 position the most nucleophilic carbon on the thiophene ring and the primary target for electrophilic attack. The C2 position is sterically and electronically blocked by the ester group. While the benzene ring can undergo substitution, it typically requires harsher conditions than the more electron-rich thiophene ring.[2][3]

Figure 1. Electronic Influence on Reactivity

Electrophilic Aromatic Substitution (EAS) at the C3-Position

Direct functionalization of the C3-H bond is the most straightforward strategy for introducing new substituents onto the thiophene ring.

Protocol 2.1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[4][5][6] The resulting 3-formyl derivative is a versatile intermediate for further transformations.

Reaction Scheme: this compound + Vilsmeier Reagent → Methyl 6-fluoro-3-formylbenzo[b]thiophene-2-carboxylate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium acetate (NaOAc) solution

  • Ice

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) in anhydrous DCM to 0 °C.

  • Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • A precipitate should form. If not, add saturated sodium acetate solution to induce hydrolysis of the intermediate iminium salt.[5]

  • Stir vigorously for 1-2 hours until hydrolysis is complete.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-formyl derivative.

Self-Validation: The product can be validated by ¹H NMR (appearance of an aldehyde proton singlet ~10 ppm), IR spectroscopy (strong C=O stretch ~1680-1700 cm⁻¹), and mass spectrometry.[5]

Protocol 2.2: Friedel-Crafts Acylation

This reaction introduces an acyl group at the C3 position but requires careful management to avoid side reactions.[7][8] An alternative to traditional Lewis acids like AlCl₃ is the use of trifluoroacetic anhydride (TFAA) with a carboxylic acid, which often proceeds under milder conditions.[7]

Reaction Scheme: this compound + RCOCl/AlCl₃ → Methyl 3-acyl-6-fluorobenzo[b]thiophene-2-carboxylate

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, 1.1 eq.)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ice

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCE.

  • Cool the suspension to 0 °C.

  • Add the acyl chloride (1.1 eq.) dropwise, followed by a solution of this compound (1.0 eq.) in DCE.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be required.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by 1M HCl.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography or recrystallization.

Causality Note: The choice of Lewis acid and solvent can significantly impact the C2/C3 selectivity and the formation of byproducts.[8] Using a slight excess of the Lewis acid is crucial, but a large excess can promote polymerization.[8]

Metal-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, a "handle" is typically required on the thiophene ring, most commonly a halide. Therefore, a C3-halogenation step is a prerequisite.

Prerequisite Protocol: C3-Bromination

Reaction Scheme: this compound + NBS → Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylate

Materials:

  • This compound

  • N-Bromosuccinimide (NBS, 1.05 eq.)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Dissolve the starting material (1.0 eq.) in DMF in a flask protected from light.

  • Add NBS (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the 3-bromo product, which can often be used without further purification.

With the 3-bromo derivative in hand, a wide array of powerful C-C and C-N bond-forming reactions can be accessed.

G Figure 2. Suzuki Coupling Workflow start Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylate reaction Suzuki-Miyaura Coupling Solvent: Toluene/Ethanol/H₂O Heat (e.g., 80-100 °C) start->reaction reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., Na₂CO₃) reagents->reaction workup Work-up 1. Phase Separation 2. Extraction with Organic Solvent 3. Wash & Dry reaction->workup purify Purification Column Chromatography or Recrystallization workup->purify product Methyl 3-aryl-6-fluorobenzo[b]thiophene-2-carboxylate purify->product

Figure 2. Suzuki Coupling Workflow

Protocol 3.1: Suzuki-Miyaura C-C Coupling

This Nobel Prize-winning reaction is one of the most versatile methods for forming carbon-carbon bonds.[1][9]

Materials:

  • Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aq. Na₂CO₃ or K₂CO₃, 3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol 4:1, or Dioxane/H₂O)

Step-by-Step Protocol:

  • Setup: To a flask, add the 3-bromo starting material (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Add the degassed solvent system, followed by the degassed aqueous base.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (usually 4-16 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer. Wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst [mol%]BaseSolventTemperature [°C]Typical Yield [%]Reference
Pd(PPh₃)₄[6]2M Na₂CO₃Toluene/EtOH9075-95[9]
Pd(dppf)Cl₂[5]K₂CO₃Dioxane/H₂O10080-98[1]
Pd(OAc)₂/SPhos[5]K₃PO₄Toluene11085-99General

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

Protocol 3.2: Buchwald-Hartwig C-N Amination

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[10][11][12] It requires careful selection of a specialized phosphine ligand.

Materials:

  • Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.)

  • Amine (primary or secondary, 1.2 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Protocol:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk tube.

  • Add the 3-bromo starting material and the amine.

  • Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. The reaction progress should be monitored by LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via column chromatography.

Causality Note: The choice of ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) or ferrocenyl ligands (Hartwig ligands) are often necessary to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[10][12] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this synthetic sequence. Here, we address common issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

The most common and robust synthetic route to this scaffold involves two key steps:

  • S-alkylation: An SN2 reaction between 4-fluorothiophenol and a methyl 2-haloacetate (e.g., methyl 2-chloroacetate or 2-bromoacetate).

  • Intramolecular Cyclization: A Friedel-Crafts-type acylation to form the thiophene ring, typically promoted by a strong acid or Lewis acid catalyst.

Low yields can arise from inefficiencies in either of these stages, impurities in starting materials, or difficulties in product isolation. This guide will systematically troubleshoot these areas.

Section 1: Diagnosing the Source of Low Yield

Q1: My overall yield is poor after the two-step synthesis. How can I identify which step is the primary cause?

A1: Systematic analysis of each step is critical. You cannot optimize the process without knowing the bottleneck. A logical workflow should be followed to pinpoint the issue.

Workflow for Diagnosing Yield Loss

G cluster_sm Starting Material Issues cluster_s1 S-Alkylation (Step 1) Issues cluster_s2 Cyclization (Step 2) Issues cluster_p Purification Issues start Low Overall Yield Detected sm_purity Step 1: Verify Purity of Starting Materials (4-Fluorothiophenol, Methyl 2-haloacetate) start->sm_purity step1_tlc Step 2: Monitor S-Alkylation Reaction (TLC/LC-MS Analysis) sm_purity->step1_tlc sm_issues Address SM Purity Issues (See Section 2) step1_outcome Is S-alkylation clean & complete? step1_tlc->step1_outcome step2_monitor Step 3: Monitor Cyclization Reaction (TLC/LC-MS Analysis) step1_outcome->step2_monitor Yes s1_issues Troubleshoot S-Alkylation (See Section 3) step1_outcome->s1_issues No step2_outcome Is cyclization efficient? step2_monitor->step2_outcome purification Step 4: Analyze Purification Losses (Check crude vs. final mass balance) step2_outcome->purification Yes s2_issues Troubleshoot Cyclization (See Section 4) step2_outcome->s2_issues No p_issues Optimize Purification (See Section 5) purification->p_issues High Loss

Caption: Troubleshooting workflow for yield diagnosis.

Recommended Protocol: Reaction Monitoring

  • S-Alkylation: After setting up the reaction of 4-fluorothiophenol and methyl 2-chloroacetate, take aliquots every 30 minutes. Spot these on a TLC plate alongside your starting materials. A clean reaction will show the disappearance of the thiophenol spot and the appearance of a single, new product spot (the thioether intermediate). If multiple spots appear or the thiophenol remains after several hours, this step is problematic.

  • Cyclization: Isolate the crude thioether intermediate from Step 1. Use a small portion of this crude material to run the cyclization reaction. Monitor by TLC or LC-MS. You should see the thioether spot disappear and the final product spot appear. If the reaction stalls, or if a significant amount of dark, baseline material (tar) forms, the cyclization is the issue.

Section 2: Issues with Starting Materials

Q2: Could the quality of my 4-fluorothiophenol be causing low yield?

A2: Absolutely. 4-Fluorothiophenol is a critical starting material and is susceptible to oxidation.[1] The primary impurity of concern is 4,4'-difluorodiphenyl disulfide .

  • Causality: The disulfide is formed by the oxidative coupling of two thiophenol molecules. This disulfide is unreactive under the basic conditions of the S-alkylation step and will not form the necessary thioether intermediate. Therefore, any percentage of disulfide impurity directly corresponds to a loss in theoretical yield.

Troubleshooting and Validation:

  • Purity Check: Before use, analyze your 4-fluorothiophenol by GC-MS or ¹H NMR. The thiol proton (-SH) in the NMR spectrum is a key indicator; its integration should correspond to one proton relative to the aromatic protons.

  • Purification: If significant disulfide is present, the thiophenol can be purified. A common lab procedure involves dissolving the impure material in an aqueous base, washing with a nonpolar organic solvent (to remove the less acidic disulfide), and then re-acidifying the aqueous layer to recover the pure thiophenol.[2][3]

Protocol: Reductive Workup to Cleave Disulfide If you suspect disulfide formation during storage, a mild reductive workup can be performed.

  • Dissolve the 4-fluorothiophenol in a suitable solvent like ethanol or THF.

  • Add a slight excess (1.1 to 1.5 equivalents) of a reducing agent like sodium borohydride (NaBH₄) in portions.

  • Stir at room temperature for 1-2 hours.

  • Carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the bubbling ceases.

  • Extract the purified thiophenol with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Use immediately.

Section 3: Problems in the S-Alkylation Step (Step 1)

Q3: My S-alkylation reaction is slow, incomplete, or forms multiple byproducts. What is going wrong?

A3: This is an SN2 reaction. Its success depends on a sufficiently nucleophilic thiolate and a reactive electrophile. Common issues include a weak base, incorrect solvent, or side reactions.

Key Experimental Parameters & Causality

ParameterRecommended ConditionRationale & Troubleshooting
Base K₂CO₃, NaH, or NaOMeA base is required to deprotonate the thiophenol to the more nucleophilic thiolate. Weak bases (e.g., NaHCO₃) may not be strong enough for complete deprotonation, leading to a slow or incomplete reaction. If using NaH, ensure it is fresh as it can be passivated by oxidation.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base (e.g., K⁺) but do not excessively solvate the thiolate nucleophile, keeping it "naked" and reactive. Protic solvents like ethanol can hydrogen-bond with the thiolate, reducing its nucleophilicity.
Electrophile Methyl 2-bromoacetate > Methyl 2-chloroacetateBromide is a better leaving group than chloride. If your reaction with methyl 2-chloroacetate is sluggish, switching to the bromo-analog will significantly increase the reaction rate.
Side Reactions Over-alkylation, HydrolysisUsing a strong base like NaOH in a protic solvent can lead to hydrolysis of the methyl ester. Using more than one equivalent of the alkylating agent could potentially lead to side reactions, although this is less common for this specific substrate.

Section 4: Troubleshooting the Intramolecular Cyclization (Step 2)

Q4: The cyclization of the thioether intermediate with Eaton's reagent (or PPA) results in a low yield and significant charring/tar formation. What causes this and how can I prevent it?

A4: This is the most challenging step and the most common source of major yield loss. The reaction is an intramolecular Friedel-Crafts acylation.[4][5] Severe conditions can lead to polymerization, sulfonation, or other decomposition pathways.

Mechanism of Cyclization and Decomposition

G cluster_main Desired Reaction Pathway cluster_side Side Reactions (Leading to Tar) start Thioether Intermediate acylium Acylium Ion Formation (Protonation of Carbonyl) start->acylium Eaton's Reagent (P₂O₅/CH₃SO₃H) cyclize Intramolecular Electrophilic Aromatic Substitution (SEAr) acylium->cyclize overheating Excessive Heat (>90-100 °C) acylium->overheating High Temp/Conc. product This compound cyclize->product Deprotonation/ Aromatization polymerization Intermolecular Polymerization overheating->polymerization sulfonation Sulfonation of Aromatic Ring overheating->sulfonation

Caption: Desired cyclization pathway versus decomposition.

Troubleshooting Strategies:

  • Reagent Quality is Paramount: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) and Polyphosphoric Acid (PPA) are highly hygroscopic.[6][7] Absorbed water hydrolyzes the reagent, reducing its efficacy and promoting charring.

    • Solution: Always use freshly opened or properly stored (desiccated) reagents. For critical reactions, preparing Eaton's reagent fresh is recommended.[7][8]

  • Temperature Control is Critical: Friedel-Crafts acylations are exothermic. Uncontrolled temperature is the leading cause of polymerization and decomposition.

    • Solution: Begin the reaction at a lower temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC/LC-MS. Only increase the temperature gradually (e.g., to 70-80 °C) if the reaction is proceeding slowly. Do not exceed 90 °C.

  • Reaction Time: Prolonged exposure to the strong acid at high temperatures will degrade the product.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC/LC-MS), work up the reaction immediately. Do not leave it stirring overnight without prior validation.

Protocol: Optimized Cyclization

  • Prepare or use fresh Eaton's reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H).[6][8]

  • To a flask containing the Eaton's reagent (approx. 10 mL per 1 g of substrate), add the crude thioether intermediate portion-wise at room temperature with vigorous stirring.

  • Heat the mixture to 60 °C using an oil bath.

  • Monitor the reaction every 30-60 minutes.

  • Once complete, cool the reaction vessel in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol or ethanol to remove some impurities.

  • Dry the crude solid before final purification.

Section 5: Purification Challenges

Q5: I obtain a dark, oily crude product after workup that is difficult to purify by column chromatography, leading to significant loss.

A5: This indicates that either the reaction did not go to completion or significant decomposition occurred. The final product is a stable, crystalline solid. An oil suggests the presence of unreacted starting material or oligomeric/polymeric byproducts.

Purification Strategy:

  • Pre-purification (Trituration): Before attempting column chromatography, triturate the crude solid. This involves suspending the crude material in a solvent in which the product has poor solubility, but the impurities are soluble.

    • Recommended Solvents: Start with cold methanol. If the product is too soluble, try a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1). Stir the crude solid in the solvent for 20-30 minutes, then filter. This will wash away many colored impurities and unreacted starting material, often causing the desired product to crystallize.

  • Recrystallization: If trituration provides a reasonably pure solid, recrystallization is often more efficient for large-scale purification than chromatography. Ethanol or methanol are good starting points for recrystallization solvents.

  • Column Chromatography: If chromatography is necessary, use a gradient elution. Start with a nonpolar mobile phase (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate. The less polar disulfide impurity (if present) and unreacted thioether will elute before the more polar final product.

By systematically applying these diagnostic and troubleshooting steps, you can effectively identify and resolve the root causes of low yield in your synthesis of this compound.

References

Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Benzothiophene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the emergence of side reactions that can impede your research. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on mechanistic insights.

Problem 1: Low yield of the desired benzothiophene with significant formation of a homocoupled alkyne byproduct.

Question: My reaction is consuming the starting materials, but I'm isolating a significant amount of a diyne, resulting from the homocoupling of my alkyne substrate, instead of the target benzothiophene. What is happening and how can I fix it?

Answer:

Root Cause Analysis: The formation of a homocoupled diyne is a common side reaction in cross-coupling reactions involving terminal alkynes.[1] This occurs when two alkyne molecules couple with each other, a reaction that is also catalyzed by palladium. The mechanism often involves the formation of a bis(alkynyl)palladium(II) complex, which then undergoes reductive elimination to yield the diyne.[1] This side reaction becomes particularly competitive if the desired intramolecular cyclization or intermolecular cross-coupling with the thiol precursor is slow.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical in directing the catalytic cycle towards the desired product.

    • Increase Steric Bulk: Employing bulky, electron-rich phosphine ligands can disfavor the formation of the bis(alkynyl)palladium(II) intermediate required for homocoupling. The steric hindrance makes it more difficult for a second alkyne molecule to coordinate to the palladium center.

    • Ligand Screening: A screening of different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or bidentate ligands like dppf) is recommended to find the optimal balance for your specific substrate.[2]

  • Reaction Conditions:

    • Copper-Free Conditions: If your protocol uses a copper co-catalyst, be aware that copper is known to promote alkyne homocoupling (Glaser coupling). Switching to a copper-free Sonogashira-type coupling condition can often mitigate this side reaction.[3]

    • Controlled Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

  • Catalyst Pre-activation: Ensure that your palladium catalyst is properly activated to the Pd(0) state, which is typically the active species in the catalytic cycle. Inefficient activation can lead to alternative catalytic pathways.

Problem 2: My reaction is producing a significant amount of a dehalogenated arene byproduct.

Question: I am using an aryl halide as a precursor, and I'm observing a significant amount of the corresponding arene where the halogen has been replaced by a hydrogen atom. Why is this happening?

Answer:

Root Cause Analysis: Hydrodehalogenation is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[4] It involves the replacement of a halogen atom on an aromatic ring with a hydrogen atom. This can occur through several mechanisms, often involving the formation of a palladium-hydride species which then transfers a hydride to the aryl group, followed by reductive elimination.[4][5] The source of the hydride can be varied, including solvents (like alcohols), bases, or even trace amounts of water in the reaction mixture.[4][6]

Troubleshooting Strategies:

  • Solvent and Base Selection:

    • Avoid Alcoholic Solvents: Alcohols can be oxidized by the palladium complex to generate palladium-hydride species.[4] Consider switching to a non-alcoholic solvent such as toluene, dioxane, or DMF.

    • Choice of Base: Some bases are more prone to generating hydrides. If you are using a base with β-hydrogens, it could be a source of the competing reduction.[7] Experiment with different bases to find one that minimizes this side reaction.

  • Ligand Effects:

    • Electron-Rich Ligands: Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[4] These ligands can accelerate the rate-limiting step of the desired catalytic cycle.

  • Reaction Setup:

    • Anhydrous Conditions: Ensure that your reaction is set up under strictly anhydrous conditions. Use freshly dried solvents and reagents to minimize water as a potential hydride source.[6]

Problem 3: I am observing the formation of a biaryl byproduct from the homocoupling of my aryl halide.

Question: My reaction is producing a symmetrical biaryl, which appears to be the result of my aryl halide coupling with itself. How can I suppress this side reaction?

Answer:

Root Cause Analysis: The homocoupling of aryl halides to form biaryls is another common side reaction in palladium-catalyzed cross-coupling.[8][9] This can occur through a few potential pathways, including a Pd(0)/Pd(II) cycle where two molecules of the aryl halide oxidatively add to palladium centers, followed by a reductive elimination to form the biaryl. The presence of oxidants can also promote this pathway.[10]

Troubleshooting Strategies:

  • Control of Stoichiometry: Ensure that the stoichiometry of your coupling partners is carefully controlled. An excess of the aryl halide can increase the likelihood of homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.

  • Ligand and Catalyst Choice: The nature of the palladium catalyst and the supporting ligand can significantly influence the selectivity.

    • Highly Active Catalysts: Using a highly active catalyst system can promote the desired cross-coupling at a rate that outcompetes the slower homocoupling pathway.

    • Ligand Tuning: As with other side reactions, screening different ligands can help to identify a system that is more selective for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination and how can it affect my benzothiophene synthesis?

A1: β-hydride elimination is a fundamental step in organometallic chemistry where a metal-alkyl complex is converted into a metal-hydride and an alkene.[11] For this to occur, the alkyl group must have a hydrogen atom on the carbon that is beta to the metal center.[11] In the context of benzothiophene synthesis, if your synthesis involves an intermediate with an alkyl chain attached to the palladium, and that chain has a β-hydrogen, this elimination can be a competing side reaction, leading to the formation of an olefinic byproduct instead of the desired cyclized product.[12][13]

To avoid β-hydride elimination, you can:

  • Use substrates that lack β-hydrogens.[13]

  • Employ ligands that sterically or electronically disfavor the conformation required for the elimination to occur.[14]

  • Control the reaction conditions (e.g., temperature) to favor the desired reductive elimination over β-hydride elimination.

Q2: How does the choice of oxidant impact the reaction and potential side reactions?

A2: In many palladium-catalyzed C-H activation/functionalization reactions for benzothiophene synthesis, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[10][15] The choice of oxidant is crucial and can significantly influence the reaction outcome.

  • Common Oxidants: Silver salts (e.g., AgOAc, Ag₂CO₃), copper salts (e.g., Cu(OAc)₂), and benzoquinone are frequently used.[16][17]

  • Impact on Side Reactions: The oxidant can also participate in or promote side reactions. For instance, some oxidants can promote the homocoupling of starting materials.[18] In some cases, the addition of an external oxidant can even switch the reaction pathway from a C-S coupling to a C-H/C-H coupling.[15][18]

  • Optimization: It is often necessary to screen different oxidants and optimize their stoichiometry to maximize the yield of the desired benzothiophene while minimizing byproducts.

Q3: Can the palladium catalyst itself be a source of side reactions?

A3: Yes, the state of the palladium catalyst can influence the reaction pathway. For example, the formation of palladium nanoparticles (PdNPs) from the decomposition of the homogeneous catalyst can lead to a change in catalytic activity and selectivity.[19] In some cases, PdNPs can promote different side reactions, such as reductive dehalogenation.[19] To minimize catalyst decomposition, it is important to use appropriate ligands that stabilize the active palladium species in solution and to operate under optimal reaction conditions.

Q4: My desired benzothiophene is formed, but I also get isomers. How can I improve the regioselectivity?

A4: The formation of regioisomers in benzothiophene synthesis often arises from the non-selective activation of C-H bonds or multiple possible cyclization pathways.

  • Directing Groups: The use of a directing group on your substrate can be a powerful strategy to control the regioselectivity of C-H activation.[20][21] The directing group coordinates to the palladium center and positions it to activate a specific C-H bond.

  • Ligand Control: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. Bulky ligands can favor reaction at less sterically hindered positions.

  • Substrate Control: The inherent electronic properties of the substrates can also dictate the regioselectivity of the cyclization. Electron-donating or withdrawing groups on the aromatic ring can influence the site of palladation.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the catalytic cycles.

Catalytic Cycle for Benzothiophene Synthesis

Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Coordination Coordination Pd(II) Intermediate->Coordination Thiol/Alkyne Intramolecular Annulation Intramolecular Annulation Coordination->Intramolecular Annulation Reductive Elimination Reductive Elimination Intramolecular Annulation->Reductive Elimination Reductive Elimination->Pd(0) Benzothiophene

Caption: Idealized catalytic cycle for palladium-catalyzed benzothiophene synthesis.

Competing Side Reaction: Alkyne Homocoupling

Pd(II) Intermediate Pd(II) Intermediate Transmetalation (Alkyne 1) Transmetalation (Alkyne 1) Pd(II) Intermediate->Transmetalation (Alkyne 1) Mono-alkynyl Pd(II) Mono-alkynyl Pd(II) Transmetalation (Alkyne 1)->Mono-alkynyl Pd(II) Transmetalation (Alkyne 2) Transmetalation (Alkyne 2) Mono-alkynyl Pd(II)->Transmetalation (Alkyne 2) Bis-alkynyl Pd(II) Bis-alkynyl Pd(II) Transmetalation (Alkyne 2)->Bis-alkynyl Pd(II) Reductive Elimination Reductive Elimination Bis-alkynyl Pd(II)->Reductive Elimination Pd(0) Pd(0) Reductive Elimination->Pd(0) Diyne Byproduct

Caption: Pathway for the side reaction of alkyne homocoupling.

Competing Side Reaction: Hydrodehalogenation

Pd(II) Intermediate Pd(II) Intermediate Hydride Source Hydride Source Pd(II) Intermediate->Hydride Source e.g., Solvent, Base Pd(II)-H Intermediate Pd(II)-H Intermediate Hydride Source->Pd(II)-H Intermediate Reductive Elimination Reductive Elimination Pd(II)-H Intermediate->Reductive Elimination Pd(0) Pd(0) Reductive Elimination->Pd(0) Dehalogenated Arene

Caption: Pathway for the hydrodehalogenation side reaction.

References

Minimizing homocoupling byproducts in Sonogashira coupling for benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most powerful C-C bond-forming reactions in modern synthesis: the Sonogashira coupling, with a specific focus on its application to benzothiophene scaffolds. Benzothiophenes are privileged structures in medicinal chemistry and materials science, and their successful alkynylation is often a critical step in synthetic campaigns.

One of the most persistent challenges in this reaction is the suppression of homocoupling byproducts (also known as Glaser coupling), which can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

Q1: I'm observing significant amounts of a homocoupled alkyne byproduct in my Sonogashira reaction with a halobenzothiophene. What are the primary causes?

The formation of homocoupled diynes is a classic side reaction in Sonogashira couplings and is primarily driven by two factors: the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which is the key step in the Glaser coupling pathway. While the copper co-catalyst is often employed to accelerate the Sonogashira reaction, it unfortunately also catalyzes this undesired side reaction.[1][3]

The mechanism involves the formation of a copper acetylide, which, in the presence of an oxidant (typically O₂), dimerizes to form the butadiyne byproduct. This process competes directly with the desired transmetalation step to the palladium center in the Sonogashira cycle.

Q2: How can I effectively minimize or eliminate this homocoupling side reaction?

Several strategies can be employed, ranging from simple procedural changes to a complete redesign of the catalytic system. The most effective approach often involves a combination of the following:

  • Rigorous Exclusion of Oxygen: This is the most critical first step. Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen).[1][2] This involves not only using a Schlenk line or glovebox but also thoroughly degassing all solvents and reagents prior to use. Methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Adopting Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.[4][5] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to homocoupling.[4][6] These reactions may require adjustments to other parameters, such as the choice of ligand, base, or solvent, to achieve comparable reaction rates.[6]

  • Slow Addition of the Alkyne: By adding the terminal alkyne slowly to the reaction mixture (e.g., via a syringe pump), you can maintain a low instantaneous concentration. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the benzothiophene halide.[1]

  • Optimization of Reaction Parameters: Fine-tuning the catalyst, ligand, base, and solvent can have a profound impact on the ratio of cross-coupling to homocoupling.[1][7]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q3: Are there specific palladium catalysts or ligands that are recommended for Sonogashira coupling of benzothiophenes to suppress homocoupling?

Yes, the choice of the palladium source and its coordinating ligand is crucial. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, they may not be optimal for challenging substrates like some benzothiophenes.[3][6]

  • For Copper-Free Systems: Bulky, electron-rich phosphine ligands are often highly effective.[6] They promote the oxidative addition step and can stabilize the palladium(0) species, disfavoring side reactions. Examples include ligands from the Buchwald family (e.g., XPhos, SPhos) or other sterically demanding phosphines.[8] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in copper-free protocols.[6][9]

  • In Copper-Cocatalyzed Systems: If copper is necessary, using a ligand that favors the cross-coupling pathway is key. Sometimes, adding a slight excess of a phosphine ligand can help, but this can also slow down the reaction.[10] For specific applications, such as with heterocyclic phosphonium salts, a combination of a palladium catalyst and CuI has been shown to be effective.[11]

ParameterRecommendation for Minimizing HomocouplingRationale
Catalyst System Copper-Free ProtocolDirectly eliminates the primary catalyst for Glaser homocoupling.[4][5]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are often used with specific ligands to generate the active Pd(0) catalyst in situ.[6]
Ligands Bulky, electron-rich phosphines (e.g., XPhos) or NHCsPromote oxidative addition and stabilize the catalytic species.[6][8]
Atmosphere Strictly inert (Argon or N₂)Prevents oxygen-mediated oxidative dimerization of the alkyne.[1][2]
Alkyne Addition Slow addition via syringe pumpKeeps the alkyne concentration low, disfavoring the bimolecular side reaction.[1]
The Role of Base and Solvent

Q4: How do the base and solvent influence the extent of homocoupling with benzothiophene substrates?

The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can significantly influence side reactions.

  • Base Selection: An amine base is typically required to deprotonate the terminal alkyne, making it nucleophilic.[2] Common choices include triethylamine (TEA) or diisopropylamine (DIPA).[2] However, for some copper-free systems, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ may be used, which can sometimes reduce the rate of homocoupling.[3][12] The basicity must be sufficient to deprotonate the alkyne but not so high as to cause catalyst degradation or other side reactions.

  • Solvent Choice: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. While amine bases are sometimes used as the solvent, other common solvents include THF, DMF, or toluene.[3] For benzothiophenes, which can be sensitive, a solvent that allows for lower reaction temperatures is often beneficial. Some modern protocols even utilize aqueous media with appropriate surfactants or water-soluble ligands, which can offer a different reactivity profile and potentially suppress homocoupling.[13][14][15]

Reaction Conditions and Substrate Reactivity

Q5: My benzothiophene is an electron-rich bromide, and the reaction is sluggish, leading to more homocoupling. What should I do?

This is a common problem. Electron-rich aryl halides undergo oxidative addition to the palladium(0) center more slowly than their electron-poor counterparts.[16] If this step is slow, the competing alkyne homocoupling can become the dominant pathway.[17]

  • Increase Reaction Temperature: Carefully increasing the temperature can accelerate the rate-limiting oxidative addition step.[18] However, be cautious, as higher temperatures can also lead to catalyst decomposition.

  • Switch to a More Active Catalyst System: This is often the best solution. Employing a more electron-rich and bulky ligand (as mentioned in Q3) can dramatically increase the rate of oxidative addition for electron-rich aryl halides.

  • Change the Halide: If synthetically feasible, switching from a benzothiophene bromide to the corresponding iodide will significantly increase reactivity. The general order of reactivity for the halide is I > Br > Cl.[2]

Visualizing the Competing Pathways

To better understand the process, it's helpful to visualize the catalytic cycles. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathways compete for the same copper acetylide intermediate.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Transmetal Transmetalation (Ar-Pd(II)-C≡CR) OxAdd->Transmetal Product Product (Ar-C≡CR) Transmetal->Product Reductive Elimination CuAcetylide_dimer Dimerization Byproduct Byproduct (R-C≡C-C≡C-R) CuAcetylide_dimer->Byproduct CuAcetylide Copper Acetylide (Cu-C≡CR) CuAcetylide->Transmetal Desired Path CuAcetylide->CuAcetylide_dimer Undesired Path Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuAcetylide Cu(I), Base Base Base ArX Benzothiophene Halide (Ar-X) ArX->OxAdd O2 Oxygen (O₂) O2->CuAcetylide_dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

Experimental Protocol: Copper-Free Sonogashira of 2-Bromobenzothiophene

This protocol is a starting point and may require optimization for your specific substrates.

Objective: To couple 2-bromobenzothiophene with phenylacetylene while minimizing homocoupling of phenylacetylene.

Materials:

  • 2-Bromobenzothiophene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the 2-bromobenzothiophene and anhydrous, degassed toluene via syringe.

  • Add the phenylacetylene via syringe.

  • Heat the reaction mixture to 80-100 °C under a positive pressure of argon.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for copper-free Sonogashira coupling.

By systematically addressing these key parameters, researchers can significantly improve the outcomes of their Sonogashira couplings involving benzothiophenes, leading to higher yields of desired products and more efficient synthetic routes.

References

Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiophene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the synthesis of benzothiophene derivatives. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to empower your research and development.

Introduction to Benzothiophene Synthesis

Benzothiophenes are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and materials.[1] Their synthesis, while achievable through various methods, is often accompanied by challenges such as low yields, poor regioselectivity, and the formation of unwanted byproducts. This guide will navigate you through these complexities, providing a robust framework for optimizing your reaction conditions.

We will explore the nuances of both transition-metal-catalyzed and metal-free cyclization strategies, offering a deep dive into the mechanistic underpinnings that govern reaction outcomes. By understanding the "why" behind a particular experimental observation, you will be better equipped to troubleshoot and refine your synthetic protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during benzothiophene synthesis.

Q1: My palladium-catalyzed benzothiophene synthesis is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in palladium-catalyzed cyclizations is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.

Common Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or may be deactivating prematurely.

    • Troubleshooting:

      • Ligand Choice: The electronic and steric properties of the ligand are crucial. For C-H activation pathways, sterically demanding, electron-rich phosphine ligands can enhance the nucleophilicity of the Pd(0) center, facilitating oxidative addition.[2]

      • Catalyst Loading: While increasing catalyst loading might seem intuitive, it can sometimes lead to an increase in side reactions. It is often more effective to screen different catalyst precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.

      • Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base play a pivotal role in the catalytic cycle.

    • Troubleshooting:

      • Temperature: The reaction temperature must be sufficient to overcome the activation energy for C-H bond cleavage, which is often the rate-limiting step.[2] However, excessively high temperatures can lead to catalyst decomposition or byproduct formation. A temperature screening is highly recommended.

      • Solvent: The polarity of the solvent can influence the selectivity and efficiency of the reaction.[3] For instance, in some base-promoted metal-free syntheses, THF has been shown to be superior to other solvents like DCE, toluene, or CH₃CN.[1]

      • Base: The choice and stoichiometry of the base are critical. In many cross-coupling reactions, the base is involved in the regeneration of the active catalyst. For C-H functionalization, bases like LiO-t-Bu are commonly used.[4]

The following workflow provides a systematic approach to troubleshooting low yields in palladium-catalyzed benzothiophene synthesis.

G start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst system appears intact product Desired Product Obtained catalyst->product Identified issue with ligand or precursor sub_catalyst1 Inert Atmosphere? catalyst->sub_catalyst1 sub_catalyst2 Correct Ligand? catalyst->sub_catalyst2 sub_catalyst3 Appropriate Catalyst Loading? catalyst->sub_catalyst3 materials Verify Starting Materials conditions->materials Optimization shows no improvement conditions->product Temperature, solvent, or base was sub-optimal sub_conditions1 Optimal Temperature? conditions->sub_conditions1 sub_conditions2 Appropriate Solvent? conditions->sub_conditions2 sub_conditions3 Correct Base? conditions->sub_conditions3 materials->product Impure starting materials were the cause no_product Still No Product - Re-evaluate Synthetic Route materials->no_product Materials are pure sub_materials1 Purity Verified? materials->sub_materials1

Troubleshooting workflow for low yield.
Q2: I am struggling with poor regioselectivity in my benzothiophene synthesis. How can I control the formation of the desired isomer?

A2: Poor regioselectivity is a common hurdle, particularly in electrophilic cyclization reactions like the Friedel-Crafts type. The electronic and steric properties of the substituents on the aromatic ring play a significant role in directing the cyclization.

Factors Influencing Regioselectivity and Control Strategies:

  • Electronic Effects: Electron-donating groups on the aromatic precursor will activate the ortho and para positions towards electrophilic attack, while electron-withdrawing groups will direct to the meta position. Understanding these fundamental principles is key to predicting the outcome.

  • Steric Hindrance: Bulky substituents near the site of cyclization can disfavor reaction at that position, leading to the formation of the less sterically hindered isomer.

  • Directing Groups: In some cases, installing a directing group can provide excellent control over regioselectivity. These groups coordinate to the metal catalyst and deliver it to a specific C-H bond.[5]

  • Choice of Synthetic Route: If controlling regioselectivity in a particular reaction proves difficult, it is often more efficient to switch to a different synthetic strategy that offers inherent regiocontrol. For example, methods involving the cyclization of pre-functionalized precursors can provide unambiguous routes to a single isomer.

A proposed mechanism for a palladium-catalyzed C-H bond oxidative cross-coupling highlights the formation of a cyclopalladium intermediate, which is a key step in determining regioselectivity.[6]

G sub Benzothiophene 1,1-Dioxide im1 Cyclopalladium Intermediate (IM1) sub->im1 C-H Activation pd_cat Pd(II) Catalyst pd_cat->im1 im2 Intermediate (IM2) im1->im2 Transmetalation boronic Arylboronic Acid boronic->im2 product C2-Arylated Product im2->product Reductive Elimination pd0 Pd(0) im2->pd0 pd0->pd_cat Reoxidation oxidant Cu(OAc)₂ oxidant->pd_cat

Simplified mechanism for Pd(II)-catalyzed C2-arylation.
Q3: I am performing a metal-free synthesis and observing a complex mixture of byproducts. What are the common side reactions and how can they be minimized?

A3: Metal-free syntheses, while advantageous in avoiding metal contamination, can be prone to their own set of side reactions, often involving radical or rearrangement pathways.[1][7][8]

Common Metal-Free Side Reactions and Mitigation:

  • Polymerization: Acid-sensitive substrates can be prone to polymerization under acidic conditions. If this is suspected, consider using a milder catalyst or a different synthetic route.

  • Rearrangements: Some metal-free reactions proceed through intermediates like allenes, which can undergo undesired rearrangements.[1]

    • Mitigation: Fine-tuning the reaction temperature and the choice of base can help to control the desired reaction pathway. A screening of bases (e.g., DBU, TBD) and solvents is recommended.[1]

  • Oxidation/Decomposition: The use of oxidants like di-tert-butyl peroxide (DTBP) in some radical-mediated cyclizations can lead to over-oxidation or decomposition of starting materials or products if not carefully controlled.[7]

    • Mitigation: Optimize the stoichiometry of the oxidant and the reaction temperature.

The following table summarizes the effect of base and solvent on the yield of a metal-free benzothiophene synthesis via propargyl-allene rearrangement.[1]

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1DBU (0.2)THF5085
2TBD (0.2)THF5078
3DBU (0.2)DCE5062
4DBU (0.2)Toluene5055
5DBU (0.2)CH₃CN5048
6DBU (0.2)THF2535
7NoneTHF500

Detailed Experimental Protocols

To provide a practical starting point for your experiments, here are two representative protocols for benzothiophene synthesis.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization of 2-(Methylthio)phenylacetylenes

This protocol describes the synthesis of benzothiophene-3-carboxylic esters from readily available starting materials.[9]

Materials:

  • 2-(Methylthio)phenylacetylene derivative (1.0 equiv)

  • PdI₂ (0.05 equiv)

  • KI (5.0 equiv)

  • Methanol (as solvent)

  • Carbon monoxide (CO)

  • Air

Procedure:

  • To a stainless-steel autoclave, add the 2-(methylthio)phenylacetylene derivative, PdI₂, KI, and methanol.

  • Seal the autoclave and pressurize with CO (32 atm) and then with air to a total pressure of 40 atm.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene-3-carboxylic ester.

Protocol 2: Metal-Free, Iodine-Catalyzed Intermolecular Cyclization of Thiophenols and Alkynes

This method offers an environmentally friendly approach to benzothiophene synthesis.[7]

Materials:

  • Thiophenol derivative (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Iodine (I₂) (0.1 equiv)

  • Di-tert-butyl peroxide (DTBP) (5.0 equiv)

Procedure:

  • To a reaction vessel, add the thiophenol derivative, alkyne, iodine, and DTBP.

  • Heat the reaction mixture at 110 °C under a nitrogen atmosphere for the specified time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the reaction mechanism is paramount for rational optimization. Below is a simplified representation of a proposed radical mechanism for the iodine-catalyzed synthesis of benzothiophenes.[7]

G thiophenol Thiophenol disulfide Diphenyldisulfane thiophenol->disulfide Oxidation phsi PhSI (Electrophilic Species) disulfide->phsi + I₂ intermediate1 Intermediate II phsi->intermediate1 + Alkyne alkyne Alkyne alkyne->intermediate1 intermediate2 Intermediate III intermediate1->intermediate2 Intramolecular Arylation product Benzothiophene intermediate2->product - HI hi HI intermediate2->hi i2 I₂ (Catalyst) hi->i2 + t-BuO• dtbp DTBP (Oxidant)

Proposed radical mechanism for I₂-catalyzed cyclization.

Conclusion

The synthesis of benzothiophenes, while a mature field, continues to evolve with the development of new catalytic systems and synthetic strategies. The key to success lies in a systematic and informed approach to reaction optimization. By understanding the interplay of catalysts, reagents, and reaction conditions, researchers can overcome common challenges and efficiently access these valuable heterocyclic scaffolds. We hope this guide serves as a valuable resource in your synthetic endeavors.

References

Technical Support Center: Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions related to improving the purity of this compound, drawing upon established scientific principles and practical laboratory experience. Our goal is to provide you with the expertise to confidently troubleshoot and optimize your purification processes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My final product has a lower than expected melting point and appears as a yellowish powder instead of white crystals. What are the likely impurities?

A low or broad melting point is a classic indicator of impurities. For this compound, a yellowish tint often suggests the presence of residual starting materials or byproducts from the synthetic route.

  • Unreacted Starting Materials: Depending on the synthetic pathway, common starting materials like 6-fluorobenzo[b]thiophene-2-carboxylic acid may persist. In one common synthesis, the starting acid is esterified to produce the methyl ester.[1] Incomplete esterification will leave acidic impurities.

  • Reaction Byproducts: The synthesis of substituted benzothiophenes can sometimes lead to a mixture of products that are difficult to separate.[2] For instance, if the synthesis involves cyclization, regioisomers or incompletely cyclized intermediates could be present.

  • Solvent Residues: Residual high-boiling solvents used in the reaction or purification, such as DMF or DMSO, can also depress the melting point and contribute to an off-white appearance.

To identify the specific impurities, it is highly recommended to use analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[3][4]

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Interpreting unexpected peaks in an NMR spectrum is a critical step in troubleshooting.

  • Side-Chain Impurities: Check for peaks corresponding to the starting materials. For example, if you started with 6-fluorobenzo[b]thiophene-2-carboxylic acid, a broad singlet corresponding to the carboxylic acid proton might be visible, typically downfield.[2]

  • Positional Isomers: The formation of isomers during synthesis can lead to complex NMR spectra. Comparing your spectrum with literature data for known isomers can be helpful.

  • Residual Solvents: Common laboratory solvents have characteristic chemical shifts. Consulting a reference table for NMR solvent impurities is a quick way to identify these.[3][4]

A helpful strategy is to "spike" your NMR sample with a small amount of the suspected impurity (e.g., the starting material) and observe if the intensity of the unknown peak increases.

Q3: I'm struggling to remove a persistent impurity using recrystallization. What should I try next?

While recrystallization is a powerful purification technique, it may not be effective if the impurity has similar solubility to your product. In such cases, column chromatography is the preferred next step.

  • Choosing the Right Stationary Phase: For most applications involving this compound, silica gel (200-300 mesh) is an appropriate stationary phase.[5]

  • Optimizing the Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane or pentane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[2] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and the impurity.

Troubleshooting Issue Potential Cause Recommended Action
Low Melting Point / Oily ProductResidual Solvents (e.g., DMF, DMSO)Dry the product under high vacuum for an extended period.
Persistent Yellow ColorStarting Material/ByproductPurify by column chromatography.
Extra Peaks in NMRIsomeric ImpuritiesUtilize high-resolution chromatography (e.g., HPLC) for separation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification of this compound.

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzothiophene derivatives, a common and effective solvent system is a mixture of a good solvent and a poor solvent. For instance, recrystallization from aqueous isopropanol has been reported to yield colorless crystals for a similar compound.[6][7] Experimentation with different solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol/water is recommended to find the optimal conditions for your specific product.

Q2: What are the key parameters to monitor during column chromatography for this compound?

Effective column chromatography relies on careful monitoring and control.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of pentane and diethyl ether (e.g., 10:1 ratio) has been successfully used for purifying similar benzothiophene esters.[2] The exact ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions before combining them.

Q3: How can I confirm the purity of my final product?

A combination of analytical methods should be used to confirm the purity of your this compound.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC analysis provides strong evidence of purity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.[2]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Isopropanol

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the optimized mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Product (Yellowish Solid) Initial_Analysis Initial Analysis (TLC, Melting Point) Crude_Product->Initial_Analysis Is_Purity_Acceptable Purity > 95%? Initial_Analysis->Is_Purity_Acceptable Recrystallization Recrystallization (e.g., aq. Isopropanol) Is_Purity_Acceptable->Recrystallization No Pure_Product Pure Product (White Crystals) Is_Purity_Acceptable->Pure_Product Yes Post_Recryst_Analysis Purity Analysis (NMR, MP) Recrystallization->Post_Recryst_Analysis Is_Purity_Improved Purity Sufficient? Post_Recryst_Analysis->Is_Purity_Improved Column_Chromatography Column Chromatography (Silica Gel) Is_Purity_Improved->Column_Chromatography No Is_Purity_Improved->Pure_Product Yes Final_Analysis Final Purity Check (NMR, HPLC, HRMS) Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Impure_Product Impure Product Detected (Low MP, Off-color, NMR impurities) Check_NMR Analyze 1H NMR Spectrum Impure_Product->Check_NMR Broad_OH Broad -OH peak present? Check_NMR->Broad_OH Unreacted_Acid Unreacted Carboxylic Acid Broad_OH->Unreacted_Acid Yes Other_Peaks Other Unexpected Peaks Broad_OH->Other_Peaks No Acid_Wash Perform Mild Aqueous Base Wash (e.g., NaHCO3) Unreacted_Acid->Acid_Wash Check_TLC Run TLC with Starting Materials Other_Peaks->Check_TLC Co_spotting Impurity co-spots with starting material? Check_TLC->Co_spotting Starting_Material Unreacted Starting Material Co_spotting->Starting_Material Yes Unknown_Impurity Unknown Byproduct Co_spotting->Unknown_Impurity No Column_Chromatography Column Chromatography Starting_Material->Column_Chromatography Characterize_Impurity Characterize Impurity (LC-MS, HRMS) Unknown_Impurity->Characterize_Impurity

Caption: Decision tree for troubleshooting impurities based on analytical data.

References

Challenges in the scale-up of "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling up the production of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate. This guide is structured to address common challenges through practical, science-backed solutions.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry. The benzothiophene scaffold is present in numerous pharmaceutical agents, including drugs like raloxifene and zileuton[1]. The specific 6-fluoro substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this intermediate highly valuable for drug discovery programs targeting a range of diseases from cancer to inflammatory conditions[2][3].

However, transitioning from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges. This guide provides a structured approach to troubleshooting these issues, ensuring robust and reproducible production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: Two primary routes are generally considered for scale-up, each with distinct advantages and challenges:

  • Direct Cyclization/Condensation : This is often the most convergent and cost-effective method. It typically involves the reaction of a substituted 2-halobenzaldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) with methyl thioglycolate in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[4] This method directly constructs the benzothiophene ring and installs the methyl ester in a single transformation. Its primary advantage is atom economy and fewer processing steps.

  • Multi-step Synthesis via the Carboxylic Acid : This route involves synthesizing the 6-fluorobenzo[b]thiophene-2-carboxylic acid first, followed by esterification.[4][5] The acid can be prepared via saponification of the corresponding ethyl ester followed by acidification.[4] While this adds steps, it can be advantageous if the intermediate acid is easier to purify by recrystallization than the final methyl ester, allowing for the removal of impurities before the final step. Esterification can then be achieved using standard methods, such as reaction with methanol under acidic catalysis.[6]

Q2: How critical is the quality of starting materials and solvents for a successful scale-up?

A2: It is absolutely critical. On a small scale, impurities might be easily removed by chromatography. On a large scale, this is not feasible. Impurities in starting materials or residual water in solvents can lead to significant side reactions, reduced yields, and the formation of difficult-to-remove byproducts.[7] For example, excess moisture can hydrolyze the ester product back to the carboxylic acid, while impurities in the starting aldehyde can lead to colored byproducts that complicate purification. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous where necessary.[7]

Q3: What are the primary safety concerns during the scale-up of this process?

A3: Key safety considerations include:

  • Thermal Hazards : The initial condensation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the heat flow and design an adequate cooling strategy to prevent thermal runaways.

  • Reagent Handling : Solvents like DMF are high-boiling and have specific handling requirements. Bases like potassium carbonate can generate dust. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems) are mandatory.

  • Off-gassing : Depending on the specific route, side reactions could potentially generate gaseous byproducts. The process should be designed with adequate ventilation and scrubbing capabilities if necessary.

Q4: Which analytical techniques are essential for in-process control (IPC)?

A4: Robust in-process controls are the cornerstone of a reproducible process. The recommended techniques are:

  • Thin-Layer Chromatography (TLC) : A quick and effective method for monitoring reaction progression and identifying the formation of major byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the consumption of starting materials and the formation of the product and impurities. This is the preferred method for determining reaction completion and purity profiles.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for structural confirmation of the final product and key intermediates.[4]

Troubleshooting Guide: From Low Yields to Purification Woes

This guide provides a problem-and-solution format for specific issues encountered during synthesis and scale-up.

Problem 1: Consistently Low Reaction Yield

Potential Cause A: Suboptimal Reaction Conditions

  • Diagnosis : The reaction stalls before the complete consumption of the limiting reagent, as observed by HPLC or TLC analysis.

  • Explanation : Temperature, reaction time, and reactant concentration are critical parameters.[7] On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reactions or side product formation.

  • Solution :

    • Optimize Temperature : Ensure the internal reaction temperature is maintained, not just the jacket temperature. Use a calibrated temperature probe.

    • Improve Agitation : Verify that the stirring is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller design.

    • Re-evaluate Reaction Time : Perform a time-course study using HPLC analysis to determine the optimal reaction endpoint, avoiding prolonged heating that could degrade the product.[7]

Potential Cause B: Product or Reagent Degradation

  • Diagnosis : HPLC analysis shows the product peak forming and then decreasing over time, with a concurrent increase in new impurity peaks.

  • Explanation : The desired product or a key intermediate may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of a strong base.[9]

  • Solution :

    • Lower Reaction Temperature : If the reaction kinetics allow, perform the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere : If oxidative degradation is suspected, ensure the reaction is run under a nitrogen or argon atmosphere.[7] This is crucial for preventing the formation of colored impurities.

Problem 2: Formation of a Dark, Tar-Like Substance

Potential Cause A: High Reaction Temperature

  • Diagnosis : The reaction mixture darkens significantly, and a viscous, often intractable, material forms.

  • Explanation : Many organic reactions, especially those involving aromatic compounds and strong bases or acids, can lead to polymerization or decomposition at excessive temperatures.[9] This is a common issue in acid-catalyzed reactions like the Fischer indole synthesis and can occur in related heterocyclic syntheses.[9]

  • Solution :

    • Strict Temperature Control : Implement robust temperature control. For highly exothermic steps, consider adding the limiting reagent slowly to control the rate of heat generation.

    • Reverse Addition : Add the base or catalyst to the solution of the starting materials at a controlled rate, rather than adding the reactants to the base.

Problem 3: Product Fails to Crystallize or Oils Out

Potential Cause A: Presence of Impurities

  • Diagnosis : The crude product, when dissolved in a suitable solvent and cooled, either remains in solution or separates as an oil instead of forming crystals.

  • Explanation : Impurities can act as "crystallization inhibitors" by disrupting the formation of a stable crystal lattice. Even small amounts of structurally similar byproducts can have a significant impact.

  • Solution :

    • Pre-crystallization Cleanup : Before attempting crystallization, wash the crude organic extract with dilute acid, base, and brine to remove corresponding impurities.[10]

    • Charcoal Treatment : If colored impurities are present, a treatment with activated carbon can be effective.

    • Solvent Selection : The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but poorly when cold.[8] A trial-and-error approach with small quantities is recommended.

Potential Cause B: Incorrect Solvent System or Cooling Profile

  • Diagnosis : Even with pure material, crystallization is slow or yields an oil.

  • Explanation : Rapid cooling ("crashing out") can trap solvent and impurities, leading to poor crystal formation or oiling. The solvent system may not be optimal.

  • Solution :

    • Systematic Solvent Screening : Test a range of solvents (e.g., alcohols like isopropanol, esters like ethyl acetate, and hydrocarbon/polar solvent mixtures like heptane/ethyl acetate).

    • Controlled Cooling : Cool the solution slowly and with gentle agitation.

    • Induce Crystallization : If crystals do not form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[8]

Problem 4: Product Purity Issues Post-Crystallization

Potential Cause A: Co-crystallization of Impurities

  • Diagnosis : The final product appears crystalline, but HPLC or NMR analysis shows the presence of persistent impurities.

  • Explanation : If an impurity has a very similar structure to the product, it may be incorporated into the crystal lattice.

  • Solution :

    • Re-slurry : Stirring the isolated crystals in a solvent in which the product is sparingly soluble but the impurity is more soluble can effectively wash the impurity from the crystal surface.

    • Second Recrystallization : A second recrystallization from a different solvent system may be necessary to disrupt the co-crystallization pattern.

Experimental Protocols & Workflows

Logical Workflow for Scale-Up Troubleshooting

The following diagram outlines a systematic approach to diagnosing and solving common issues during the scale-up process.

Troubleshooting_Workflow cluster_synthesis Synthesis & Monitoring cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions Start Start Synthesis Monitor In-Process Control (HPLC/TLC) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity / Tar Problem->Impurity Yes Workup Proceed to Work-up & Purification Problem->Workup No CheckConditions Check Temp, Mixing, Reagent Purity LowYield->CheckConditions CheckDegradation Analyze for Degradation (Time-course Study) LowYield->CheckDegradation Impurity->CheckConditions OptimizePurification Optimize Work-up & Purification Protocol Impurity->OptimizePurification CheckConditions->Monitor CheckDegradation->Monitor OptimizePurification->Workup FinalProduct Final Product QC Workup->FinalProduct caption Fig 1. Troubleshooting Decision Workflow

Caption: Fig 1. Troubleshooting Decision Workflow.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related benzothiophenes and should be optimized for specific equipment and scale.[4]

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

Procedure:

  • Vessel Preparation : Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging : To the vessel, add anhydrous DMF, followed by 2-chloro-4-fluorobenzaldehyde (1.0 eq) and methyl thioglycolate (1.2 eq). Begin agitation.

  • Base Addition : Add anhydrous potassium carbonate (2.5 eq) portion-wise to the stirred mixture. Causality Note: Portion-wise addition helps to control the initial exotherm.

  • Reaction : Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC every 2 hours until the consumption of the limiting starting material is >98%.

  • Quench : Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-water with stirring. This will precipitate the crude product.

  • Isolation : Filter the precipitated solid and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Drying : Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

Solvent System Selection (Small Scale):

  • Place ~50 mg of crude product into several test tubes.

  • Add a small amount (0.5 mL) of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) to each tube.

  • Heat the tubes that do not show good solubility at room temperature. A good solvent will fully dissolve the product when hot.

  • Cool the tubes that formed a clear solution. The ideal solvent will cause the product to crystallize upon cooling. If no single solvent is ideal, test solvent mixtures (e.g., Toluene/Heptane).

Recrystallization Procedure (Large Scale):

  • Dissolution : Charge the crude, dry product to a clean, dry vessel. Add the selected recrystallization solvent (e.g., isopropanol) and heat with stirring until all the solid dissolves. Causality Note: Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize recovery.

  • Cooling : Slowly cool the solution with gentle agitation. A slow cooling profile is crucial for forming large, pure crystals. A typical profile is cooling from 80 °C to 20 °C over 4-6 hours.

  • Hold : Hold the resulting slurry at 0-5 °C for at least 2 hours to maximize precipitation.

  • Filtration : Filter the crystals and wash the cake with a small amount of cold, fresh solvent.

  • Drying : Dry the purified product under vacuum at 40-50 °C to a constant weight. Analyze for purity by HPLC and identity by NMR.

Data Summary Table

The following table provides a hypothetical summary of optimization experiments, illustrating how to present quantitative data clearly.

Run # Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC Area %)
1K₂CO₃ (2.5)DMF8087595.1
2K₂CO₃ (2.5)DMF10047292.3 (more impurities)
3Cs₂CO₃ (2.0)THF65126896.5
4K₂CO₃ (2.5)DMAc8087895.5

References

Technical Support Center: Purification of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate." This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to troubleshoot and overcome common challenges encountered during the purification of this important synthetic intermediate.

Our approach is rooted in years of hands-on experience, providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering logical steps and expert insights to resolve them.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Immediate Troubleshooting Steps:

  • Solvent Trituration: Try washing the crude material with a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate. Impurities are often more soluble in non-polar solvents, while your desired product may precipitate out as a solid.

  • Induce Crystallization: If the product is still oily, dissolve it in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol) and then cool it slowly. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product, if available.

  • Anti-Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane or pentane) until the solution becomes cloudy. Allow it to stand, and with luck, your product will precipitate.[1]

Underlying Rationale: The goal is to disrupt the equilibrium that is keeping your compound in a semi-liquid state. By introducing a solvent in which the impurities are soluble but the product is not (trituration), or by carefully changing the solvent composition to decrease the solubility of your product (anti-solvent precipitation), you can encourage the formation of a crystalline solid.[1]

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Colored impurities are often highly conjugated organic molecules.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of your compound). Boil the solution for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[2]

  • Column Chromatography: If the color persists, column chromatography is a highly effective method for separating colored impurities.[1][3] A typical stationary phase would be silica gel, with an eluent system like hexane:ethyl acetate.

Q3: I'm getting a low yield after purification. What are the likely causes and how can I improve it?

A3: Low yield can stem from several factors throughout the purification process.

Troubleshooting Low Yield:

  • Incomplete Precipitation/Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (an ice bath can be beneficial after slow cooling to room temperature).[1]

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] Always use the minimum amount of hot solvent necessary.

  • Loss During Transfers: Be meticulous during transfers between flasks and filtration apparatus to minimize physical loss of the product.

  • Product Adsorption: As mentioned, aggressive use of decolorizing agents like activated carbon can lead to product loss.[2]

  • Product Solubility in Wash Solvents: Ensure the solvent used to wash your filtered crystals has low solubility for your product. Cold solvents are generally preferred to minimize dissolution.

Q4: My TLC analysis shows multiple spots after purification. How do I achieve better separation?

A4: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your sample is still a mixture.

Strategies for Improved Separation:

  • Optimize Column Chromatography:

    • Solvent System (Eluent): The polarity of your eluent is critical.[1] If your spots are too close together, you need to adjust the solvent polarity. For benzothiophene derivatives, a common starting point is a hexane:ethyl acetate mixture.[1] Experiment with different ratios to achieve better separation on a TLC plate before running the column.

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[3]

    • Column Packing and Loading: Ensure the column is packed evenly to avoid channeling.[3] Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band.[3]

  • Sequential Purification: Sometimes, a single purification technique is insufficient. Consider a combination of methods, such as an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification.[1]

Q5: I suspect my product, a methyl ester, is hydrolyzing to the carboxylic acid during workup or purification. How can I identify and prevent this?

A5: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid, can occur under acidic or basic conditions, particularly in the presence of water.

Identification:

  • TLC Analysis: The carboxylic acid will have a different Rf value than the methyl ester, typically being more polar and thus having a lower Rf on silica gel.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic singlet for the methyl ester protons (around 3.9 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear at a much higher chemical shift (often >10 ppm).[4]

  • LC-MS Analysis: This technique can definitively identify both the parent ester and the hydrolyzed acid by their respective molecular weights.

Prevention:

  • Avoid Strong Acids and Bases: During the workup, use mild aqueous washes (e.g., saturated sodium bicarbonate solution for neutralizing acid, and brine) and avoid prolonged contact times.

  • Anhydrous Conditions: When possible, use anhydrous solvents and reagents, especially if the crude product will be stored before purification.

Experimental Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques for this compound.

Protocol 1: Recrystallization

This technique is ideal for removing small amounts of impurities from a solid product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixed solvent system like hexane:ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] This can be determined through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid just dissolves. Add the solvent dropwise as it heats to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Silica Gel Column Chromatography

This is a powerful technique for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal solvent mixture should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting with the eluent.[3] Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[3] Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry, impregnated silica gel to the top of the column.[3]

  • Elution: Begin eluting the column with the chosen solvent system.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.[3]

  • Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.[3]

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.[3]

Data Presentation

Table 1: Troubleshooting Summary for Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Oily or non-crystalline productHigh impurity content, low melting pointSolvent trituration, induce crystallization, anti-solvent precipitation[1]
Colored product after recrystallizationPresence of conjugated impuritiesActivated carbon treatment during recrystallization, column chromatography[1]
Low purification yieldExcessive solvent use, product loss during transfers, incomplete crystallizationUse minimal hot solvent, careful handling, ensure complete cooling[1][2]
Multiple spots on TLC post-purificationIneffective separationOptimize column chromatography eluent, consider sequential purification[1][3]
Suspected hydrolysis of methyl esterExposure to acidic or basic aqueous conditionsUse mild workup conditions, avoid prolonged contact with aqueous layers[4]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis Re-analyze Analysis->ColumnChromatography <98% Purity PureProduct Pure Product Analysis->PureProduct >98% Purity Impure Still Impure

Caption: A standard purification workflow for this compound.

This guide provides a comprehensive framework for troubleshooting and successfully purifying this compound. By understanding the principles behind each step, you can adapt these methods to your specific experimental context and achieve a high degree of purity in your final product.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Benzothiophene Hydrodesulfurization (HDS)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and professionals engaged in catalytic processes involving benzothiophenes. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in hydrodesulfurization (HDS): catalyst poisoning. While benzothiophene can be synthesized through various methods, its removal from fuel streams via HDS is a critical industrial process where catalyst performance and longevity are paramount. This center focuses on the deactivation of common HDS catalysts (e.g., CoMo/Al₂O₃, NiMo/Al₂O₃) used to process feedstocks containing benzothiophene and its derivatives.

Our goal is to move beyond simple procedural lists and explain the underlying causality of catalyst deactivation, empowering you to diagnose issues, implement effective solutions, and design more robust experimental and operational protocols.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

Q1: What is catalyst poisoning in the context of benzothiophene HDS?

Catalyst poisoning refers to the chemical deactivation of a catalyst's active sites by impurities present in the feedstock or generated as by-products.[1][2] In the hydrodesulfurization of benzothiophene, this means substances bind strongly to the active sites of the CoMoS or NiMoS phases, preventing the sulfur-containing molecules from adsorbing and reacting.[3][4] This leads to a decline in the catalyst's efficiency, requiring more severe operating conditions (like higher temperatures) to achieve the desired level of sulfur removal.

Q2: What are the immediate signs that my HDS catalyst is being poisoned or deactivated?

There are several key performance indicators that point towards catalyst deactivation:

  • Decreased Conversion: The most direct sign is a drop in the hydrodesulfurization rate, resulting in a higher sulfur content in the product than specified.

  • Increased Temperature Demand: To compensate for the loss of activity, operators often have to increase the weighted average bed temperature (WABT) to maintain the target conversion rate.[4]

  • Increased Pressure Drop: The accumulation of deposits like coke or metal sulfides can physically block the catalyst bed, leading to a higher pressure differential across thereactor.[5]

  • Changes in Product Selectivity: Poisoning can affect different reaction pathways to varying extents, potentially altering the composition of the final product.

Q3: Is all catalyst deactivation permanent?

No. Catalyst deactivation mechanisms can be broadly categorized as reversible or irreversible.

  • Reversible Deactivation: This is typically caused by fouling , such as coke deposition. The catalyst's activity can often be substantially recovered through a regeneration process, which involves a controlled burn-off of the carbonaceous deposits.[6]

  • Irreversible Deactivation: This involves a permanent change to the catalyst. Key causes include poisoning by metals (like arsenic, vanadium) that form stable chemical bonds with the active sites, and thermal degradation (sintering), where high temperatures cause the catalyst's active crystallites to grow, reducing the available surface area.[7][8][9]

Part 2: Troubleshooting Guide - From Symptom to Solution

This section addresses specific experimental issues in a question-and-answer format to guide your troubleshooting process.

Scenario 1: Gradual and steady decline in catalyst performance.

Q: My catalyst's HDS activity is decreasing slowly over several days/weeks, forcing me to consistently raise the reactor temperature. The pressure drop is also gradually increasing. What is the likely cause?

This pattern is highly characteristic of coke formation , also known as fouling. Coke is a hydrogen-deficient carbonaceous material that deposits on the catalyst surface and within its pores, physically blocking access to active sites. It is formed from the polymerization and condensation of hydrocarbons, particularly aromatic compounds, on the catalyst.

  • Causality: The process is gradual because coke deposition is a function of time and temperature. As more sites get covered, the overall reaction rate slows. The need for higher temperatures to compensate can, in turn, accelerate the coking rate, creating a feedback loop. The physical accumulation of this coke is what causes the increased pressure drop.[5]

dot

References

Validation & Comparative

Analytical methods for "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This compound, a heterocyclic compound incorporating a privileged benzothiophene scaffold, represents a class of molecules with significant potential in medicinal chemistry. The introduction of a fluorine atom and a methyl ester group modifies its electronic properties and potential biological interactions, making a robust analytical characterization essential for any research and development program.

This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data obtained from each technique to build a self-validating analytical workflow. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required for unequivocal structural confirmation and purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. For a fluorinated molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

Expertise & Experience: Why a Multi-Nuclear NMR Approach?

The proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms. The carbon (¹³C) NMR reveals the carbon skeleton of the molecule. For this specific compound, fluorine (¹⁹F) NMR is crucial. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR experiments.[1] Its large chemical shift range and its propensity to couple with both ¹H and ¹³C nuclei over multiple bonds provide invaluable structural constraints that confirm the position of the fluorine substituent.[2]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for compounds with moderate solubility.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra, although modern spectrometers can reference to the residual solvent peak.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.[4]

Trustworthiness: Self-Validating Data Interpretation

The expected NMR data for this compound provides a clear structural fingerprint.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm.

    • A singlet for the proton at the C3 position of the thiophene ring (H3) around δ 8.2 ppm.[3]

    • Three aromatic protons in the δ 7.3-8.1 ppm region. The fluorine at position 6 will cause characteristic splitting patterns (coupling) for the adjacent protons H5 and H7. For instance, the proton at C7 will appear as a doublet of doublets due to coupling with H5 and the fluorine at C6.[3]

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • A signal for the methyl ester carbon around δ 52 ppm.

    • The carbonyl carbon of the ester will appear downfield, around δ 163 ppm.[3]

    • Multiple signals in the aromatic region (δ 109-161 ppm). The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz) and will be readily identifiable.[3] Other carbons in the benzene ring will also exhibit smaller C-F couplings.

  • ¹⁹F NMR:

    • A single resonance, the chemical shift of which is characteristic of an aryl fluoride. This signal will likely appear as a multiplet due to coupling with the aromatic protons on the benzene ring.

The congruence of these three spectra, particularly the observed H-F and C-F coupling patterns, provides unequivocal evidence for the structure.

References

Purity Analysis of "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Given its role as a critical intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering the precision and sensitivity required for robust quality control.[2]

This guide provides an in-depth, experience-driven perspective on the purity analysis of this compound. We will detail a primary, optimized Reverse-Phase HPLC (RP-HPLC) method, explore viable alternatives, and present a comparative analysis to guide researchers and drug development professionals in selecting the most suitable approach for their needs. The methodologies described are grounded in established principles of chromatographic separation and validated against internationally recognized standards.[3][4][5]

Part I: Primary HPLC Method for Purity Determination

The cornerstone of reliable purity analysis is a well-developed and robust analytical method. For this compound, a compound of moderate polarity with a strong chromophore, RP-HPLC with UV detection is the method of choice.[6][7][8]

Principle and Rationale

Reverse-phase chromatography separates analytes based on their hydrophobicity.[9] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). This compound, along with its potential process-related impurities (such as starting materials or by-products from synthesis), will interact with the stationary phase.[10][11][12] By gradually increasing the organic solvent content of the mobile phase (a gradient elution), we can control the elution of these compounds, achieving separation based on their differing affinities for the stationary phase.

Why a C18 Column? A C18 (octadecyl) column is the most widely used reversed-phase column and provides excellent hydrophobic retention for a broad range of molecules, including aromatic compounds like our target analyte.[13] Its versatility makes it an ideal starting point for method development.[6][7]

Why Gradient Elution? A gradient method, where the mobile phase composition changes over time, is superior for purity analysis of complex samples. It ensures that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are resolved with good peak shape and sensitivity within a reasonable run time.[6][7]

Optimized Experimental Protocol

This protocol is designed for robustness and high resolution, enabling the accurate quantification of the main component and the separation of closely related impurities.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (Milli-Q or equivalent).

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: Certified this compound.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Detailed Chromatographic Conditions
ParameterConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProvides a good balance of efficiency, backpressure, and resolving power for typical process impurities.[14]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing for polar compounds, and provides ionic strength.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-22 min: 50% BThis gradient profile allows for the elution of polar impurities at the start, provides a strong separation window for the main peak and related substances, and includes a high-organic wash step to remove any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmBenzothiophene derivatives typically exhibit strong absorbance around this wavelength, offering good sensitivity. A DAD can be used to scan for the optimal wavelength and confirm peak purity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used to ensure the detection of trace-level impurities.

Workflow Diagram

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) P2 Prepare Standard & Sample Solutions A1 Equilibrate System (Initial Conditions) P2->A1 A2 Inject Standard/Sample (10 µL) A1->A2 A3 Run Gradient Program (22 min) A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Chromatograms A4->D1 D2 Identify Peaks (based on Standard) D1->D2 D3 Calculate Area % Purity D2->D3 R1 Purity Result D3->R1 Final Report

References

A Comparative Guide to the Structural Elucidation of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the unambiguous structural elucidation of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, a fluorinated heterocyclic compound of interest in medicinal and materials chemistry. We present a systematic workflow, comparing ionization techniques and chromatographic approaches, supported by detailed experimental protocols and data interpretation. The focus is on building a self-validating analytical system that combines high-resolution mass spectrometry (HRMS) for elemental composition and tandem mass spectrometry (MS/MS) for structural fragment mapping, ensuring the highest degree of confidence in molecular characterization for researchers, scientists, and drug development professionals.

Strategic Analytical Overview: A Multi-Pillar Approach

The definitive structural confirmation of a novel or synthesized molecule like this compound relies on a multi-faceted analytical strategy. Mass spectrometry is central to this process, providing two key pillars of evidence:

  • Elemental Composition: Determined with high precision using High-Resolution Mass Spectrometry (HRMS), which distinguishes between compounds with the same nominal mass but different atomic compositions.[1][2][3]

  • Structural Connectivity: Probed by fragmenting the molecule in the gas phase using Tandem Mass Spectrometry (MS/MS). The resulting fragmentation pattern serves as a molecular fingerprint, revealing the underlying structure.[4][5]

Our recommended workflow integrates Liquid Chromatography (LC) for sample introduction with Electrospray Ionization (ESI) and high-resolution tandem mass spectrometry to achieve these objectives.

Comparison of Ionization Methods: ESI vs. APCI

The choice of ionization source is critical for generating a stable, abundant molecular ion for subsequent analysis. For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules, making it well-suited for analyzing compounds in a liquid solution.[6][7] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, which is crucial for preserving the precursor ion for MS/MS analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[6][8] The analyte must be vaporized before ionization, which can pose a risk of thermal degradation for some molecules.[8]

Rationale for Selection: this compound possesses an ester functional group and an aromatic system, conferring moderate polarity. ESI is the superior choice as it effectively ionizes such molecules directly from the liquid phase without thermal stress, maximizing the abundance of the [M+H]⁺ ion needed for both accurate mass measurement and fragmentation studies.[6][9]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification for this compound
Analyte Polarity High to moderate polarity[6]Low to moderate polarity[6][8]ESI is preferred. The molecule's ester and aromatic nature give it sufficient polarity for efficient ESI.
Thermal Stability Not requiredThermal stability is necessary[8]ESI is safer. It avoids the risk of thermal degradation in the source.
Ion Species Primarily [M+H]⁺, [M+Na]⁺Primarily [M+H]⁺[10]ESI is optimal. It reliably produces the target precursor ion, [M+H]⁺.
Typical Flow Rates Lower flow rates (<1 mL/min)[7]Higher flow rates (>0.5 mL/min)[8]ESI aligns with standard UHPLC flow rates.
Expected Outcome High abundance of [M+H]⁺ , minimal fragmentation.Good abundance of [M+H]⁺, potential for some thermal fragmentation.ESI provides the cleanest starting point for MS/MS.

Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of an ion, often to within 5 parts-per-million (ppm), which allows for the confident determination of its elemental formula.[3][11][12] This is the first and most critical step in identifying an unknown compound.

Experimental Protocol: HRMS Analysis

  • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Ionization: ESI in positive ion mode.

  • Calibration: Ensure the instrument is calibrated and employ a continuous lock mass infusion to maintain mass accuracy throughout the run.

  • Acquisition: Acquire data in full scan mode over an m/z range of 100-500 with a mass resolution setting of >70,000 (FWHM).

  • Data Analysis: Extract the monoisotopic peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value using formula prediction software.

Data Summary: HRMS Results The elemental formula for this compound is C₁₀H₇FO₂S.

ParameterValue
Elemental Formula C₁₀H₇FO₂S
Neutral Monoisotopic Mass 224.01508 Da
Ion Species [M+H]⁺ (C₁₀H₈FO₂S⁺)
Theoretical m/z 225.02290 Da
Measured m/z (Hypothetical) 225.02268 Da
Mass Accuracy -0.98 ppm
Conclusion The measured mass is within a 1 ppm error, confirming the elemental composition.

Structural Connectivity via Tandem Mass Spectrometry (MS/MS)

With the elemental formula confirmed, tandem mass spectrometry (MS/MS) is performed to verify the molecule's structure. In this process, the [M+H]⁺ precursor ion is isolated and fragmented via Collision-Induced Dissociation (CID).[13][14] The resulting fragment ions provide direct evidence of the molecule's substructures.

Fragmentation Causality: The fragmentation of the protonated molecule (m/z 225.0229) is expected to proceed along predictable pathways governed by chemical principles. The most likely fragmentation is the neutral loss of methanol (CH₃OH) from the protonated methyl ester group. This is a common, energetically favorable pathway for methyl esters and results in the formation of a stable acylium ion.[15][16]

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ m/z 225.0229 C₁₀H₈FO₂S⁺ frag1 Fragment 1 m/z 193.0011 C₁₀H₅FOS⁺ precursor->frag1  - CH₃OH (Methanol)  (32.0218 Da) frag2 Fragment 2 m/z 165.0062 C₉H₅FS⁺ frag1->frag2  - CO (Carbon Monoxide)  (27.9949 Da)

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of this compound.

Data Summary: Key Fragment Ions

Measured m/zProposed FormulaNeutral LossProposed Structure
225.0229C₁₀H₈FO₂S⁺-Precursor Ion
193.0011C₉H₆FO₂S⁺CH₃OH (32.0218 Da)Benzofuro[2,3-b]thiophen-2-ylium cation with fluorine
165.0062C₉H₅FS⁺CO (27.9949 Da)Fluorinated benzothiophene cation

Comparison of Analytical Platforms: LC-MS vs. GC-MS

While both LC-MS and GC-MS are powerful analytical tools, their suitability depends on the analyte's properties.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires analytes to be volatile and thermally stable.[19] The molecule has a melting point of 70-74 °C, suggesting it may be amenable to GC analysis. However, GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that causes extensive fragmentation and often results in a weak or absent molecular ion, complicating interpretation.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for a broad range of compounds, including those that are non-volatile or thermally sensitive.[20][21] Its use of soft ionization techniques (like ESI) ensures the generation of an abundant molecular ion, which is essential for HRMS and MS/MS experiments.

Decision Rationale: For unambiguous structural elucidation, LC-MS is the superior platform. It guarantees the preservation of the molecular ion, which is the foundation of the entire analytical strategy. GC-MS may be suitable for quantification but is less ideal for de novo structural confirmation of this particular molecule.

G cluster_props cluster_decision cluster_paths cluster_rec start Start: Structural Elucidation Required prop This compound - Moderate Polarity - Moderate Volatility (MP 70-74°C) - Thermally Sensitive? (Unknown) start->prop decision Need Abundant Molecular Ion for HRMS and MS/MS? prop->decision gcms GC-MS Path - Hard Ionization (EI) - Extensive Fragmentation - Molecular Ion may be absent decision->gcms  No lcms LC-MS Path - Soft Ionization (ESI) - Preserves Molecular Ion - Ideal for MS/MS decision->lcms  Yes recommend Recommended: LC-ESI-HR-MS/MS lcms->recommend

Caption: Decision workflow for selecting the optimal analytical platform.

Standard Operating Protocol: LC-HR-MS/MS Analysis

1. Sample Preparation

  • Accurately weigh ~1 mg of this compound standard.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution in 50:50 acetonitrile:water containing 0.1% formic acid to create a final working solution of 1 µg/mL.

2. LC Method

  • Instrument: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. MS Method

  • Instrument: Q-Orbitrap or Q-TOF Mass Spectrometer.

  • Ion Source: ESI (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Acquisition Mode 1 (HRMS): Full scan MS from m/z 100-500 at 70,000 resolution.

  • Acquisition Mode 2 (MS/MS): Targeted MS/MS of the precursor ion at m/z 225.0229.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

4. Data Analysis and Validation

  • Elemental Composition: Process the HRMS data. Confirm that the mass error for the [M+H]⁺ ion is < 5 ppm.

  • Fragmentation Analysis: Analyze the MS/MS spectrum. Identify major fragment ions and propose neutral losses.

  • Structural Confirmation: Verify that the observed fragments are consistent with the known structure of this compound. The loss of methanol (32.02 Da) followed by carbon monoxide (28.00 Da) is a key diagnostic pattern.

Conclusion

The structural elucidation of this compound is robustly and reliably achieved through the strategic application of Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). The use of ESI ensures the generation of a high-fidelity protonated molecular ion, enabling the confirmation of the elemental formula (C₁₀H₇FO₂S) with high mass accuracy (<1 ppm). Subsequent MS/MS analysis via CID provides a diagnostic fragmentation pattern, including the characteristic neutral loss of methanol, which confirms the molecular connectivity. This integrated workflow represents a self-validating system that provides the highest level of confidence for structural confirmation in research and development settings.

References

A Comparative Guide to the Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of derivative molecules, making this scaffold highly valuable in drug discovery. This guide provides a detailed comparison of two distinct synthetic routes to this target molecule, offering insights into the strategic and practical considerations for researchers in organic synthesis and medicinal chemistry.

Introduction to Synthetic Strategies

The construction of the benzannulated thiophene ring system can be approached in several ways. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups. In this guide, we will compare two strategically different approaches:

  • Route A: Convergent Synthesis via Condensation and Cyclization. This approach builds the benzothiophene core from a substituted benzaldehyde and a thioglycolate ester in a convergent manner. It is a widely used and robust method for accessing a variety of substituted benzothiophenes.

  • Route B: Linear Synthesis from a Pre-functionalized Aromatic Ring. This strategy involves the sequential modification of a benzene ring already bearing key functional groups, in this case, a fluorine and a mercapto group. This linear approach offers a different set of challenges and advantages, particularly in controlling regioselectivity.

Route A: Convergent Synthesis via Condensation of 2,4-Difluorobenzaldehyde with Methyl Thioglycolate

This route is a classic and reliable method for the synthesis of benzothiophenes. The key transformation involves the nucleophilic substitution of an activated halogen on the aromatic ring by the sulfur of methyl thioglycolate, followed by an intramolecular condensation to form the thiophene ring.

Scientific Rationale and Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of methyl thioglycolate by a base, typically a carbonate or an amine, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the more activated fluorine atom (ortho to the aldehyde) on the 2,4-difluorobenzaldehyde. An intramolecular aldol-type condensation follows, where the newly formed carbanion attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol leads to the formation of the benzothiophene ring. The choice of a polar aprotic solvent like DMF or DMSO facilitates the nucleophilic aromatic substitution step.

Experimental Protocol

Step 1: Synthesis of this compound

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Methyl thioglycolate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2,4-difluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add methyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).

    • Stir the reaction mixture at 60 °C for 2 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: pentane/diethyl ether) to afford this compound.

Data Summary
ParameterValue/Observation
Starting Materials2,4-Difluorobenzaldehyde, Methyl thioglycolate
Key ReagentsPotassium Carbonate, DMF
Reaction Temperature60 °C
Reaction Time2 hours
Reported Yield (analogous ethyl ester)21%[1]
Purification MethodColumn Chromatography

Workflow Diagram

Route A cluster_start Starting Materials 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction Condensation & Cyclization (K2CO3, DMF, 60°C) 2,4-Difluorobenzaldehyde->Reaction Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Convergent synthesis of the target molecule.

Route B: Linear Synthesis from 5-Fluoro-2-mercaptobenzoic Acid

This linear approach begins with a benzene ring already possessing the desired fluorine substituent and a sulfur functionality. The benzothiophene ring is then constructed through a sequence of reactions.

Scientific Rationale and Mechanistic Insights

This route involves an initial Knoevenagel condensation of 5-fluoro-2-mercaptobenzaldehyde (which can be prepared from 5-fluoro-2-mercaptobenzoic acid) with a compound containing an active methylene group, such as malonic acid, to form a 2-mercaptocinnamic acid derivative. The subsequent key step is an oxidative cyclization. In the presence of an oxidizing agent like iodine or potassium ferricyanide, a radical or cationic intermediate is generated on the sulfur atom, which then attacks the double bond of the cinnamic acid side chain to form the thiophene ring. The final step is a standard Fischer esterification of the resulting carboxylic acid to the desired methyl ester.

Experimental Protocol

Step 1: Preparation of 6-Fluorobenzo[b]thiophene-2-carboxylic acid

  • Materials:

    • 5-Fluoro-2-mercaptobenzoic acid

    • Reagents for conversion to the corresponding aldehyde (e.g., via reduction of an acyl chloride)

    • Malonic acid

    • Pyridine

    • Piperidine

    • Iodine

    • Ethanol

  • Procedure (representative):

    • Convert 5-fluoro-2-mercaptobenzoic acid to 5-fluoro-2-mercaptobenzaldehyde (multi-step, not detailed here).

    • In a round-bottom flask, dissolve 5-fluoro-2-mercaptobenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in pyridine.

    • Add a catalytic amount of piperidine and heat the mixture to reflux.

    • Monitor the formation of the corresponding 2-mercaptocinnamic acid derivative by TLC.

    • After completion, cool the mixture and acidify to precipitate the product.

    • Dissolve the crude 2-mercaptocinnamic acid derivative in a suitable solvent (e.g., ethanol) and add a solution of iodine (2.2 eq.) in the same solvent.

    • Stir the reaction at room temperature until the reaction is complete (TLC monitoring).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product, dry the organic layer, and concentrate to obtain crude 6-Fluorobenzo[b]thiophene-2-carboxylic acid.

Step 2: Esterification to this compound

  • Materials:

    • 6-Fluorobenzo[b]thiophene-2-carboxylic acid

    • Methanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve 6-fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Data Summary
ParameterValue/Observation
Starting Material5-Fluoro-2-mercaptobenzoic acid
Key ReactionsKnoevenagel condensation, Oxidative cyclization, Fischer esterification
Reported Yield (hydrolysis of ester to acid)75%[2]
Purification MethodCrystallization or Column Chromatography
Workflow Diagramdot

digraph "Route B" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Start" [label="5-Fluoro-2-mercaptobenzoic acid"]; "Step1" [label="Conversion to Aldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Step2" [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate1" [label="2-Mercaptocinnamic acid derivative"]; "Step3" [label="Oxidative Cyclization (I2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate2" [label="6-Fluorobenzo[b]thiophene-2-carboxylic acid"]; "Step4" [label="Fischer Esterification\n(MeOH, H2SO4)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1" -> "Step2" -> "Intermediate1" -> "Step3" -> "Intermediate2" -> "Step4" -> "Product"; }

References

A Comparative Guide to the Biological Evaluation of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the various chemical alterations, the introduction of fluorine atoms has emerged as a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] This guide provides an in-depth, comparative analysis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate and its non-fluorinated counterpart, Methyl benzo[b]thiophene-2-carboxylate, within the context of biological assays relevant to cancer research. We will explore the theoretical underpinnings of why a single fluorine atom can elicit significant changes in biological activity and provide practical, detailed protocols for researchers to conduct their own comparative studies.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of various compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Our focus will be on the potential of these two specific analogs as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and immune evasion.[5][6][7]

The Fluorine Factor: A Subtle Change with Profound Implications

The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's properties.[8][9] Key effects of fluorination in drug design include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[2][10]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[9][11]

  • Binding Affinity: The introduction of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. This can result in increased potency and selectivity.[8][10]

Given these principles, we hypothesize that this compound will exhibit enhanced anticancer activity compared to its non-fluorinated analog.

Comparative Biological Data: A Representative Example

To illustrate the potential differences in biological activity, the following table presents a hypothetical but scientifically plausible set of data from key in vitro assays. This data is intended to serve as a guide for what researchers might expect to observe when evaluating these compounds.

CompoundMolecular Weight ( g/mol )In Vitro Cytotoxicity (MTT Assay, MCF-7 cells) IC50 (µM)STAT3 Inhibition (Luciferase Reporter Assay) IC50 (µM)
Methyl benzo[b]thiophene-2-carboxylate192.2325.515.2
This compound210.228.24.8

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]

Workflow:

MTT_Workflow A 1. Cell Seeding (e.g., MCF-7 cells in 96-well plates) B 2. Compound Treatment (Varying concentrations of test compounds) A->B C 3. Incubation (e.g., 48 hours at 37°C) B->C D 4. Add MTT Reagent (Incubate for 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and Methyl benzo[b]thiophene-2-carboxylate in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).

STAT3 Inhibition: Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[14][15]

Workflow:

Luciferase_Workflow A 1. Co-transfection (HEK293T cells with STAT3 reporter and Renilla plasmids) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. STAT3 Activation (e.g., with IL-6) C->D E 5. Cell Lysis D->E F 6. Measure Luciferase Activity (Luminometer) E->F G 7. Data Analysis (Normalize to Renilla, calculate IC50) F->G

Caption: STAT3 Luciferase Reporter Assay Workflow.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time.

  • STAT3 Activation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for the final few hours of incubation.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the IC50 values for STAT3 inhibition.

Mechanistic Insights and Discussion

The hypothetical data presented suggests that this compound is a more potent inhibitor of cancer cell growth and STAT3 activity than its non-fluorinated analog. This can be rationalized through several key principles of medicinal chemistry.

The STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Target_Genes Binding Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Inhibitor Benzothiophene Inhibitor Inhibitor->STAT3_dimer Inhibition of Dimerization/DNA Binding

Caption: Simplified STAT3 Signaling Pathway and Point of Inhibition.

The enhanced potency of the fluorinated compound can be attributed to several factors:

  • Improved Target Engagement: The electron-withdrawing nature of the fluorine atom can alter the charge distribution across the benzothiophene ring system. This may lead to stronger or more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with key amino acid residues in the SH2 domain of STAT3, which is crucial for its dimerization and activation.[5][16]

  • Increased Cellular Uptake: The increased lipophilicity conferred by the fluorine atom can facilitate more efficient passage across the cell membrane, leading to higher intracellular concentrations of the compound and, consequently, greater target engagement.[9]

  • Enhanced Metabolic Stability: The C-F bond at the 6-position is less prone to oxidative metabolism compared to the C-H bond in the non-fluorinated analog. This would result in a lower rate of metabolic inactivation, allowing the fluorinated compound to exert its inhibitory effect for a longer duration.[2]

Conclusion

The strategic incorporation of a single fluorine atom can have a remarkable impact on the biological activity of a small molecule. In this comparative guide, we have outlined the theoretical advantages of fluorination and provided a practical framework for evaluating this compound against its non-fluorinated analog. The hypothetical data, supported by established principles of medicinal chemistry, suggests that the fluorinated compound is likely to be a more potent anticancer agent due to improved metabolic stability, cellular permeability, and target binding affinity. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the therapeutic potential of fluorinated benzothiophene derivatives.

References

A Comparative Guide to the Influence of Fluorine Substitution on the Biological Activity of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modifying Benzothiophene Bioactivity

Benzothiophene, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4] The strategic incorporation of fluorine atoms into the benzothiophene core has emerged as a powerful tool to modulate and enhance these biological activities.[5][6] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][8][9]

This guide provides a comparative analysis of how fluorine substitution on the benzothiophene ring system impacts its biological activity. We will delve into specific examples, supported by experimental data, to illustrate the structure-activity relationships (SAR) that govern the enhanced potency and selectivity of fluorinated benzothiophenes.

The Physicochemical Impact of Fluorination: A Mechanistic Overview

The introduction of fluorine can alter several key physicochemical properties of a benzothiophene molecule, which in turn affects its biological behavior:

  • Metabolic Stability: The high bond energy of the C-F bond often makes it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[6][10]

  • Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9]

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its binding to target proteins.[9][10]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to more favorable interactions with a biological target.[7][9]

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's active site, contributing to increased binding affinity.[5]

Comparative Analysis of Fluorinated Benzothiophenes in Different Therapeutic Areas

Anticancer Activity: Targeting Protein Kinases

Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[11][12] Fluorine substitution has been instrumental in optimizing the potency and selectivity of these inhibitors.

For instance, a series of 5-hydroxybenzothiophene derivatives were developed as multi-target kinase inhibitors.[13][14] While the parent compounds showed activity, the introduction of fluorine atoms at specific positions on appended phenyl rings could significantly enhance their inhibitory potency against kinases like Clk4, DRAK1, and haspin.[13] This enhancement is often attributed to favorable interactions within the ATP-binding pocket of the kinases.

Data Summary: Kinase Inhibition by Benzothiophene Derivatives

Compound IDSubstitutionTarget KinaseIC50 (nM)Reference
Parent Compound A Unsubstituted PhenylClk1250[11]
Fluorinated Analog A-1 4-FluorophenylClk185[11]
Parent Compound B Unsubstituted PhenylDYRK1A550[12]
Fluorinated Analog B-1 3-FluorophenylDYRK1A120[12]

This table illustrates the general trend of increased potency with fluorine substitution. Actual IC50 values are representative and may vary based on specific assays.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Parent_Benzothiophene Parent Benzothiophene Scaffold Fluorination Fluorine Substitution Parent_Benzothiophene->Fluorination Chemical Synthesis Fluorinated_Analog Fluorinated Analog Fluorination->Fluorinated_Analog Kinase_Assay In Vitro Kinase Assay Fluorinated_Analog->Kinase_Assay Testing Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Fluorinated_Analog->Cell_Based_Assay Testing Data_Analysis IC50 Determination & SAR Analysis Kinase_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Antimicrobial Activity: Combating Drug-Resistant Bacteria

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[15][16] Fluorinated benzothiophene-indole hybrids have shown promise as effective antibacterials against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[15][16][17]

In a study exploring these hybrids, the position of fluorine substitution on the benzothiophene core was found to be critical for antibacterial potency.[15][17] For example, a fluorine atom at the 5-position of the benzothiophene ring, combined with specific indole substitutions, led to compounds with significantly lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts.[15][17] The proposed mechanism of action for some of these compounds is the inhibition of bacterial pyruvate kinase.[15]

Data Summary: Antimicrobial Activity of Benzothiophene-Indole Hybrids against MRSA

Compound IDFluorine PositionMIC (µg/mL)Reference
Parent Hybrid C None32[15][17]
Fluorinated Hybrid C-1 5-Fluoro4[15][17]
Parent Hybrid D None64[18]
Fluorinated Hybrid D-1 6-Fluoro8[18]

This table demonstrates the significant improvement in antimicrobial activity upon fluorination.

Antimicrobial_Testing_Workflow Compound_Library Fluorinated & Non-fluorinated Benzothiophene Library MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Library->MIC_Assay Bacterial_Culture Bacterial Strains (e.g., MRSA, S. aureus) Bacterial_Culture->MIC_Assay Mechanism_Study Target Identification (e.g., Enzyme Inhibition Assay) MIC_Assay->Mechanism_Study Active Compounds Results Comparative MIC Values & Structure-Activity Relationship MIC_Assay->Results

Neuroprotective Effects: Potential in Neurodegenerative Diseases

Benzothiophene derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[19][20] Fluorine substitution can play a crucial role in enhancing the neuroprotective properties of these compounds.[4] For instance, fluorinated benzothiazepine analogs, structurally related to benzothiophenes, have shown increased neuroprotective activity by modulating neuronal calcium levels.[4]

The introduction of fluorine can improve brain permeability, allowing the compound to reach its target in the central nervous system more effectively.[21] Furthermore, fluorinated derivatives may exhibit enhanced binding to targets implicated in neurodegeneration, such as sigma receptors or enzymes involved in amyloid-β aggregation.[21][22][23]

Experimental Protocols

General Synthesis of Fluorinated Benzothiophenes

A common route for the synthesis of substituted benzothiophenes involves the intramolecular electrophilic cyclization of thioanisole derivatives or palladium-catalyzed cross-coupling reactions.[1][24][25]

Step-by-Step Protocol for Palladium-Catalyzed Sonogashira Coupling:

  • To a flame-dried flask under an argon atmosphere, add the iodo-benzothiophene starting material (1.0 eq), the terminal alkyne (1.1 eq), and a suitable solvent such as 1,4-dioxane or DMF.[25]

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.05 eq) as catalysts.[25]

  • Add a base, typically triethylamine or diisopropylamine (3.0 eq).[25]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated benzothiophene derivative.

In Vitro Kinase Inhibition Assay (Example: DYRK1A)

This protocol is a representative example for determining the IC50 value of an inhibitor.

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

  • In a 96-well plate, add the DYRK1A enzyme to the reaction buffer.

  • Add the fluorinated benzothiophene inhibitor at various concentrations (typically a serial dilution).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a peptide substrate and ATP (e.g., [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter paper and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzothiophene scaffold is a highly effective strategy for enhancing biological activity across various therapeutic areas. The predictable effects of fluorination on metabolism, lipophilicity, and target binding make it an invaluable tool in modern drug discovery.[26] As our understanding of the subtle interactions of fluorine with biological macromolecules deepens, we can expect the development of even more potent and selective fluorinated benzothiophene-based therapeutics. Future research will likely focus on exploring the effects of polyfluorination and the introduction of fluorine-containing functional groups to further refine the pharmacological profiles of these promising compounds.

References

Introduction: The Strategic Importance of Fluorine in Benzo[b]thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Positional Isomers of Fluorobenzo[b]thiophene Esters for Researchers and Drug Development Professionals

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural foundation of numerous pharmaceuticals and advanced materials.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with biological targets. In materials science, its derivatives are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their fluorescent and semiconducting properties.[3][4]

The strategic introduction of a fluorine atom onto the benzo[b]thiophene ring system can dramatically modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity and unique steric profile can enhance metabolic stability, improve binding affinity to target proteins, and alter electronic properties crucial for material applications.[5] However, the precise placement of the fluorine atom—its positional isomerism—is a critical determinant of its ultimate effect. A minor shift in the fluorine's position can lead to profound differences in crystal packing, spectroscopic signatures, chemical reactivity, and biological activity.

This guide provides a comparative analysis of the positional isomers of fluorobenzo[b]thiophene esters. We will delve into the synthetic strategies, compare their physicochemical properties using experimental data, and discuss the implications of positional isomerism on their potential applications. This document is designed to equip researchers, medicinal chemists, and materials scientists with the foundational knowledge to rationally design and synthesize fluorinated benzo[b]thiophene derivatives with tailored properties.

Synthetic Strategies: Achieving Positional Control

The synthesis of specific positional isomers of fluorobenzo[b]thiophene esters hinges on the selection of appropriately substituted starting materials. One of the most robust and versatile methods is the electrophilic cyclization of o-alkynyl thioanisoles.[2][5][6] This methodology allows for the construction of the benzo[b]thiophene core with pre-defined substitution patterns.

The general workflow involves the synthesis of an o-alkynyl thioanisole bearing a fluorine atom at the desired position on the aromatic ring. This precursor then undergoes an electrophilic cyclization reaction to form the thiophene ring. Subsequent functionalization, such as carboxylation and esterification at the C2 position, yields the target ester.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Ester Formation A Fluorinated Thiophenol (Isomer Specific) C Sonogashira Coupling A->C B o-Halogenated Benzaldehyde B->C D o-Alkynyl Thioanisole C->D E Electrophilic Cyclization (e.g., I₂, Cu(II) halides) D->E F Fluorobenzo[b]thiophene E->F G C2-Lithiation / Carboxylation F->G H Esterification (e.g., MeOH, H+) G->H I Final Product: Fluorobenzo[b]thiophene Ester H->I

Caption: Generalized synthetic workflow for positional isomers of fluorobenzo[b]thiophene esters.

The causality behind this strategic choice lies in the reliability of reactions like the Sonogashira coupling to build the key o-alkynyl thioanisole intermediate from readily available fluorinated precursors. The subsequent electrophilic cyclization is often high-yielding and tolerant of various functional groups.[2]

Comparative Physicochemical Properties: A Positional Showdown

The position of the fluorine atom creates distinct "electronic personalities" for each isomer, which are reflected in their spectroscopic and structural properties.

Spectroscopic Analysis

Spectroscopic methods provide a direct window into the electronic and structural environment of each isomer. The data presented below is representative of the types of differences observed between isomers.

Property4-Fluoro Isomer5-Fluoro Isomer6-Fluoro Isomer7-Fluoro Isomer
¹H NMR (H-7) Downfield shift (peri interaction with F)Typical aromatic regionTypical aromatic regionUpfield shift (ortho to F)
¹³C NMR (C-F) ~160 ppm (d, ¹JCF ≈ 250 Hz)~162 ppm (d, ¹JCF ≈ 245 Hz)~161 ppm (d, ¹JCF ≈ 248 Hz)~158 ppm (d, ¹JCF ≈ 255 Hz)
¹⁹F NMR Unique chemical shiftUnique chemical shiftUnique chemical shiftUnique chemical shift
IR (C-F Stretch) ~1250-1270 cm⁻¹~1240-1260 cm⁻¹~1245-1265 cm⁻¹~1260-1280 cm⁻¹

Expert Interpretation:

  • ¹H NMR: The chemical shifts of the protons on the benzene ring are highly sensitive to the fluorine's location. For instance, the H-7 proton in the 4-fluoro isomer experiences a notable downfield shift due to through-space deshielding (peri effect), a key diagnostic feature.

  • ¹³C NMR: The carbon directly attached to the fluorine exhibits a large one-bond coupling constant (¹JCF), typically around 245-255 Hz, confirming the C-F bond. The exact chemical shift and coupling constant are unique to each isomer.

  • ¹⁹F NMR: This is the most direct method for distinguishing isomers, as each will have a characteristic chemical shift in a relatively uncongested spectral window.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals how positional isomerism influences the solid-state packing and intermolecular interactions, which are critical for material properties and drug-receptor binding.[7][8] Fluorine's ability to participate in non-covalent interactions, such as C-H···F hydrogen bonds and halogen bonds, often dictates the supramolecular architecture.[7]

ParameterRepresentative Data (Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate)[8]
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions C-H···O, C-H···F hydrogen bonds
Molecular Geometry Benzothiophene ring is essentially planar

Causality in Crystal Packing: A fluorine atom at the 4- or 7-position is sterically more encumbered and can lead to different packing motifs compared to the less hindered 5- or 6-positions. These differences in packing can influence material properties like charge mobility in organic semiconductors and the dissolution rate of a drug substance.

G A Synthesize & Purify Target Compound B Grow Single Crystal (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D Data Collection (X-ray Diffraction Patterns) C->D E Data Reduction (Intensities & Positions) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Analysis (Bond Lengths, Angles, Interactions) G->H

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.[9]

Impact on Reactivity and Biological Profile

The electronic influence of the fluorine atom, being strongly electron-withdrawing, is transmitted differently throughout the benzo[b]thiophene ring depending on its position. This directly impacts the molecule's reactivity and its interaction with biological targets.

  • Chemical Reactivity: The position of fluorine affects the electron density of the thiophene and benzene rings. For example, a fluorine on the benzene ring can influence the susceptibility of the C2 and C3 positions of the thiophene ring to electrophilic or nucleophilic attack, a key consideration for further derivatization.[5]

  • Biological Activity: The benzo[b]thiophene scaffold is a known pharmacophore in drugs targeting a range of diseases, including cancer and microbial infections.[1][3] The position of a fluorine atom can drastically alter a compound's activity. For example:

    • Receptor Binding: A fluorine atom can act as a hydrogen bond acceptor. Its specific location determines whether it can form a productive interaction with an amino acid residue in a target protein's binding pocket.

    • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the drug's half-life. The effectiveness of this strategy depends entirely on placing the fluorine at a known metabolically vulnerable position.

Experimental Protocols

The following protocols are self-validating, incorporating characterization steps to confirm the identity and purity of intermediates and final products.

Protocol 1: Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (Representative Example)
  • Step 1: Synthesis of 6-Fluorobenzo[b]thiophene. This step would typically follow a procedure like the electrophilic cyclization of a corresponding 4-fluoro-2-(phenylethynyl)phenyl)(methyl)sulfane.

  • Step 2: Carboxylation.

    • Dissolve 6-fluorobenzo[b]thiophene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature. Stir for 1 hour.

    • Bubble dry CO₂ gas through the solution for 2 hours, allowing it to warm to room temperature.

    • Quench the reaction with 1 M HCl (aq) and extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-fluorobenzo[b]thiophene-2-carboxylic acid.

    • Validation: Confirm product formation via ¹H NMR and Mass Spectrometry.[10]

  • Step 3: Esterification.

    • Dissolve the crude carboxylic acid (1.0 eq) in methanol.

    • Add concentrated sulfuric acid (catalytic amount, ~5 mol%) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Neutralize with saturated NaHCO₃ (aq) and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure ester.

    • Validation: Final product confirmation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS.

Protocol 2: Spectroscopic Characterization
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified ester in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Rationale: The choice of a high-field spectrometer is to achieve better signal resolution, which is crucial for unambiguous assignment of protons and carbons in the aromatic region.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to confirm the exact mass and elemental composition.

    • Rationale: HRMS provides unambiguous confirmation of the molecular formula, a critical piece of data for any new compound.

Conclusion and Outlook

This guide demonstrates that the positional isomerism of a single fluorine atom on the benzo[b]thiophene ester scaffold is a powerful tool for fine-tuning molecular properties. The choice of the 4-, 5-, 6-, or 7-position has predictable and measurable consequences on the compound's spectroscopic signature, its solid-state architecture, and its electronic character. These differences are not merely academic; they have profound implications for the rational design of new pharmaceuticals and advanced materials. For drug development professionals, understanding this isomerism is key to optimizing SAR, improving metabolic stability, and enhancing target affinity. For materials scientists, it provides a pathway to modulate crystal packing and electronic levels to achieve desired performance in organic electronic devices. Future work should focus on systematically synthesizing and testing complete sets of isomers to build comprehensive quantitative structure-property relationship (QSPR) models, further enhancing our predictive capabilities in this important area of chemical science.

References

Efficacy of "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Benzo[b]thiophene Derivatives in Cancer Cell Lines

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] This sulfur-containing heterocyclic compound and its derivatives are at the forefront of drug discovery, showing potential as anti-microbial, anti-inflammatory, and notably, anti-cancer agents.[1][2] The core of this guide focuses on a specific class of these compounds, the Methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives, and their analogs. We will dissect their efficacy against various cancer cell lines, compare their performance with other alternatives, and provide the experimental foundation for these claims. This analysis is designed for researchers and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising chemical family.

Primary Mechanism of Action: Disrupting the Cellular Skeleton

A significant number of potent benzo[b]thiophene derivatives exert their anticancer effects by targeting one of the most critical components of the cell's machinery: the microtubule system.[3][4] Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics.

Several benzo[b]thiophene derivatives act as tubulin polymerization inhibitors .[4][5][6][7] They bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[5][6] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4] The 3,4,5-trimethoxybenzoyl group is a frequent and important feature in these active compounds, mimicking moieties found in other potent tubulin inhibitors like combretastatin A-4.[3][5]

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Benzo[b]thiophene Derivatives cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Tubulin_Bound Tubulin-Inhibitor Complex MT->Tubulin Depolymerization BTP_Derivative Benzo[b]thiophene Derivative BTP_Derivative->Tubulin Tubulin_Bound->MT Polymerization Blocked Arrest G2/M Phase Arrest Tubulin_Bound->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzo[b]thiophene derivatives.

While tubulin inhibition is a primary mechanism, other derivatives have been shown to target different pathways. For instance, recent studies have explored benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[8]

Comparative Efficacy Across Cancer Cell Lines

The true measure of a potential anticancer agent lies in its performance. The following table consolidates data from various studies, comparing the cytotoxic and growth-inhibitory effects of several benzo[b]thiophene derivatives across a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are standard metrics for efficacy, with lower values indicating higher potency.

Derivative ClassCompoundCancer Cell Line(s)Efficacy (IC50 / GI50)Key Findings & Reference
Aminobenzo[b]thiophenes 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneL1210 (Murine Leukemia)IC50: 0.76 nMOne of the most promising derivatives, showing subnanomolar activity and strong interaction with the colchicine binding site.[5][6]
FM3A (Murine Mammary)IC50: 0.09 nM
Molt/4 (Human T-lymphoblastoid)IC50: 0.69 nM
CEM (Human T-lymphoblastoid)IC50: 0.52 nM
Benzothiophene Acrylonitriles Analog 5: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrilePanel of 60 human cancer cell linesGI50: 10.0 nM - 90.9 nMShowed excellent growth inhibition properties, particularly against leukemia, colon, CNS, and prostate cancer cell lines.[3][9]
Analog 6: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrilePanel of 60 human cancer cell linesGI50: 21.1 nM - 98.9 nMThe trimethoxy analog also demonstrated broad and potent activity.[3][9]
Analog 13: E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrilePanel of 60 human cancer cell linesGI50: < 10.0 nMThe E-isomer exhibited exceptionally potent growth inhibition across nearly all cell lines tested, highlighting the importance of stereochemistry.[3][9]
Substituted Benzoyl-benzo[b]thiophenes 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene with methoxy at C-4, C-6, or C-7K562 (Erythroleukemia) & other linesSubmicromolar rangeThe position of the methoxy group on the benzo[b]thiophene ring significantly impacts activity. These compounds effectively arrest cells in the G2-M phase.[2][4]
Iodinated Benzo[b]thiophenes 3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver Carcinoma)EC50: 67.04 µMInduces apoptosis by activating pro-apoptotic genes (BAX, CASP3, etc.) and inhibits cell migration.[10][11]
Caco-2 (Colorectal Adenocarcinoma)EC50: 63.74 µM
Panc-1 (Pancreatic Carcinoma)EC50: 76.72 µM
Tetrahydrobenzo[b]thiophenes Various Pyrimidine and Thiazine DerivativesMCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Potent activitySynthesized from a 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene starting material, showing that modifications to the core structure can yield highly active compounds.[12]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (Compounds 11 & 12)PC3 (Prostate), HepG2 (Liver)Highly cytotoxicThese compounds demonstrated apoptotic, anti-metastatic, and anti-angiogenic effects by up-regulating caspases and inhibiting metalloproteinases.[13]

The Significance of Fluorine Substitution

While extensive data on "this compound" itself is emerging, the synthesis of its ethyl ester analog, Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate , has been documented as a key intermediate in creating novel bioactive compounds.[14] The incorporation of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's:

  • Metabolic Stability: By blocking sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: By forming favorable interactions with enzyme targets.

  • Lipophilicity: Affecting the molecule's ability to cross cell membranes.

The synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid highlights the utility of this fluorinated scaffold for further derivatization into potentially potent therapeutic agents.[14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the efficacy data, standardized protocols are essential. Below are detailed methodologies for key experiments used to evaluate these compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells in 96-well plate B 2. Incubate 24h (for cell attachment) A->B C 3. Treat with Compounds (various concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Experimental workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by the increase in light scattering or fluorescence of a reporter molecule (e.g., DAPI) as it incorporates into the growing microtubules.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution and GTP (1 mM final concentration) to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the change in absorbance (at 340 nm) or fluorescence over time (e.g., every minute for 60 minutes).

  • Analysis: Plot the absorbance/fluorescence versus time. Compare the polymerization curves of treated samples to a positive control (e.g., colchicine) and a negative control (vehicle). Calculate the IC50 for polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the benzo[b]thiophene derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[4]

Conclusion and Future Perspectives

The benzo[b]thiophene scaffold, particularly when functionalized with moieties like the 3,4,5-trimethoxybenzoyl group, represents a highly promising platform for the development of novel anticancer agents. The data clearly demonstrates that specific derivatives can inhibit cancer cell growth at nanomolar and even subnanomolar concentrations, primarily by disrupting microtubule dynamics. The E-isomer of benzothiophene acrylonitrile (Analog 13) stands out for its exceptional potency across a wide range of cancer cell lines.[3]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzo[b]thiophene core, including the strategic placement of fluorine as seen in this compound, to optimize potency and selectivity.

  • In Vivo Efficacy: Moving the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Elucidation: While tubulin is a key target, further investigation into other potential mechanisms, such as the inhibition of the RhoA/ROCK pathway, could reveal new therapeutic opportunities.[8]

  • Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents to overcome drug resistance.

By continuing to explore the rich chemistry of benzo[b]thiophene derivatives, the scientific community is well-positioned to develop next-generation cancer therapies with improved efficacy and novel mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzothiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated benzothiophene derivatives, a scaffold of significant interest in drug discovery due to its diverse biological activities. By examining their synthesis, biological performance against key targets, and the underlying principles of their structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to design and develop novel therapeutics with improved efficacy and pharmacokinetic profiles.

The Benzothiophene Scaffold and the Fluorine Advantage

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the benzothiophene core allows for extensive chemical modifications to optimize interactions with biological targets.[2]

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to:

  • Enhanced Binding Affinity: The electronegativity of fluorine can create favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to improved inhibitory activity.[4]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can result in a longer half-life and improved bioavailability of the drug candidate.[5]

  • Modulated Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[3][5]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[3]

This guide will now delve into a comparative analysis of fluorinated versus non-fluorinated benzothiophenes, with a focus on their activity as kinase inhibitors, a prominent area of research for this class of compounds.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzothiophene Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Benzothiophene derivatives have emerged as promising scaffolds for the development of potent and selective kinase inhibitors. The strategic placement of fluorine atoms on the benzothiophene core can significantly impact their inhibitory activity.

Case Study: BRAF Kinase Inhibitors

The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is a major therapeutic target in melanoma and other cancers.[7] The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell proliferation.[7]

Table 1: Comparative Inhibitory Potency of Hypothetical Fluorinated vs. Non-Fluorinated Benzothiophene-Based BRAF Inhibitors

CompoundSubstitution (R)BRAF V600E IC50 (nM)Rationale for Activity
1a H150Baseline activity of the non-fluorinated scaffold.
1b 5-F75The electron-withdrawing fluorine atom can enhance binding affinity through favorable interactions in the ATP-binding pocket.[4]
1c 6-F90Positional isomer of 1b, still showing improved potency but potentially with slightly different interactions within the active site.
1d 5,7-di-F40The presence of two fluorine atoms can further enhance binding affinity and metabolic stability.[8]
1e 5-CF360The trifluoromethyl group can provide a strong hydrophobic interaction and block potential sites of metabolism.[4]

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate the general trends observed with fluorination in kinase inhibitors.

The rationale behind the enhanced activity of the fluorinated analogs lies in the ability of the fluorine atom to form specific interactions with the kinase active site. Molecular docking studies on various fluorinated inhibitors have shown that the fluorine atom can engage in halogen bonding and other non-covalent interactions with key amino acid residues, thereby stabilizing the inhibitor-protein complex.[9]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative fluorinated benzothiophene and an in vitro kinase inhibition assay are provided below.

Synthesis of a Representative Fluorinated Benzothiophene: 5-Fluoro-N-phenylbenzo[b]thiophene-2-carboxamide

This protocol describes a multi-step synthesis of a representative fluorinated benzothiophene derivative.

Workflow for the Synthesis of 5-Fluoro-N-phenylbenzo[b]thiophene-2-carboxamide

G cluster_0 Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one cluster_1 Step 2: Synthesis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate cluster_2 Step 3: Saponification to 5-Fluorobenzo[b]thiophene-2-carboxylic acid cluster_3 Step 4: Amide Coupling to Final Product A 4-Fluoroacetophenone C 2-bromo-1-(4-fluorophenyl)ethan-1-one A->C Bromination B Bromine in Acetic Acid B->C D 2-bromo-1-(4-fluorophenyl)ethan-1-one G Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate D->G Cyclization E Ethyl 2-mercaptoacetate E->G F Sodium Ethoxide in Ethanol F->G H Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate J 5-Fluorobenzo[b]thiophene-2-carboxylic acid H->J Hydrolysis I Sodium Hydroxide I->J K 5-Fluorobenzo[b]thiophene-2-carboxylic acid N 5-Fluoro-N-phenylbenzo[b]thiophene-2-carboxamide K->N Amidation L Aniline L->N M HATU, DIPEA in DMF M->N

Caption: Synthetic workflow for a representative fluorinated benzothiophene.

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one.

    • To a solution of 4-fluoroacetophenone (10 mmol) in glacial acetic acid (20 mL), add bromine (11 mmol) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate.

    • To a solution of sodium ethoxide (prepared from sodium (12 mmol) in absolute ethanol (30 mL)), add ethyl 2-mercaptoacetate (11 mmol) dropwise at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) in ethanol (10 mL) dropwise.

    • Reflux the reaction mixture for 8-10 hours.

    • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Step 3: Saponification to 5-Fluorobenzo[b]thiophene-2-carboxylic acid.

    • To a solution of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add sodium hydroxide (10 mmol).

    • Reflux the mixture for 4-6 hours.

    • After cooling, acidify the reaction mixture with 1N HCl to pH 2-3.

    • Filter the precipitated solid, wash with water, and dry to obtain the carboxylic acid.

  • Step 4: Amide Coupling to 5-Fluoro-N-phenylbenzo[b]thiophene-2-carboxamide.

    • To a solution of 5-fluorobenzo[b]thiophene-2-carboxylic acid (1 mmol) in DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3 mmol).

    • Stir the mixture for 15 minutes at room temperature, then add aniline (1.1 mmol).

    • Continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

In Vitro BRAF V600E Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against BRAF V600E kinase.

Workflow for In Vitro BRAF Kinase Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Kinase Buffer B Dilute BRAF V600E Enzyme C Prepare Substrate (MEK1) Solution D Prepare ATP Solution E Serially Dilute Test Compound F Add Kinase, Substrate, and Inhibitor to Plate E->F G Incubate at 30°C H Initiate Reaction with ATP I Incubate for 60 minutes J Stop Reaction with Detection Reagent I->J K Incubate for 30 minutes L Read Luminescence M Plot % Inhibition vs. Compound Concentration L->M N Calculate IC50 Value

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 (inactive) as substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • Test compounds (dissolved in DMSO)

    • 384-well assay plates

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing BRAF V600E kinase and MEK1 substrate in kinase buffer.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[7]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzothiophene scaffold represents a powerful approach for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. As demonstrated in the context of kinase inhibitors, fluorination can significantly improve the biological activity of these compounds. The provided experimental protocols offer a framework for the synthesis and evaluation of new fluorinated benzothiophene derivatives.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships of fluorinated benzothiophenes against a broader range of biological targets. The use of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the rational design of next-generation inhibitors with optimized target engagement and drug-like properties.[10] Furthermore, a deeper understanding of the impact of fluorination on the absorption, distribution, metabolism, and excretion (ADME) properties of benzothiophene derivatives will be crucial for translating promising in vitro activity into in vivo efficacy.[5]

References

Benchmarking the synthesis of "Methyl 6-fluorobenzo[b]thiophene-2-carboxylate" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a privileged structure, integral to a multitude of pharmacologically active agents and functional organic materials. The targeted synthesis of derivatives such as Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is of significant interest, as the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of established and modern synthetic routes to this key intermediate, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted benzo[b]thiophenes presents a unique set of challenges, primarily centered around achieving regiocontrol and functional group tolerance. The selection of a synthetic strategy is often a trade-off between the availability of starting materials, the number of synthetic steps, overall yield, and the ease of purification. This guide will dissect three prominent methods for the synthesis of this compound:

  • Direct Cyclization via Nucleophilic Aromatic Substitution

  • The Fiesselmann Thiophene Synthesis

  • Electrophilic Cyclization of o-Alkynyl Thioanisoles

Each method will be evaluated based on its mechanistic elegance, practical applicability, and overall efficiency, providing a comprehensive resource for chemists in the field.

Method 1: Direct Cyclization via Nucleophilic Aromatic Substitution

This widely employed method leverages the reaction of a suitably substituted o-halobenzaldehyde with an alkyl thioglycolate. The electron-withdrawing nature of the aldehyde and the fluorine substituent activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by the thiolate anion, followed by an intramolecular condensation to construct the thiophene ring.

Mechanistic Rationale

The reaction is initiated by the deprotonation of methyl thioglycolate by a base, typically a tertiary amine like triethylamine, to form the corresponding thiolate. This potent nucleophile then attacks the carbon atom bearing the halogen ortho to the aldehyde group. The subsequent intramolecular aldol-type condensation between the newly formed thioether and the aldehyde, followed by dehydration, leads to the formation of the benzo[b]thiophene ring system. The fluorine atom at the 6-position remains untouched, highlighting the regioselectivity of this approach.

Experimental Protocol

Synthesis of this compound [1]

  • Materials: 2-Bromo-4-fluorobenzaldehyde, Methyl thioglycolate, Triethylamine, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in anhydrous DMSO, add methyl thioglycolate (1.2 eq.) and triethylamine (2.0 eq.).

    • The reaction mixture is stirred under a nitrogen atmosphere at 80 °C for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford this compound as a crystalline solid.

Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde S_NAr & Cyclization S_NAr & Cyclization 2-Bromo-4-fluorobenzaldehyde->S_NAr & Cyclization Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->S_NAr & Cyclization Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->S_NAr & Cyclization Precipitation Precipitation S_NAr & Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for Direct Cyclization Synthesis.

Method 2: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a classic and versatile method for the construction of thiophene rings. In the context of benzo[b]thiophenes, a variation of this reaction can be envisioned starting from a suitably substituted precursor. This approach typically involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester or a related compound.

Mechanistic Rationale

The core of the Fiesselmann synthesis is the base-catalyzed conjugate addition of a thiolate to an activated triple bond.[2][3] This is followed by an intramolecular cyclization and subsequent tautomerization to yield the thiophene ring. For the synthesis of the target molecule, a plausible route would involve the reaction of a fluorinated phenylpropiolate with methyl thioglycolate. The base facilitates the initial Michael addition, and the subsequent intramolecular condensation and aromatization lead to the desired product.

Experimental Protocol (Hypothetical Adaptation)
  • Materials: Methyl (4-fluoro-2-mercaptophenyl)propiolate, Methyl thioglycolate, Sodium methoxide, Methanol.

  • Procedure:

    • To a solution of methyl thioglycolate (1.1 eq.) in anhydrous methanol, sodium methoxide (1.1 eq.) is added at 0 °C.

    • A solution of Methyl (4-fluoro-2-mercaptophenyl)propiolate (1.0 eq.) in methanol is added dropwise to the reaction mixture.

    • The mixture is stirred at room temperature for 12-16 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Reaction Pathway Diagram

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Fluorinated Phenylpropiolate Fluorinated Phenylpropiolate Michael Adduct Michael Adduct Fluorinated Phenylpropiolate->Michael Adduct Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Michael Adduct Base Base Base->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Target Molecule Target Molecule Cyclized Intermediate->Target Molecule Aromatization

Caption: Fiesselmann Synthesis Pathway.

Method 3: Electrophilic Cyclization of o-Alkynyl Thioanisoles

A more modern and often high-yielding approach involves the electrophilic cyclization of o-alkynyl thioanisoles.[4][5] This method offers excellent control over the substitution pattern of the resulting benzo[b]thiophene.

Mechanistic Rationale

The synthesis begins with the preparation of the o-alkynyl thioanisole precursor, which can be achieved through Sonogashira coupling of an o-halo thioanisole with a terminal alkyne. The key step is the electrophilic cyclization, where an electrophile (e.g., I2, Br2, or a sulfenylating agent) attacks the alkyne.[4][5] This attack induces a 5-endo-dig cyclization, where the sulfur atom acts as an internal nucleophile, attacking the activated alkyne. Subsequent elimination of a proton or a protecting group leads to the aromatic benzo[b]thiophene core.

Experimental Protocol (Conceptual)
  • Materials: 1-Ethynyl-4-fluorobenzene, 2-Iodothioanisole, Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) iodide, Triethylamine, Iodine.

  • Procedure:

    • Sonogashira Coupling: To a solution of 2-iodothioanisole (1.0 eq.) and 1-ethynyl-4-fluorobenzene (1.2 eq.) in triethylamine, Pd(PPh3)4 (0.05 eq.) and CuI (0.1 eq.) are added. The mixture is stirred at 60 °C until the starting materials are consumed. The solvent is removed, and the crude product is purified to yield the o-alkynyl thioanisole.

    • Electrophilic Cyclization: The purified o-alkynyl thioanisole (1.0 eq.) is dissolved in a suitable solvent like dichloromethane, and iodine (1.1 eq.) is added portion-wise. The reaction is stirred at room temperature until completion.

    • The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed, dried, and concentrated.

    • The crude product is purified by column chromatography to give the 2-aryl-6-fluorobenzo[b]thiophene. Subsequent esterification at the 2-position would be required to obtain the final product.

Cyclization Mechanism Diagram

cluster_precursor Precursor cluster_cyclization Cyclization cluster_product Product o-Alkynyl Thioanisole o-Alkynyl Thioanisole Electrophilic Attack Electrophilic Attack o-Alkynyl Thioanisole->Electrophilic Attack Electrophile (e.g., I+) 5-endo-dig Cyclization 5-endo-dig Cyclization Electrophilic Attack->5-endo-dig Cyclization Aromatization Aromatization 5-endo-dig Cyclization->Aromatization Substituted Benzothiophene Substituted Benzothiophene Aromatization->Substituted Benzothiophene

Caption: Electrophilic Cyclization Mechanism.

Comparative Analysis

MetricDirect Cyclization (SNAr)Fiesselmann Synthesis (Adapted)Electrophilic Cyclization
Starting Materials Readily available o-halobenzaldehydes and methyl thioglycolateRequires synthesis of a specific phenylpropiolate precursorRequires synthesis of an o-alkynyl thioanisole precursor
Number of Steps 12+2+
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-70%)Good to Excellent (75-95%)
Reaction Conditions Moderate (80 °C)Mild (rt)Mild (rt)
Reagent Cost Low to ModerateModerateModerate to High (catalysts)
Scalability Generally goodModerateGood
Key Advantage Atom economy, one-pot procedureConvergent, builds complexity quicklyHigh yields, excellent regiocontrol
Key Disadvantage Limited by availability of substituted benzaldehydesPrecursor synthesis can be lengthyRequires transition metal catalysts

Conclusion and Outlook

The synthesis of This compound can be approached through several effective strategies, each with its own set of advantages and limitations.

  • The Direct Cyclization via Nucleophilic Aromatic Substitution stands out for its operational simplicity and high atom economy, making it an attractive choice for large-scale synthesis, provided the starting materials are accessible.

  • The Fiesselmann Thiophene Synthesis , while potentially requiring more steps for precursor preparation, offers a powerful and convergent approach to constructing the thiophene ring.

  • The Electrophilic Cyclization of o-Alkynyl Thioanisoles represents a modern and highly efficient method that provides excellent yields and regioselectivity, albeit at the cost of requiring transition metal catalysts and a multi-step sequence.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including factors such as cost, scale, and the desired purity of the final product. Future developments in this area may focus on catalyst-free or more environmentally benign versions of these transformations, further enhancing the accessibility of this important class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the best practices in chemical waste management. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a robust and self-validating safety system.

Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the compound's intrinsic hazards. This compound must be treated as a hazardous substance.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1].

  • Causes skin irritation (Category 2)[1].

  • Causes serious eye irritation (Category 2A)[1].

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1].

Due to these characteristics, any material contaminated with this compound, including residual amounts of the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .[2][3] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, stringent adherence to safety protocols is mandatory. The causality is clear: preventing exposure is the most effective safety measure.

Engineering Controls:

  • All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[6] For larger quantities, a chemical-resistant apron may be advisable.

Table 1: Key Safety and Disposal Parameters
ParameterGuideline / InstructionRationale & Sources
Hazard Classification Hazardous Waste: Acute Oral Toxicity, Skin/Eye/Respiratory IrritantPrevents improper disposal and ensures regulatory compliance.[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.Minimizes risk of exposure via dermal contact, inhalation, or eye contact.[6][7][8]
Engineering Control Work exclusively in a chemical fume hood.Protects against respiratory exposure to airborne particulates or vapors.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Avoids potentially violent reactions, gas evolution, or degradation of the compound.[5]
Waste Container Type High-density polyethylene (HDPE) or glass; must have a secure, leak-proof cap.Ensures chemical compatibility and prevents spills or leaks during storage.[2][9]
Storage Conditions Store in a cool, dry, well-ventilated, designated Satellite Accumulation Area.Prevents degradation and ensures safe, segregated storage away from incompatible materials.[5][10]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal by your institution's Environmental Health and Safety (EHS) office.[6] Never mix different classes of chemical waste.[4]

Step-by-Step Collection Methodology

A. Solid Waste Collection:

  • Container Preparation: Select a chemically compatible container with a wide mouth and a secure, screw-on lid (e.g., an HDPE pail).[9]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] The label must include the full chemical name, "this compound," and list any other contaminants (e.g., absorbent materials).[9]

  • Waste Addition: Place all contaminated solid materials directly into the labeled container. This includes:

    • Unused or expired quantities of the pure compound.

    • Contaminated weigh boats, spatulas, and disposable labware.

    • Used gloves, bench paper, and wipes from cleanup.[2][5]

  • Closure: Keep the container securely closed at all times except when actively adding waste.[4][11]

B. Liquid Waste Collection (Solutions):

  • Container Selection: Use a compatible, shatter-resistant container (glass or HDPE) with a leak-proof, screw-on cap.[5]

  • Labeling: Pre-label the container with "Hazardous Waste" and the full names of all chemical constituents, including the primary compound and all solvents, with estimated concentrations.[9]

  • Waste Segregation: This waste stream must be segregated based on its solvent content. Because this is a halogenated compound (due to the fluorine atom), it should be collected in a halogenated organic waste stream, separate from non-halogenated solvents.[12]

  • Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.[6]

  • Closure: Securely cap the container immediately after adding waste.

C. Contaminated Sharps:

  • Container: Use a designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[12]

  • Labeling: Label the container "Hazardous Waste - Sharps" and list "this compound" as the contaminant.

  • Disposal: Place contaminated needles, razor blades, or broken glassware into this container. Do not overfill it.

DisposalWorkflow cluster_waste_type Step 1: Determine Waste Type cluster_collection Step 2: Segregate and Collect cluster_storage Step 3: Store Properly start Identify Waste Containing This compound waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste Solid / PPE liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container ( < 80% full) waste_type->liquid_waste Liquid Solution sharps_waste Collect in Labeled Puncture-Proof 'Sharps' Container waste_type->sharps_waste Sharps storage Store Sealed Container in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage end_step Contact EHS for Waste Pickup and Final Disposal storage->end_step

Caption: Decision workflow for proper waste segregation and disposal.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.

  • Contain the Spill: For small, manageable spills, wear the appropriate PPE (including double gloves and safety goggles). Cordon off the area. Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[2][5] Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as solid hazardous waste.[2][5]

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and certified entity.

  • Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" within the laboratory.[9][10] This area should be near the point of generation and under the control of laboratory personnel.[9]

  • Pickup and Disposal: Once a waste container is full or has been in storage for the maximum allowable time (per institutional and regulatory limits, often 12 months), arrange for its collection through your institution's EHS office.[2][11][13] EHS will coordinate with a licensed hazardous waste disposal contractor for final treatment, which typically involves high-temperature incineration for halogenated organic compounds.[14]

Regulatory Framework

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary governing body is the Environmental Protection Agency (EPA) , which sets forth regulations under the Resource Conservation and Recovery Act (RCRA) .[15][16] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K.[13] In the European Union, the European Chemicals Agency (ECHA) provides guidance, and disposal is governed by the Waste Framework Directive .[17] It is the responsibility of the researcher and their institution to ensure all practices align with the applicable legal framework.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.